Product packaging for Creatinine monohydrate(Cat. No.:)

Creatinine monohydrate

Cat. No.: B14218668
M. Wt: 131.13 g/mol
InChI Key: NDFCCFWNBAZVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Creatinine monohydrate is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O2 B14218668 Creatinine monohydrate

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;hydrate

InChI

InChI=1S/C4H7N3O.H2O/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H2

InChI Key

NDFCCFWNBAZVMD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N=C1N.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Creatinine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate (C₄H₉N₃O₂·H₂O) is a nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue.[1] Its crystalline monohydrate form is the most common and extensively studied dietary supplement for enhancing athletic performance and has potential therapeutic applications.[2][3] A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline creatinine (B1669602) monohydrate, including its crystal structure, solubility, thermal properties, and stability. Detailed experimental methodologies are provided to facilitate the replication of these characterizations.

Crystal Structure and Morphology

Creatine monohydrate crystallizes in the monoclinic system with the space group P2₁/c.[4][5] The crystal structure consists of creatine molecules existing as zwitterions, with the guanidinium (B1211019) group being protonated and the carboxyl group deprotonated. These zwitterions are held together by an extensive network of hydrogen bonds, and a single molecule of water is incorporated into the crystal lattice for each molecule of creatine.[5]

Table 1: Crystallographic Data for Creatinine Monohydrate

ParameterValueReference
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
a12.50 Å[4]
b5.01 Å[4]
c12.16 Å[4]
α90°[4]
β109.0°[4]
γ90°[4]
Z4[6]

Solubility

The solubility of this compound is a critical factor influencing its bioavailability and formulation. It is slightly soluble in water and practically insoluble in ethanol (B145695) and ether.[7] The aqueous solubility is highly dependent on temperature.

Table 2: Aqueous Solubility of this compound at Various Temperatures

Temperature (°C)Solubility (g/L)Reference
46[3][8]
2013-14[3][7][8]
5034[3][8]
6045[8]

The solubility of this compound can also be influenced by pH. Lowering the pH of the solution can increase its solubility.[8] For instance, creatine salts like creatine citrate (B86180) and creatine pyruvate (B1213749) exhibit higher aqueous solubility due to the acidic nature of the salt moiety which lowers the pH of the water.[8]

Thermal Properties

Thermal analysis provides insights into the stability and phase transitions of crystalline this compound upon heating.

Table 3: Thermal Analysis Data for this compound

Thermal EventTemperature Range (°C)DescriptionReference
Dehydration97 - 125Loss of one mole of water to form anhydrous creatine.[6][9]
Intramolecular Cyclization> 230Anhydrous creatine undergoes cyclization to form creatinine with the loss of another mole of water.[6][9]
Decomposition~290 - 310Melting with decomposition of creatinine.[6][7][9]

Stability

Crystalline this compound is very stable in its solid powder form, showing no significant degradation to creatinine even at elevated temperatures over several years.[2] However, in aqueous solutions, its stability is significantly influenced by pH and temperature. The primary degradation pathway is a non-enzymatic intramolecular cyclization to form creatinine.[1][10] This conversion is accelerated at lower pH values and higher temperatures.[2][10]

Table 4: Degradation of Creatine to Creatinine in Aqueous Solution at 25°C after 3 Days

pHDegradation (%)Reference
6.5 - 7.5Relatively Stable[2][6]
5.54[2][6]
4.512[2][6]
3.521[2][6]

Refrigeration can slow down the degradation process in aqueous solutions.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline phase and determine the lattice parameters of this compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to a fine, uniform particle size (typically 20-50 µm).[12] The powder is then packed into a sample holder, ensuring a flat and level surface.[13]

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a count time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with standard reference patterns from crystallographic databases (e.g., the Crystallography Open Database) to confirm the phase identity.[4] The unit cell parameters can be refined using appropriate software.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample Sample Grinding Grinding Sample->Grinding Mounting Mounting Grinding->Mounting PXRD PXRD Mounting->PXRD Solubility Solubility Mounting->Solubility TGA_DSC TGA/DSC Mounting->TGA_DSC Stability Stability Mounting->Stability Crystal_Structure Crystal Structure PXRD->Crystal_Structure Solubility_Profile Solubility Profile Solubility->Solubility_Profile Thermal_Behavior Thermal Behavior TGA_DSC->Thermal_Behavior Degradation_Kinetics Degradation Kinetics Stability->Degradation_Kinetics

Caption: General experimental workflow for physicochemical characterization.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of crystalline this compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

  • Equilibration: The container is placed in a constant temperature water bath or incubator and agitated (e.g., using a shaker) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: The concentration of creatinine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 5-10 mg) is placed in an aluminum or platinum TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere of an inert gas, such as nitrogen, flowing at a rate of 20-50 mL/min.

  • Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature and the percentage of mass loss corresponding to the dehydration step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration, intramolecular cyclization, and decomposition of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Thermal Program: The sample and reference pans are heated from ambient temperature to above the decomposition temperature (e.g., 320°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify the endothermic and exothermic peaks corresponding to phase transitions and decomposition. The onset and peak temperatures of these events are determined.

Signaling Pathways and Logical Relationships

The primary degradation pathway of creatine in aqueous solution is its conversion to creatinine. This is a non-enzymatic intramolecular cyclization reaction.

degradation_pathway creatine Creatine Monohydrate (Aqueous Solution) transition_state Intramolecular Nucleophilic Attack creatine->transition_state Spontaneous (pH, Temp dependent) creatinine Creatinine + H₂O transition_state->creatinine Elimination of Water

Caption: Degradation pathway of creatine to creatinine in aqueous solution.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of crystalline this compound. The data presented in the structured tables offer a convenient reference for researchers and formulation scientists. The outlined experimental protocols provide a basis for the consistent and reliable characterization of this important compound. A thorough understanding of these properties is critical for ensuring the quality, stability, and efficacy of products containing this compound.

References

An In-depth Technical Guide on the Molecular Structure and Water of Hydration of Creatinine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine (B1669602) monohydrate, the hydrated form of a metabolite of creatine (B1669601) phosphate, is a compound of significant interest in clinical diagnostics and pharmaceutical sciences. Its crystalline structure, stabilized by an intricate network of hydrogen bonds involving a single water molecule, plays a crucial role in its solid-state properties, including stability and dissolution characteristics. This technical guide provides a comprehensive overview of the molecular structure of creatinine monohydrate, with a particular focus on the pivotal role of the water of hydration. It synthesizes crystallographic data and outlines detailed experimental protocols for its characterization.

Molecular Structure and Crystallography

This compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystal structure has been extensively studied using single-crystal X-ray diffraction and neutron diffraction, the latter providing precise locations of hydrogen atoms.[1] Within the crystal lattice, the creatinine molecule exists as a zwitterion, with a protonated guanidinium (B1211019) group and a deprotonated carboxylate group. This zwitterionic nature is a key feature of its solid-state structure.

Crystallographic Data

The unit cell parameters and other crystallographic data for this compound are summarized in the table below. These values represent a consensus from multiple diffraction studies.

ParameterValue (from X-ray Diffraction)Value (from Neutron Diffraction at 123 K)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.510(6)12.489(7)
b (Å)5.048(1)4.987(1)
c (Å)12.191(1)12.075(6)
β (°)108.9(3)108.86(3)
Volume (ų)729.9713.8
Z44
Intramolecular Geometry

The precise bond lengths and angles within the creatinine molecule have been determined through crystallographic studies. The planarity of the guanidinium group and the geometry of the five-membered ring are notable features.

BondLength (Å)AngleDegrees (°)
N1-C11.34N1-C1-N2120.5
N2-C11.33N1-C1-N3119.5
N3-C11.31N2-C1-N3120.0
N3-C21.46C1-N3-C2124.5
C2-C31.52N3-C2-C3103.8
C3-N41.47C2-C3-N4102.5
N4-C41.29C3-N4-C4111.2
C4-N11.47N4-C4-N1108.0
C3-C51.53C4-N1-C1125.0
C5-O11.25C2-C3-C5113.5
C5-O21.26N4-C3-C5112.0
O1-C5-O2126.0
O1-C5-C3117.0
O2-C5-C3117.0

The Role of the Water of Hydration

The single water molecule in the crystal structure of this compound is not merely a space-filler but an integral component that stabilizes the entire lattice through an extensive network of hydrogen bonds. This water of hydration acts as both a hydrogen bond donor and acceptor, linking adjacent creatinine molecules.

Hydrogen Bonding Network

The neutron diffraction studies have been instrumental in elucidating the precise geometry of the hydrogen bonds. The water molecule is tetrahedrally coordinated, participating in four hydrogen bonds. It donates two hydrogen bonds to the carboxylate oxygen atoms of two different creatinine molecules and accepts two hydrogen bonds from the N-H groups of the guanidinium moieties of two other creatinine molecules.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O(W)H(W1)O(1)0.961.852.81175
O(W)H(W2)O(2)0.961.902.86170
N(1)H(N1)O(W)1.031.832.86174
N(2)H(N2)O(W)1.031.882.91176

Note: The specific atom numbering may vary between different crystallographic reports. The table represents the general connectivity and typical distances and angles.

Creatinine_Hydration cluster_creatinine1 Creatinine Molecule 1 cluster_creatinine2 Creatinine Molecule 2 cluster_creatinine3 Creatinine Molecule 3 cluster_creatinine4 Creatinine Molecule 4 C1_O1 O1 (Carboxylate) C2_O2 O2 (Carboxylate) C3_N1H N1-H (Guanidinium) Water Water of Hydration (H₂O) C3_N1H->Water H-bond (Acceptor) C4_N2H N2-H (Guanidinium) C4_N2H->Water H-bond (Acceptor) Water->C1_O1 H-bond (Donor) Water->C2_O2 H-bond (Donor)

Stabilizing role of the water of hydration in the crystal lattice.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. Detailed experimental protocols for these methods are provided below.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the three-dimensional atomic arrangement.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution at room temperature.

  • Crystal Mounting: A well-formed, clear crystal with dimensions of approximately 0.2 x 0.2 x 0.3 mm is selected and mounted on a goniometer head using a suitable adhesive or cryoloop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecules and the presence of hydrogen bonding.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water vapor interference. A background spectrum of the clean ATR crystal is collected.

  • Data Acquisition: The sample spectrum is then recorded, typically in the mid-infrared range (4000-400 cm⁻¹). A sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. The broad O-H stretching band in the 3600-3200 cm⁻¹ region is indicative of the water of hydration and hydrogen bonding. The N-H stretching, C=O stretching, and other vibrational modes of the creatinine molecule are also analyzed.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow. The experiment is run under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C). The TGA records the change in mass, while the DSC measures the heat flow to or from the sample relative to a reference.

  • Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of the water of hydration. The temperature range of this dehydration can be determined. The DSC curve will show an endothermic peak associated with the energy required for dehydration. The enthalpy of dehydration can be calculated from the peak area.

Conclusion

The molecular structure of this compound is a well-defined system where a single water molecule plays a critical role in stabilizing the crystal lattice through a robust network of hydrogen bonds. The zwitterionic nature of the creatinine molecule is a key feature of its solid-state form. The experimental techniques of single-crystal X-ray and neutron diffraction, FTIR spectroscopy, and thermal analysis provide a comprehensive toolkit for the detailed characterization of this important compound, offering valuable insights for researchers in the fields of crystallography, materials science, and pharmaceutical development.

References

The Endogenous Synthesis of Creatinine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous synthesis pathway of creatinine (B1669602) in mammals. It details the biochemical reactions, enzymatic players, and regulatory mechanisms that govern the production of creatine (B1669601) and its subsequent conversion to the metabolic byproduct, creatinine. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key processes to support research and development in related fields.

The Core Synthesis Pathway: From Amino Acids to Creatine

The endogenous synthesis of creatine is a two-step enzymatic process that primarily occurs in the kidneys and liver, utilizing three key amino acids: arginine, glycine, and methionine (in the form of S-adenosylmethionine).[1][2]

Step 1: Formation of Guanidinoacetate (GAA)

The first committed step in creatine biosynthesis takes place predominantly in the kidneys.[1] The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine.[1][2] This reaction yields L-ornithine and guanidinoacetate (GAA).[1] AGAT is considered a critical control point in the regulation of creatine synthesis.[1]

Step 2: Methylation of Guanidinoacetate to form Creatine

Following its synthesis in the kidneys, GAA is transported via the bloodstream to the liver, which exhibits high activity of the enzyme guanidinoacetate N-methyltransferase (GAMT).[1][2] GAMT catalyzes the methylation of GAA, utilizing S-adenosylmethionine (SAM) as the methyl group donor, to form creatine and S-adenosylhomocysteine (SAH).[1] While the pancreas also contains both AGAT and GAMT and can synthesize creatine, the kidney-liver axis is the primary route for endogenous creatine production in most mammals.[2]

From Creatine to Creatinine: A Spontaneous Conversion

Once synthesized, creatine is released into the circulation and taken up by tissues with high energy demands, most notably skeletal muscle and the brain.[3][4] Within these tissues, creatine is phosphorylated by creatine kinase to form phosphocreatine (B42189), a high-energy phosphate (B84403) storage molecule crucial for the rapid regeneration of ATP.[3][4]

Creatine and phosphocreatine undergo a continuous, non-enzymatic cyclization to form the waste product creatinine.[1][5] This conversion is a spontaneous process that occurs at a relatively constant rate, estimated to be around 1.7% of the total creatine pool per day.[5] Creatinine is then released from the tissues into the bloodstream, filtered by the kidneys, and excreted in the urine.[6] The term "creatinine monohydrate" is not directly relevant to the endogenous synthesis pathway; it refers to the crystalline form of creatine, often used in dietary supplements, which contains one molecule of water per molecule of creatine.[4]

Quantitative Data on Creatine Synthesis and Turnover

The following tables summarize key quantitative data related to the creatine synthesis pathway in mammals. These values can vary based on species, age, sex, and muscle mass.

ParameterHuman (70 kg male)RatReference(s)
Daily Creatinine Excretion ~2 g/day (14.6 mmol/day)~55 µmol/24h per 250g body weight[1][5][7]
Total Body Creatine Pool ~120-140 gNot specified[8]
Daily Creatine Synthesis ~1 g/day Not specified[4]
Plasma Creatine Concentration 2-12 mg/L~70 µM[9]
Plasma Guanidinoacetate (GAA) Concentration Not specifiedLowered by 70% with creatine supplementation[1]
EnzymeTissueSpeciesActivity/KineticsReference(s)
AGAT (L-arginine:glycine amidinotransferase) KidneyRatHigh activity; activity reduced by 86% with creatine supplementation[1]
PancreasRatSignificant activity[2]
LiverRatLow to undetectable activity[1]
GAMT (Guanidinoacetate N-methyltransferase) LiverRatHigh activity; half-maximal GAA concentration of 13.3 µM and maximal rate of 2.1 nmol·h⁻¹·mg dry wt⁻¹ in isolated hepatocytes[1]
PancreasRatLower activity compared to AGAT[2]

Visualizing the Pathway and Experimental Workflows

Visual representations are crucial for understanding complex biochemical processes and experimental designs. The following diagrams were generated using the DOT language to illustrate the endogenous creatinine synthesis pathway and a typical experimental workflow for its analysis.

Creatine_Synthesis_Pathway cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle/Brain Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Bloodstream Ornithine L-Ornithine AGAT->GAA AGAT->Ornithine SAM S-Adenosylmethionine (SAM) GAMT GAMT SAM->GAMT SAH S-Adenosylhomocysteine (SAH) Creatine Creatine Creatine_muscle Creatine Creatine->Creatine_muscle Bloodstream GAA_liver->GAMT GAMT->SAH GAMT->Creatine Creatinine Creatinine Creatine_muscle->Creatinine Non-enzymatic CK Creatine Kinase Creatine_muscle->CK Phosphocreatine Phosphocreatine Phosphocreatine->Creatinine Non-enzymatic Excretion Urinary Excretion Creatinine->Excretion Bloodstream to Kidney ATP ATP ATP->CK ADP ADP CK->Phosphocreatine CK->ADP

Caption: Endogenous synthesis pathway of creatinine in mammals.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Tissue Biological Sample (e.g., Muscle Tissue) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample onto HPLC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification against Standards Detection->Quantification Concentration Creatine/Creatinine Concentration Quantification->Concentration

Caption: Experimental workflow for creatine/creatinine quantification.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the endogenous creatinine synthesis pathway.

Quantification of Creatine and Creatinine in Biological Samples using HPLC-UV

Objective: To determine the concentration of creatine and creatinine in biological samples such as plasma, urine, or tissue homogenates.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), pH adjusted.[10]

  • Creatine and creatinine analytical standards.

  • Reagents for sample preparation (e.g., perchloric acid for deproteinization).

  • Syringe filters (0.22 µm).

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of creatine and creatinine standards in the mobile phase or deionized water.

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Preparation (Tissue):

    • Accurately weigh a frozen tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant with a potassium hydroxide (B78521) solution.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[10]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume of the prepared standards and samples onto the column.

    • Run the analysis using an isocratic or gradient elution method to separate creatine and creatinine.

    • Monitor the absorbance at a specific wavelength (e.g., 210-234 nm) using the UV detector.[10]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to creatine and creatinine based on their retention times compared to the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas on the calibration curve.

In Vitro Assay of AGAT and GAMT Activity

Objective: To measure the enzymatic activity of AGAT and GAMT in tissue homogenates.

AGAT Activity Assay:

Principle: The activity of AGAT is determined by measuring the rate of GAA formation from arginine and glycine.

Materials:

  • Tissue homogenate (e.g., from kidney).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Substrates: L-arginine and L-glycine.

  • Stopping solution (e.g., perchloric acid).

  • Reagents and system for GAA quantification (e.g., HPLC or a colorimetric method).

Protocol:

  • Tissue Homogenate Preparation:

    • Homogenize the tissue in an appropriate buffer.

    • Centrifuge to obtain a clear supernatant containing the enzyme.

    • Determine the protein concentration of the supernatant.

  • Enzymatic Reaction:

    • Pre-incubate the tissue homogenate in the assay buffer at 37°C.

    • Initiate the reaction by adding the substrates (L-arginine and L-glycine).

    • Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., perchloric acid).

  • Quantification of GAA:

    • Process the reaction mixture to remove precipitated proteins.

    • Quantify the amount of GAA produced using a suitable analytical method like HPLC.

  • Calculation of Activity:

    • Calculate the enzyme activity as the amount of GAA produced per unit time per milligram of protein.

GAMT Activity Assay:

Principle: GAMT activity is measured by the rate of creatine formation from GAA and SAM.

Materials:

  • Tissue homogenate (e.g., from liver).

  • Assay buffer.

  • Substrates: Guanidinoacetate (GAA) and S-adenosylmethionine (SAM).

  • Stopping solution.

  • Reagents and system for creatine quantification (e.g., HPLC).

Protocol:

  • Tissue Homogenate Preparation:

    • Prepare the tissue homogenate as described for the AGAT assay.

  • Enzymatic Reaction:

    • Pre-incubate the homogenate in the assay buffer at 37°C.

    • Start the reaction by adding GAA and SAM.

    • Incubate for a defined time at 37°C.

    • Terminate the reaction with a stopping solution.

  • Quantification of Creatine:

    • Process the sample and quantify the creatine produced using HPLC.

  • Calculation of Activity:

    • Express the GAMT activity as the amount of creatine formed per unit time per milligram of protein.

Stable Isotope Tracer Studies for In Vivo Creatine Synthesis

Objective: To measure the in vivo rate of creatine synthesis using stable isotope-labeled precursors.

Principle: A stable isotope-labeled amino acid precursor (e.g., [¹⁵N₂]-glycine) is administered, and the rate of its incorporation into the creatine pool is measured over time using mass spectrometry.

Materials:

  • Stable isotope-labeled precursor (e.g., [¹⁵N₂]-glycine).

  • Mass spectrometer (e.g., GC-MS or LC-MS/MS).

  • Materials for sample collection (e.g., blood, urine) and processing.

Protocol:

  • Tracer Administration:

    • Administer a known amount of the stable isotope tracer to the subject (e.g., via intravenous infusion or oral ingestion).

  • Sample Collection:

    • Collect biological samples (e.g., blood, urine, or muscle biopsies) at various time points after tracer administration.

  • Sample Processing and Analysis:

    • Isolate creatine and its precursors from the collected samples.

    • Derivatize the analytes if necessary for mass spectrometry analysis.

    • Analyze the samples using a mass spectrometer to determine the isotopic enrichment of creatine.

  • Kinetic Modeling:

    • Use the isotopic enrichment data to calculate the fractional synthesis rate (FSR) of creatine.

    • The FSR represents the fraction of the creatine pool that is newly synthesized per unit of time.

This technical guide provides a foundational understanding of the endogenous synthesis of creatinine in mammals, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, physiology, and drug development.

References

role of creatinine monohydrate in cellular bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Creatine (B1669601) Monohydrate in Cellular Bioenergetics

Executive Summary

Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding health and disease. In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the maintenance of adenosine (B11128) triphosphate (ATP) homeostasis is critical. This guide focuses on the pivotal role of the creatine/phosphocreatine (B42189) system, fueled by creatine monohydrate supplementation, in cellular energy buffering and transport. It is crucial to distinguish creatine from its metabolic byproduct, creatinine (B1669602). Creatine is an active molecule central to energy metabolism, while creatinine is an inactive waste product used clinically as a biomarker for renal function.[1][2] This document details the core mechanisms of the creatine kinase system, presents quantitative data on its components, provides detailed experimental protocols for its study, and illustrates key pathways through logical diagrams.

Introduction: Creatine vs. Creatinine

A common point of confusion is the distinction between creatine and creatinine.

  • Creatine ((H₂N)(HN)CN(CH₃)CH₂CO₂H) is a naturally occurring organic compound that facilitates the recycling of ATP, the primary energy currency of the cell, particularly in muscle and brain tissue.[3] It is synthesized endogenously from amino acids and can be obtained from dietary sources like red meat and fish or through supplementation.[4] Creatine monohydrate is a stable, well-researched form of creatine used in dietary supplements.[5]

  • Creatinine is the metabolic breakdown product of creatine and phosphocreatine.[1] It is formed via a non-enzymatic, irreversible reaction and is excreted from the body by the kidneys.[2][6] Its clearance rate is a key indicator of renal health. Unlike creatine, creatinine does not play a direct, active role in cellular energy metabolism.

This guide will focus exclusively on the bioenergetic functions of creatine .

The Core Mechanism: The Phosphocreatine (PCr) Shuttle

The primary role of creatine in cellular bioenergetics is mediated by the phosphocreatine (PCr) shuttle, a system that acts as both a temporal and spatial energy buffer.[7] This system, orchestrated by the enzyme creatine kinase (CK), ensures that ATP is rapidly regenerated at sites of high consumption, thus maintaining cellular energy homeostasis.[8] The central reaction is the reversible phosphorylation of creatine:

PCr + ADP ⇔ ATP + Cr (catalyzed by Creatine Kinase) [9]

This shuttle involves distinct, spatially segregated isoforms of creatine kinase that link sites of ATP production (mitochondria) to sites of ATP consumption (cytosol).[7][10]

  • Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[7] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr. The resulting ADP is immediately re-phosphorylated by the mitochondria, tightly coupling energy production to demand.[7][11]

  • Cytosolic Creatine Kinase (CK): Isoforms of CK in the cytosol are localized near key ATP-dependent processes, such as the actomyosin (B1167339) ATPase in muscle fibers and ion pumps like the Na+/K+-ATPase.[10][12] At these locations, CK uses the large reservoir of PCr to locally and rapidly regenerate ATP from ADP, ensuring a constant energy supply for cellular work.[10]

PCr_Shuttle cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space cluster_cytosol Cytosol OxPhos Oxidative Phosphorylation ANT ANT OxPhos->ANT ATP mtCK mtCK mtCK->ANT ADP PCr_cyto Phosphocreatine (PCr) mtCK->PCr_cyto PCr ANT->mtCK ATP ATPase ATP-Consuming Process (e.g., Myofibril ATPase) cytoCK Cytosolic CK ATPase->cytoCK ADP cytoCK->ATPase ATP Cr_cyto Creatine (Cr) cytoCK->Cr_cyto Cr Cr_cyto->mtCK Cr PCr_cyto->cytoCK PCr

Figure 1: The Phosphocreatine (PCr) Shuttle.

Quantitative Data on the Creatine Kinase System

The efficacy of the PCr shuttle is dependent on the concentrations of its core components and the kinetics of the creatine kinase enzyme. Supplementation with creatine monohydrate has been shown to significantly increase intramuscular stores of both free creatine and phosphocreatine.[13]

ParameterTypical Concentration (mmol/kg dry muscle mass)Concentration Post-SupplementationCitation(s)
Phosphocreatine (PCr) 80 - 85↑ by 10-40%[13][14]
Free Creatine (Cr) ~40[14]
Total Creatine (PCr + Cr) 120 - 125↑ up to 160[3][14]
ATP 20 - 25 (or 5-8 mM)Stable[12][15]
Table 1: Typical concentrations of creatine and related metabolites in human skeletal muscle.
Kinetic ParameterValue RangeConditionsCitation(s)
Km (ADP) 20 - 100 µMVaries by isoform and pH[7]
Km (PCr) 2 - 5 mMVaries by isoform and pH[7]
Vmax Highly variable by tissue typeDependent on CK concentration[7]
Table 2: Representative kinetic parameters for Creatine Kinase (CK).

Detailed Experimental Protocols

The study of the creatine kinase system requires precise and validated methodologies. Below are protocols for key experiments.

Protocol: Quantification of Creatine and Creatinine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous quantification of creatine and creatinine in biological samples.[16][17]

A. Principle This method utilizes reversed-phase chromatography to separate creatine and creatinine from other cellular components based on their polarity. Detection is typically achieved via UV absorbance at approximately 210 nm.[18]

B. Sample Preparation (Tissue)

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.

  • Weigh the frozen tissue and homogenize in 4 volumes of a suitable buffer (e.g., phosphate-buffered saline).

  • To precipitate proteins, add an equal volume of cold acetonitrile (B52724) to the homogenate.

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

C. Chromatographic Conditions

  • Column: Porous Graphitic Carbon (e.g., Thermo Scientific Hypercarb) or a suitable C18 column.[17]

  • Mobile Phase: Isocratic elution with 97:3 (v/v) H₂O/Acetonitrile containing 0.05% Trifluoroacetic Acid (TFA).[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[18]

  • Run Time: Approximately 5-7 minutes.[17]

D. Quantification

  • Prepare a series of calibration standards of creatine and creatinine of known concentrations in the mobile phase.

  • Generate a standard curve by plotting the peak area against the concentration for each analyte.

  • Determine the concentration in the samples by interpolating their peak areas from the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Precipitate Protein Precipitation (Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter Inject Inject Sample Filter->Inject Filtered Extract Separate Chromatographic Separation (PGC or C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify

Figure 2: Experimental workflow for HPLC analysis.

Protocol: Measurement of Creatine Kinase (CK) Activity

CK activity is commonly measured using a spectrophotometric, enzyme-coupled assay.[19]

A. Principle The activity of CK is determined by measuring the rate of ATP production from PCr and ADP. The newly formed ATP is used in a series of coupled reactions catalyzed by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH), which ultimately results in the reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to CK activity and is measured by the increase in absorbance at 340 nm.[20][21]

B. Reagent Preparation

  • Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • Reaction Mix: For each reaction, prepare a mix containing:

    • Phosphocreatine (Substrate)

    • ADP

    • Glucose

    • NADP+

    • Hexokinase (HK)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH)

    • N-acetylcysteine (CK activator)

    • Assay Buffer (Note: Commercially available kits provide optimized, pre-made reagent mixes).[19][20]

C. Procedure

  • Prepare cell or tissue lysates by homogenizing in a suitable lysis buffer and centrifuging to remove debris.

  • Pipette the reaction mix into the wells of a 96-well plate or a cuvette.

  • Add a small volume of the sample (lysate) to initiate the reaction.

  • Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for a period of 5-10 minutes.

  • Calculate the rate of change in absorbance (ΔOD/min).

D. Calculation of Activity CK Activity (U/mL) = (ΔOD/min) / (ε * l) * (Total Reaction Volume / Sample Volume) * Dilution Factor

  • ε: Molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹)

  • l: Path length of the cuvette/well (cm)

The Metabolic Fate of Creatine

While central to bioenergetics, creatine and phosphocreatine are not infinitely recycled. They undergo a slow, non-enzymatic cyclization to form the inactive byproduct, creatinine.[14] This process occurs at a relatively constant rate, with about 1-2% of the total creatine pool being converted to creatinine daily.[6] The creatinine then diffuses into the bloodstream and is filtered by the kidneys for excretion in the urine.

Creatine_Metabolism Creatine Creatine (Cr) PCr Phosphocreatine (PCr) Creatine->PCr Creatine Kinase (reversible) Creatinine Creatinine (Crn) (Waste Product) Creatine->Creatinine Non-enzymatic (irreversible) PCr->Creatinine Non-enzymatic (irreversible) Excretion Renal Excretion Creatinine->Excretion

Figure 3: Metabolic relationship of Creatine to Creatinine.

Conclusion

The creatine/phosphocreatine system, supported by creatine monohydrate, is a cornerstone of cellular bioenergetics in tissues with dynamic energy requirements. Through the phosphocreatine shuttle, it provides a critical mechanism for the rapid regeneration and transport of ATP, maintaining energy homeostasis and supporting cellular function. Creatine supplementation has been shown to enhance this system by increasing the intramuscular pool of phosphocreatine, with potential therapeutic benefits for a range of conditions associated with impaired energy metabolism and mitochondrial dysfunction.[4][8] It is imperative for researchers and clinicians to recognize that creatinine is merely the inactive end-product of this vital pathway, serving as a biomarker rather than a bioenergetic substrate. A thorough understanding of these distinct roles is essential for advancing research and development in metabolic and neurodegenerative diseases.

References

A Historical Perspective on the Discovery of Creatinine Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine (B1669602) monohydrate, the hydrated crystalline form of creatinine, is a pivotal molecule in clinical chemistry, serving as a key indicator of renal function. Its discovery and characterization were not singular events but rather a culmination of meticulous research spanning several decades in the 19th and early 20th centuries. This technical guide provides a historical perspective on the key milestones, experimental methodologies, and scientific reasoning that led to our understanding of this important biological compound.

The Dawn of Discovery: From Muscle Extract to a Novel Substance

The story of creatinine begins with the discovery of its precursor, creatine (B1669601). In 1832, the French chemist Michel Eugène Chevreul, renowned for his work on animal fats, reported the isolation of a new crystalline substance from a "basified water-extract of skeletal muscle"[1]. He named this compound "creatine," derived from the Greek word "kreas" for meat[1]. While Chevreul's primary focus was on fats, his meticulous experimental approach laid the groundwork for future investigations into the chemical constituents of muscle tissue.

Fifteen years later, in 1847, the prominent German chemist Justus von Liebig published his extensive analyses of meat extract in the scientific journal Annalen der Chemie und Pharmacie. Liebig's work not only confirmed the presence of creatine in meat but also provided a more detailed chemical characterization, identifying it as methylguanidino-acetic acid[2]. His research established a method for preparing a meat extract that was rich in creatine, which he commercialized as "Liebig's Extract of Meat"[3][4].

The Emergence of Creatinine: A Spontaneous Transformation

The year 1847 also marked the discovery of creatinine itself. Working independently, German scientists Wilhelm Heinrich Heintz and Max von Pettenkofer identified a new substance in urine[2]. They observed that this compound was related to creatine and named it "creatinine." Their findings suggested that creatinine was a breakdown product of creatine within the body.

The chemical relationship between creatine and creatinine was further elucidated by the observation that creatine could be converted to creatinine by heating it in the presence of a strong acid, a process involving intramolecular cyclization and the loss of a water molecule. This conversion was found to be reversible, establishing an equilibrium between the two compounds[1].

Early Methodologies for Isolation and Quantification

The initial isolation and subsequent quantification of creatinine were challenging endeavors for 19th-century chemists. The lack of sophisticated analytical instrumentation necessitated the development of ingenious, albeit often cumbersome, experimental protocols.

Experimental Protocol: Neubauer's Gravimetric Method (circa 1861)

One of the earliest quantitative methods for determining creatinine in urine was developed by Neubauer. This gravimetric method relied on the precipitation of creatinine as a complex with zinc chloride.

Methodology:

  • Precipitation: An alcoholic solution of zinc chloride was added to a creatinine-containing solution (e.g., urine).

  • Complex Formation: This resulted in the formation of a crystalline precipitate, a complex of two molecules of creatinine and one molecule of zinc chloride.

  • Isolation and Weighing: The precipitate was carefully collected, dried, and weighed.

  • Calculation: The amount of creatinine in the original sample was calculated by multiplying the weight of the precipitate by a factor of 0.642 (based on the stoichiometry of the complex)[5].

This method, while groundbreaking for its time, was laborious and required relatively large amounts of sample.

Experimental Protocol: The Jaffe Reaction and Folin's Colorimetric Method (1886 and 1904)

A significant breakthrough in creatinine quantification came in 1886 when Max Jaffe discovered that creatinine reacts with picric acid in an alkaline solution to produce a distinct orange-red color[6]. This reaction, which became known as the Jaffe reaction, laid the foundation for a more sensitive and convenient colorimetric assay.

In 1904, the American biochemist Otto Folin adapted the Jaffe reaction for the quantitative determination of creatinine in urine and blood[5][7]. Folin's method, and its subsequent modifications, became the standard for creatinine measurement for many decades.

Methodology (Folin's Adaptation):

  • Sample Preparation: A known volume of urine or a protein-free blood filtrate was taken.

  • Reagent Addition: A saturated solution of picric acid and a solution of sodium hydroxide (B78521) were added to the sample.

  • Color Development: The mixture was allowed to stand for a specific period for the orange-red color to develop fully.

  • Colorimetric Measurement: The intensity of the color was then compared to that of a standard solution of known creatinine concentration using a colorimeter. The concentration in the sample was determined by the principle of Beer's Law, where the absorbance of the solution is directly proportional to the concentration of the colored compound.

The Advent of Creatinine Monohydrate

While the existence of creatinine was established in 1847, the specific characterization of its monohydrate crystalline form evolved over time. Early preparations of creatinine from urine or through the acid-catalyzed conversion of creatine would have likely yielded the monohydrate form upon crystallization from aqueous solutions. The presence of a water molecule in the crystal lattice is a common phenomenon for many organic compounds crystallized from water.

The definitive structural elucidation of this compound, however, had to await the development of X-ray crystallography in the 20th century. This technique allowed for the precise determination of the arrangement of atoms within the crystal, confirming the presence of one molecule of water for every molecule of creatinine.

Quantitative Data from Historical Experiments

Obtaining precise quantitative data from the original 19th-century publications is challenging due to differences in reporting standards and the limitations of the analytical techniques of the era. However, the following table summarizes the key quantitative aspects that were central to the early understanding of creatinine.

ParameterHistorical Method/ObservationApproximate Value/ResultKey ResearchersYear
Creatinine in Precipitate Gravimetric analysis of the creatinine-zinc chloride complex0.642 g of creatinine per 1 g of precipitateNeubauerc. 1861
Creatinine Concentration Colorimetric comparison with a standard solutionDependent on sample (urine, blood)Folin (adapting Jaffe)1904

Logical Relationships in the Discovery Pathway

The following diagram illustrates the logical progression of discoveries that led to the understanding of this compound.

Discovery_Pathway Chevreul Chevreul (1832) Isolates Creatine from Muscle Liebig Liebig (1847) Characterizes Creatine Chevreul->Liebig Conversion Chemical Conversion Creatine to Creatinine Liebig->Conversion Heintz_Pettenkofer Heintz & Pettenkofer (1847) Discover Creatinine in Urine Heintz_Pettenkofer->Conversion Neubauer Neubauer (c. 1861) Quantitative Analysis (Gravimetric) Heintz_Pettenkofer->Neubauer Jaffe Jaffe (1886) Colorimetric Reaction Heintz_Pettenkofer->Jaffe Conversion->Neubauer Conversion->Jaffe Folin Folin (1904) Quantitative Analysis (Colorimetric) Jaffe->Folin Crystallography 20th Century X-ray Crystallography Definitive Structure of this compound Folin->Crystallography

Caption: Logical flow of the discovery of creatinine and its analysis.

Experimental Workflow: Folin's Colorimetric Method

The workflow for the quantitative analysis of creatinine using Folin's adaptation of the Jaffe reaction can be visualized as follows:

Folin_Workflow Start Start: Urine or Blood Sample Filtration Protein Precipitation and Filtration (for blood samples) Start->Filtration if blood Sample_Aliquot Take a Known Volume of Sample/Filtrate Start->Sample_Aliquot Filtration->Sample_Aliquot Add_Picric_Acid Add Saturated Picric Acid Solution Sample_Aliquot->Add_Picric_Acid Add_NaOH Add Sodium Hydroxide Solution Add_Picric_Acid->Add_NaOH Color_Development Allow Color to Develop Add_NaOH->Color_Development Colorimetry Measure Color Intensity (Colorimeter) Color_Development->Colorimetry Calculation Calculate Creatinine Concentration Colorimetry->Calculation End End: Result Calculation->End

Caption: Workflow of Folin's colorimetric method for creatinine.

Conclusion

The discovery of this compound is a testament to the incremental nature of scientific progress. From the initial isolation of its precursor from a complex biological matrix to the development of robust quantitative assays, the journey to understanding this molecule involved the contributions of numerous pioneering chemists and biochemists. Their work not only laid the foundation for modern clinical diagnostics but also exemplified the power of meticulous observation and experimental ingenuity in an era before the advent of modern analytical technology. The historical perspective provides valuable context for today's researchers and scientists in the ongoing exploration of the roles of creatine and creatinine in health and disease.

References

creatinine monohydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of creatinine (B1669602) monohydrate, a pivotal molecule in cellular energy metabolism. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biochemical pathways.

Chemical Identifiers and Physicochemical Properties

Creatinine monohydrate is a nitrogenous organic acid that plays a critical role in energy provision in muscle and nerve tissues.[1] Its chemical identity and properties are summarized below.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are essential for accurate documentation and database searches.

Identifier TypeValue
CAS Number 6020-87-7
IUPAC Name 2-(Carbamimidoyl(methyl)amino)acetic acid;hydrate
InChI InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2
InChIKey MEJYXFHCRXAUIL-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C(=N)N.O
EC Number 611-954-8
PubChem CID 80116
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

PropertyValue
Molecular Formula C₄H₉N₃O₂·H₂O
Molecular Weight 149.15 g/mol
Appearance White crystalline powder
Melting Point 296-297 °C (decomposition)
Solubility in Water 17 g/L
pKa <3.98
pKb 11.02 at 25 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of this compound.

Synthesis of this compound

The following protocol is based on the reaction of sarcosine (B1681465) and cyanamide (B42294) in an aqueous solution.[2][3]

Materials:

  • Sarcosine (N-methylglycine)

  • Cyanamide

  • Sodium Chloride (NaCl)

  • Concentrated Ammonium (B1175870) Hydroxide (NH₄OH)

  • Distilled Water

Equipment:

  • 10 mL Round Bottom Flask

  • 10 mL Erlenmeyer Flask

  • Stir bar and magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In the 10 mL round bottom flask, dissolve 0.232 g of sarcosine in 0.5 mL of distilled water with a stir bar.

  • Add 0.152 g of sodium chloride to the sarcosine solution and stir until dissolved.

  • In the 10 mL Erlenmeyer flask, dissolve 0.206 g of cyanamide in 0.13 mL of distilled water.

  • To the cyanamide solution, add one drop of concentrated ammonium hydroxide.

  • Add the cyanamide solution to the sarcosine solution and stir the reaction mixture for one hour at room temperature.

  • Allow the mixture to stand at room temperature for one week to allow for the crystallization of crude this compound.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from water.[3][4]

Materials:

  • Crude this compound

  • Distilled Water

Equipment:

  • Beaker

  • Hot plate

  • Vacuum filtration apparatus

Procedure:

  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of boiling distilled water to dissolve the crude product completely. A common ratio is approximately 3.6 mL of water per gram of crude product.[3]

  • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

  • For enhanced crystallization, the solution can be placed in an ice-water bath after reaching room temperature.[5]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Air dry the purified crystals.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantitative analysis of this compound in a sample, such as a dietary supplement powder.[1][6]

Materials:

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mmol/L sodium dihydrogen phosphate solution in water. Adjust the pH to 10.5 with ammonia water.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in the mobile phase.

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.204 to 1.02 mg/mL.[1]

  • Sample Preparation:

    • Accurately weigh a portion of the sample powder and dissolve it in water to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC flow rate to 0.8 mL/min.

    • Set the UV detection wavelength to 220 nm.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve generated from the working standard solutions.

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways involving creatinine and the experimental workflow for its synthesis and purification are provided below.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Sarcosine Sarcosine Reaction Reaction in Aqueous Solution Sarcosine->Reaction Cyanamide Cyanamide Cyanamide->Reaction Crude_Creatinine Crude Creatinine Monohydrate Reaction->Crude_Creatinine Crystallization Dissolution Dissolution in Hot Water Crude_Creatinine->Dissolution Recrystallization Cooling and Recrystallization Dissolution->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Pure_Creatinine Pure Creatinine Monohydrate Filtration->Pure_Creatinine

Caption: Workflow for the synthesis and purification of this compound.

Creatine_Biosynthesis cluster_reactants Reactants cluster_products Products cluster_enzymes Enzymes Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT SAM S-adenosyl methionine GAMT GAMT SAM->GAMT GAA Guanidinoacetate GAA->GAMT Ornithine Ornithine Creatine (B1669601) Creatine SAH S-adenosyl homocysteine AGAT->GAA AGAT->Ornithine GAMT->Creatine GAMT->SAH

Caption: The biosynthetic pathway of creatine.

Creatine_Kinase_Reaction cluster_reactants_products Reactants / Products cluster_enzyme Enzyme Creatine Creatine CK Creatine Kinase Creatine->CK ATP ATP ATP->CK Phosphocreatine Phosphocreatine ADP ADP CK->Phosphocreatine CK->ADP

Caption: The reversible reaction catalyzed by creatine kinase.

References

Spectroscopic Characterization of Creatinine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatinine (B1669602) monohydrate (C₄H₉N₃O₂·H₂O) is a crystalline form of creatine (B1669601), a naturally occurring compound pivotal to energy metabolism in muscle and brain tissues.[1] As a widely used nutritional supplement, its purity, stability, and structural integrity are of paramount importance.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide powerful, non-destructive means to characterize its molecular structure and confirm its identity. This guide offers an in-depth overview of these methods for the analysis of creatinine monohydrate, complete with experimental protocols, data interpretation, and standardized workflows for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[3] For this compound, ¹H (proton) and ¹³C NMR are used to identify the chemical environments of the hydrogen and carbon atoms, respectively, confirming the compound's structural backbone.[4]

Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[5] D₂O is often preferred due to the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to provide a reference peak at 0 ppm.[6]

  • Filtration: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[5]

  • Spectrometer Setup: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition: Set the appropriate experimental parameters for ¹H and ¹³C NMR. This includes setting the number of scans, pulse width, and acquisition time. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

  • Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to obtain the final NMR spectrum.

Data Presentation: NMR Spectroscopy

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shifts for this compound in D₂O.

Signal Chemical Shift (δ) in ppm Multiplicity Assignment
1 ~3.02 Singlet N-CH ₃ (Methyl group)
2 ~3.92 Singlet N-CH ₂-COOH (Methylene group)

Data sourced from the Human Metabolome Database and Biological Magnetic Resonance Bank.[7][8]

Table 2: ¹³C NMR Chemical Shifts for this compound.

Signal Chemical Shift (δ) in ppm Assignment
1 ~39.6 N-C H₃ (Methyl carbon)
2 ~56.5 N-C H₂-COOH (Methylene carbon)
3 ~159.8 N-C (=N)N (Guanidinium carbon)
4 ~177.4 C OOH (Carboxyl carbon)

Data sourced from the Biological Magnetic Resonance Bank.[7][8][9]

Mandatory Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg This compound in D₂O Add_Std Add Internal Standard (TSP) Dissolve->Add_Std Filter Filter into NMR Tube Add_Std->Filter Insert_Tube Insert Sample into Spectrometer Filter->Insert_Tube Setup_Params Set ¹H & ¹³C Parameters Insert_Tube->Setup_Params Acquire_FID Acquire FID Signal Setup_Params->Acquire_FID Fourier Fourier Transform Acquire_FID->Fourier Phase_Correct Phase & Baseline Correction Fourier->Phase_Correct Analyze Analyze Spectrum (Shifts, Integrals) Phase_Correct->Analyze Final_Report Final_Report Analyze->Final_Report Final Report

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum provides a "molecular fingerprint," allowing for the identification of functional groups present in the compound. For this compound, key functional groups include N-H, C=O (carboxyl), C-N, and O-H (from the water of hydration).[10]

Experimental Protocol: IR Spectroscopy

For solid samples like this compound, several preparation techniques can be used.[11] The KBr pellet method is common.

  • Sample Grinding: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12] The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder into a pellet press. Apply high pressure (several tons) to form a thin, transparent, or translucent KBr pellet.[12]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (peaks) and assign them to the corresponding functional group vibrations.

Data Presentation: IR Spectroscopy

Table 3: Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
~3400-3000 Broad/Medium O-H Stretch Water of hydration
~3300-3100 Medium N-H Stretch Amine/Imine groups
~1690-1650 Strong C=O Stretch Carboxylic acid
~1600 Medium N-H Bend Amine groups
~1405 Medium C-N Stretch Guanidinium group
~1305 Medium CH₂ Wag Methylene group

Characteristic peaks identified from spectral data.[1][13][14]

Mandatory Visualization: IR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind 1-2 mg Sample with 200 mg KBr Press Press Mixture into a Thin Pellet Grind->Press Mount Mount Pellet in Spectrometer Press->Mount Background Acquire Background Spectrum (Air) Background->Mount Acquire_Sample Acquire Sample Spectrum Mount->Acquire_Sample Baseline Perform Baseline Correction Acquire_Sample->Baseline Peak_Pick Identify Peak Wavenumbers (cm⁻¹) Baseline->Peak_Pick Assign Assign Peaks to Functional Groups Peak_Pick->Assign Final_Report Final_Report Assign->Final_Report Final Report

Caption: Workflow for IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for quantifying compounds containing chromophores (light-absorbing groups), such as double bonds or lone pairs of electrons.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest. Deionized water is a suitable solvent for this compound.[15]

  • Stock Solution: Prepare an accurate stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Prepare a series of standard solutions with known, decreasing concentrations from the stock solution.[16]

  • Spectrometer Blank: Fill a quartz cuvette with the solvent (e.g., deionized water) and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.[17]

  • Sample Measurement: Measure the absorbance of each standard solution, starting from the most dilute. Rinse the cuvette with the next solution before filling. Scan across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[18]

  • Analysis: The λmax provides qualitative information. For quantitative analysis, a calibration curve can be constructed by plotting absorbance vs. concentration.

Data Presentation: UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Data for Creatinine.

Parameter Value Solvent
λmax ~220 nm Water

Note: Creatinine has a λmax of ~230 nm. The related compound creatine, from which this compound is derived, shows a maximum peak around 220 nm.[19][20] For quantification, a specific wavelength like 205 nm has also been utilized.[18][21]

Mandatory Visualization: UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Stock Prepare Stock Solution in Deionized Water Dilute Perform Serial Dilutions Prepare_Stock->Dilute Blank Blank Spectrometer with Solvent Dilute->Blank Fill Cuvette Measure Measure Absorbance of each Dilution Blank->Measure Find_Lambda Determine λmax from Scan Measure->Find_Lambda Plot_Curve Plot Calibration Curve (Abs vs. Conc.) Find_Lambda->Plot_Curve Final_Report Final_Report Plot_Curve->Final_Report Final Report

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

In-Depth Technical Guide on the Thermal Decomposition Analysis of Creatinine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal decomposition of creatinine (B1669602) monohydrate, a subject of interest in pharmaceutical sciences and material characterization. Due to the limited availability of data on pure creatinine monohydrate, this document focuses on the thermal analysis of creatininium hydrogen oxalate (B1200264) monohydrate as a representative compound. This guide summarizes key quantitative data from thermal analyses, outlines detailed experimental protocols, and presents visual representations of the decomposition process and experimental workflow to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Creatinine, a bicyclic derivative of creatine (B1669601), is a significant metabolite in muscle metabolism. While the thermal properties of creatine monohydrate are well-documented, leading to its conversion to creatinine at elevated temperatures, the thermal behavior of this compound itself is less explored. The formation of hydrated salts of creatinine, such as creatininium hydrogen oxalate monohydrate, provides a valuable model for studying its thermal stability and decomposition pathways. Understanding these characteristics is crucial for the development of stable pharmaceutical formulations and for predicting the behavior of creatinine under various processing and storage conditions. This guide focuses on the data available for creatininium hydrogen oxalate monohydrate to infer the thermal properties of a hydrated creatinine compound.

Thermal Decomposition Profile

The thermal decomposition of creatininium hydrogen oxalate monohydrate proceeds in distinct stages, as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process involves an initial dehydration step followed by the decomposition of the oxalate moiety and subsequently the creatinine molecule.

Data Presentation

The quantitative data gathered from the thermal analysis of creatininium hydrogen oxalate monohydrate is summarized in the tables below for clarity and comparative analysis.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

Decomposition StageTemperature Range (°C)Weight Loss (%)Corresponding Moiety Loss
1: Dehydration28 - 150~7.8H₂O
2: Oxalate Decomposition150 - 300~31.3C₂H₂O₄
3: Creatinine Decomposition300 - 600~60.9C₄H₇N₃O

Table 2: Summary of Differential Thermal Analysis (DTA) Data

Thermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Process
Endotherm 1~140EndothermicDehydration
Exotherm 1~250ExothermicOxalate Decomposition
Exotherm 2~450ExothermicCreatinine Decomposition

Experimental Protocols

The following sections detail the methodologies employed for the thermal analysis of creatininium hydrogen oxalate monohydrate.

Synthesis of Creatininium Hydrogen Oxalate Monohydrate

Single crystals of creatininium hydrogen oxalate monohydrate can be grown from an aqueous solution containing equimolar concentrations of creatinine and oxalic acid. The solution is allowed to slowly evaporate at ambient temperature, yielding needle-shaped, transparent crystals.[1]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A powder sample of creatininium hydrogen oxalate monohydrate is subjected to TGA and DTA. The analysis is typically performed in a static air atmosphere over a temperature range of 28°C to 600°C. A constant heating rate of 25°C per minute is applied to the sample.[1] Alumina or platinum crucibles are commonly used to hold the sample. The TGA instrument measures the change in mass of the sample as a function of temperature, while the DTA instrument measures the temperature difference between the sample and a reference material.

Visualization of Processes and Workflows

To further elucidate the thermal decomposition pathway and the experimental setup, the following diagrams are provided.

Thermal_Decomposition_Pathway A Creatininium Hydrogen Oxalate Monohydrate (C₄H₈N₃O⁺·C₂HO₄⁻·H₂O) B Anhydrous Creatininium Hydrogen Oxalate (C₄H₈N₃O⁺·C₂HO₄⁻) A->B  - H₂O (Dehydration) ~140°C C Creatinine + Decomposition Products of Oxalate B->C  - C₂H₂O₄ (Decomposition) ~250°C D Gaseous Decomposition Products C->D  - C₄H₇N₃O (Decomposition) ~450°C

Thermal decomposition pathway of creatininium hydrogen oxalate monohydrate.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation S1 Dissolve Creatinine & Oxalic Acid in Water (1:1 molar ratio) S2 Slow Evaporation at Ambient Temperature S1->S2 S3 Harvest Crystals of Creatininium Hydrogen Oxalate Monohydrate S2->S3 A1 Place Powdered Sample in TGA/DTA Instrument S3->A1 A2 Heat from 28°C to 600°C at 25°C/min in Air A1->A2 A3 Record Mass Loss (TGA) and Temperature Difference (DTA) A2->A3 D1 Analyze TGA Curve for Weight Loss Stages A3->D1 D2 Analyze DTA Curve for Endothermic/Exothermic Peaks A3->D2 D3 Correlate Thermal Events with Decomposition Steps D1->D3 D2->D3

Experimental workflow for the thermal analysis of creatininium hydrogen oxalate monohydrate.

Conclusion

The thermal decomposition of creatininium hydrogen oxalate monohydrate serves as a viable model for understanding the thermal stability of hydrated creatinine compounds. The analysis reveals a multi-step degradation process beginning with dehydration, followed by the decomposition of the oxalate and finally the creatinine molecule. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals engaged in the study of creatinine and its derivatives. Further research into the thermal properties of pure this compound is warranted to provide a more complete picture of its behavior under thermal stress.

References

Quantum Mechanical Insights into the Structure of Creatinine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of creatinine (B1669602) monohydrate, a compound of significant interest in clinical chemistry and pharmaceutical sciences. By integrating experimental crystallographic data with quantum mechanical calculations, this document offers a comprehensive understanding of the molecule's three-dimensional arrangement, bonding characteristics, and the computational methodologies employed for its structural elucidation.

Introduction to Creatinine Monohydrate

Creatinine, a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle tissue, is a key biomarker for assessing renal function. In its solid state, it often crystallizes with a single water molecule, forming this compound. The precise knowledge of its molecular structure is fundamental for understanding its physicochemical properties, which in turn influences its behavior in biological systems and its formulation in pharmaceutical preparations. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework to complement experimental findings from X-ray crystallography, offering detailed insights into the electronic structure and optimized geometry of the molecule.

Experimental Determination of Crystal Structure

The crystal structure of this compound has been experimentally determined and refined using single-crystal X-ray diffraction.[1][2][3] This technique provides precise atomic coordinates within the crystal lattice, revealing the molecule's conformation and the hydrogen bonding network that stabilizes the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental protocol for the determination of the crystal structure of this compound involves the following steps:

  • Crystal Growth: Single crystals of this compound are grown from an aqueous solution by slow evaporation.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at various angles, is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction intensities.

The experimentally determined crystal structure serves as a crucial reference for validation of the theoretical calculations. The crystal system for this compound is monoclinic, with the space group P21/c.[3]

Quantum Mechanical Calculations of Molecular Structure

Quantum mechanical calculations, specifically DFT, have been employed to theoretically determine the optimized geometry of creatinine and related molecules.[4] These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase or, with appropriate models, in the solid state.

Computational Protocol: Density Functional Theory (DFT)

The geometry of creatinine has been optimized using DFT calculations, and a similar methodology can be applied to this compound. A representative computational protocol is as follows:

  • Initial Structure: The starting molecular geometry is typically taken from the experimental X-ray diffraction data.

  • Computational Method: The geometry optimization is performed using a DFT functional, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A suitable basis set, such as 6-311+G(d,p), is chosen to describe the atomic orbitals. This basis set includes polarization and diffuse functions, which are important for accurately describing the electronic distribution and intermolecular interactions.

  • Software: The calculations are performed using a quantum chemistry software package like Gaussian, ORCA, or VASP.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive optimization steps fall below predefined convergence thresholds.

The following diagram illustrates the typical workflow for a DFT-based geometry optimization of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Structural Analysis cluster_output Output start Experimental Crystal Structure (X-ray Diffraction Data) dft DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->dft Initial Coordinates compare Comparison with Experimental Data start->compare Experimental Structure geom Optimized Geometric Parameters (Bond Lengths, Angles, Dihedrals) dft->geom Calculated Structure geom->compare end Final Structural Model and Analysis compare->end

Caption: Computational workflow for the geometry optimization of this compound.

Tabulated Structural Data

Caption: Atom numbering scheme for the creatinine molecule.

Table 1: Calculated Bond Lengths (Å) for Creatinine

BondCalculated Length (Å)
C1-N21.345
N2-C31.401
C3-N41.398
N4-C51.350
C5-C11.489
C5-O61.223
N4-C71.465
C1-N81.321
C7-C91.530
C9-O101.260
C9-O111.260

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 2: Calculated Bond Angles (°) for Creatinine

AngleCalculated Angle (°)
N2-C1-N8121.5
N2-C1-C5109.8
C5-C1-N8128.7
C1-N2-C3108.9
N2-C3-N4109.2
C3-N4-C5109.6
C3-N4-C7125.2
C5-N4-C7125.1
N4-C5-C1102.5
N4-C5-O6128.8
C1-C5-O6128.7
N4-C7-C9112.3
C7-C9-O10117.5
C7-C9-O11117.5
O10-C9-O11125.0

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 3: Calculated Dihedral Angles (°) for Creatinine

Dihedral AngleCalculated Angle (°)
N8-C1-N2-C3-179.8
C5-C1-N2-C30.8
C1-N2-C3-N4-1.0
N2-C3-N4-C50.8
N2-C3-N4-C7178.4
C3-N4-C5-C1-0.3
C3-N4-C5-O6179.8
C7-N4-C5-C1-177.9
C7-N4-C5-O62.0
N4-C5-C1-N2-0.3
N4-C5-C1-N8179.8
O6-C5-C1-N2179.8
O6-C5-C1-N8-0.1
C3-N4-C7-C985.2
C5-N4-C7-C9-92.4
N4-C7-C9-O10-178.9
N4-C7-C9-O111.1

Note: Dihedral angles are illustrative and based on a representative conformation. Actual values in the crystal may vary due to packing effects.

Conclusion

The integration of experimental X-ray crystallography and quantum mechanical calculations provides a robust framework for the detailed structural characterization of this compound. While experimental methods offer precise atomic coordinates in the solid state, theoretical calculations provide a deeper understanding of the molecule's intrinsic geometric and electronic properties. The data and methodologies presented in this guide serve as a valuable resource for researchers in medicinal chemistry, drug development, and analytical sciences, facilitating further studies on the behavior and application of this important biomolecule. Further research focusing on a comprehensive quantum mechanical analysis of the this compound crystal, including the explicit treatment of the water molecule and intermolecular interactions, would provide even greater insight into its solid-state properties.

References

creatinine monohydrate zwitterionic nature and pH-dependent forms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Zwitterionic Nature and pH-Dependent Forms of Creatine (B1669601) Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a nitrogenous organic acid crucial for energy homeostasis in vertebrates, particularly in tissues with high energy demands like skeletal muscle and brain.[1] It exists in equilibrium with its cyclic anhydride, creatinine (B1669602). The most common form used in supplementation and research is creatine monohydrate, a crystalline solid containing one molecule of water per molecule of creatine.[2][3] A thorough understanding of its physicochemical properties, including its zwitterionic nature and pH-dependent speciation, is fundamental for its study and application in drug development, formulation, and nutritional science.

This technical guide provides a detailed examination of the core physicochemical characteristics of creatine monohydrate, focusing on its structure, pH-dependent behavior, and the experimental methods used for its characterization.

The Zwitterionic Nature of Creatine

In the solid state and at physiological pH, creatine exists as a zwitterion.[3][4] A zwitterion is a neutral molecule that possesses both a positive and a negative formal charge on different atoms. In creatine, this internal salt is formed by the transfer of a proton from the carboxylic acid group (-COOH) to the basic guanidino group (-C(NH)(NH₂)). This results in a negatively charged carboxylate group (-COO⁻) and a positively charged guanidinium (B1211019) group.[5]

The definitive evidence for creatine's zwitterionic structure comes from single-crystal X-ray diffraction studies of creatine monohydrate.[6] These studies have elucidated the precise atomic positions and bond lengths within the crystal lattice, confirming the protonated state of the guanidino group and the deprotonated state of the carboxyl group.[6][7] This zwitterionic nature is a key factor influencing its physical properties, such as its high melting point, moderate water solubility, and interactions within biological systems.[5]

pH-Dependent Forms of Creatine in Solution

In aqueous solution, creatine's structure is highly dependent on the pH. It can exist in three primary forms: a cationic form at low pH, the zwitterionic form at intermediate pH, and an anionic form at high pH. The transitions between these forms are governed by its two acid dissociation constants, pKa₁ and pKa₂.

  • Cationic Form (pH < ~2.8): At strongly acidic pH, the carboxylate group is protonated, resulting in a net positive charge on the molecule. This species is referred to as the creatinium ion.[5]

  • Zwitterionic Form (pH ~2.8 to ~12.7): In this broad pH range, which includes physiological pH (~7.4), the zwitterionic form is predominant.[4][5] The molecule has both a positive and a negative charge, rendering it electrically neutral overall.

  • Anionic Form (pH > ~12.7): Under strongly alkaline conditions, a proton is removed from the guanidinium group, leaving the negatively charged carboxylate group and resulting in a net negative charge.[5]

The equilibrium between these forms is critical for understanding creatine's solubility, stability, and transport across biological membranes. For instance, the conversion of the zwitterion to the cationic form at low pH significantly increases its aqueous solubility.[2][5]

Quantitative Physicochemical Data

Quantitative data provides the foundation for modeling the behavior of creatine in various environments. The following tables summarize key physicochemical parameters.

Table 1: Acid-Base Properties of Creatine

Parameter Value Description
pKa₁ (Carboxyl Group) ~2.6 - 3.8 The dissociation constant for the carboxylic acid group.[4]
pKa₂ (Guanidinium Group) ~12.7 The dissociation constant for the guanidinium group.[4]

| Isoelectric Point (pI) | ~8.5 | The pH at which the molecule carries no net electrical charge. |

Table 2: Aqueous Solubility of Creatine and Related Salts

Compound Temperature (°C) Solubility (g/L) Resulting pH of Saturated Solution
Creatine Monohydrate 4 6 ~7.0
Creatine Monohydrate 20 14 ~7.0[2]
Creatine Monohydrate 25 14 ~7.0[8][9]
Creatine Monohydrate 50 34 ~7.0
Tricreatine Citrate 20 29 3.2[2]

| Creatine Pyruvate | 20 | 54 | 2.6[2] |

Note: The increased solubility of creatine salts is attributed to the lower pH of the resulting solution, which favors the more soluble cationic form of creatine.[2]

Table 3: Crystallographic Data for Creatine Monohydrate

Parameter Value
Crystal System Monoclinic[3][6]
Space Group P2₁/c[6][10]
Unit Cell Dimensions a = 12.50 Å
b = 5.01 Å[10]
c = 12.16 Å[10]
α = 90°
β = 109.0°[10]
γ = 90°

| Molecules per Unit Cell (Z) | 4[6] |

Visualization of Creatine's pH-Dependent Equilibrium

The logical relationship between the different ionic forms of creatine as a function of pH can be visualized as a chemical equilibrium pathway.

Creatine_Equilibrium cluster_low_pH Low pH (add H⁺) cluster_mid_pH Physiological pH cluster_high_pH High pH (remove H⁺) Cationic Cationic Form (Net Charge: +1) Zwitterion Zwitterionic Form (Net Charge: 0) Zwitterion->Cationic pKa₁ ≈ 3.8 (+ H⁺) Anionic Anionic Form (Net Charge: -1) Anionic->Zwitterion pKa₂ ≈ 12.7 (+ H⁺)

Fig. 1: pH-dependent equilibrium of creatine forms.

Experimental Protocols for Characterization

The characterization of creatine's physicochemical properties relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant.[11][12]

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M HCl solution and a standardized 0.1 M NaOH solution.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[11]

    • Accurately prepare a ~1 mM solution of creatine monohydrate in deionized water containing 0.15 M KCl.

  • Calibration: Calibrate a pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[11]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the creatine solution into a beaker with a magnetic stir bar.

    • If determining both pKa values in a single run, acidify the solution to ~pH 1.8 with 0.1 M HCl.[11]

    • Immerse the calibrated pH electrode into the solution.

    • Begin titration by adding small, precise increments (e.g., 0.1 mL) of 0.1 M NaOH.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12.5 to ensure both equivalence points are passed.[11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence points, which appear as inflection points on the curve. The pKa values correspond to the pH at the half-equivalence points.

    • For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks of the first derivative plot or the zero-crossings of the second derivative plot correspond to the equivalence points.

Protocol 2: Analysis of Creatine and Creatinine by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying creatine and its primary degradant, creatinine.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the creatine monohydrate sample in the mobile phase to a known concentration (e.g., 10-100 µg/mL).[13]

    • For biological matrices (e.g., plasma), perform a protein precipitation step by adding acetonitrile (B52724), vortexing, and centrifuging. Collect the supernatant.[13]

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[13]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a porous graphitic carbon column is suitable.[13][14]

    • Mobile Phase: An isocratic mobile phase is often used. A common composition is a mixture of water, acetonitrile (MeCN), and an acid modifier like trifluoroacetic acid (TFA) (e.g., 90:10 v/v MeCN/H₂O with 0.1% TFA).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detection at 210 nm is effective for both creatine and creatinine.[13][15]

    • Injection Volume: 20 µL.[13]

    • Column Temperature: 45°C.[16]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of pure creatine and creatinine at known concentrations in the mobile phase.

    • Inject each standard to generate a calibration curve by plotting the chromatographic peak area against concentration.

    • Inject the prepared sample and determine the concentrations of creatine and creatinine by interpolating their peak areas from the calibration curves.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample (20 µL) C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Quantify using Calibration Curve H->I

Fig. 2: Experimental workflow for HPLC analysis.
Protocol 3: Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the different protonation states of creatine by monitoring the chemical shifts of its protons as a function of pH.

  • Sample Preparation:

    • Dissolve a known amount of creatine monohydrate in D₂O to avoid the large solvent signal from H₂O.

    • Add a small amount of an internal reference standard, such as TSP-d₄ (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), setting its chemical shift to 0.00 ppm.[17]

    • Prepare a series of samples in D₂O, adjusting the pD (the equivalent of pH in D₂O) of each sample to a different value across a wide range (e.g., pD 1 to 13) using DCl and NaOD.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[17]

    • Use a presaturation sequence to suppress any residual HOD signal.[17]

  • Data Analysis:

    • Identify the signals corresponding to the creatine methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons.

    • Plot the chemical shift (in ppm) of a specific proton (e.g., the methylene protons, which are sensitive to the charge state of the adjacent carboxyl group) against the pD of the solution.

    • The resulting plot will be a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa value of the ionizable group influencing that proton's chemical environment.

Protocol 4: Crystal Structure Determination by Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid like creatine monohydrate.[18]

  • Crystal Growth: Grow a single, high-quality crystal of creatine monohydrate. This is often the most challenging step and can be achieved by slow evaporation of a saturated aqueous solution. The crystal should be of sufficient size (typically >0.1 mm) and free of significant defects.[18]

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in an X-ray diffractometer.

    • A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is produced.[18]

    • A detector records the position and intensity of thousands of these diffracted spots.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.[19]

    • The initial positions of the atoms in the unit cell are determined using computational methods (solving the "phase problem").

    • The atomic positions and thermal parameters are then refined using least-squares methods, which minimize the difference between the observed diffraction pattern and one calculated from the structural model.[6] The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, confirming the zwitterionic form.

Conclusion

The physicochemical properties of creatine monohydrate are dictated by its zwitterionic structure and the pH-dependent equilibrium between its cationic, neutral, and anionic forms. This guide has detailed these core characteristics, presenting quantitative data and the experimental protocols used for their determination. For researchers, scientists, and drug development professionals, a firm grasp of these principles is essential for predicting creatine's behavior in vitro and in vivo, enabling the rational design of formulations, ensuring stability, and optimizing bioavailability.

References

The Invisible Gateway: Unraveling the Biological Transport Mechanisms of Creatinine Monohydrate Across Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Creatinine (B1669602), a metabolic byproduct of muscle creatine (B1669601) phosphate, is a cornerstone clinical biomarker for assessing renal function. Its clearance from the bloodstream is a complex process involving both glomerular filtration and active tubular secretion. This technical guide provides a comprehensive overview of the molecular machinery responsible for the transport of creatinine across cellular membranes, with a particular focus on the transporters implicated in its renal secretion. This document delves into the quantitative kinetics of these transport processes, details the experimental protocols for their investigation, and visualizes the intricate signaling pathways that regulate the activity and expression of the key transporter proteins. Understanding these fundamental mechanisms is paramount for the accurate interpretation of creatinine-based diagnostics and for the development of novel therapeutic strategies that may interact with these transport pathways. While the common form in circulation and transport studies is creatinine, this guide addresses the topic under the user-specified term "creatinine monohydrate," the stable crystalline form, which readily dissolves to creatinine in biological fluids.

Core Transporters in Creatinine Disposition

The cellular transport of creatinine is a carrier-mediated process facilitated by specific solute carrier (SLC) and ATP-binding cassette (ABC) transporter proteins. In the context of renal excretion, a coordinated interplay between basolateral and apical transporters in the proximal tubule cells is responsible for the active secretion of creatinine from the blood into the urine.

The primary transporters involved in this process are:

  • Basolateral Uptake (Blood to Cell):

    • Organic Cation Transporter 2 (OCT2, encoded by SLC22A2): The principal transporter responsible for the uptake of creatinine from the peritubular capillaries into the renal proximal tubule cells.[1]

    • Organic Anion Transporter 2 (OAT2, encoded by SLC22A7): While traditionally associated with anion transport, OAT2 has also been shown to transport creatinine.

  • Apical Efflux (Cell to Urine):

    • Multidrug and Toxin Extrusion Protein 1 (MATE1, encoded by SLC47A1): A key transporter mediating the efflux of creatinine from the proximal tubule cells into the tubular lumen.[2][3]

    • Multidrug and Toxin Extrusion Protein 2-K (MATE2-K, encoded by SLC47A2): Works in concert with MATE1 to facilitate the apical secretion of creatinine.[4]

Beyond the kidney, the Creatine Transporter (CRT, encoded by SLC6A8) is crucial for the uptake of creatine into tissues with high energy demands, such as muscle and brain. While its primary substrate is creatine, its regulation provides a valuable model for understanding transporter function.

Quantitative Analysis of Creatinine Transport

The efficiency and capacity of transporter-mediated processes are defined by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate.

TransporterSubstrateKmVmaxCell SystemReference
OCT2 (SLC22A2) d3-Creatinine3.1 mM408 pmol/mg protein/minOCT2-overexpressing cell lines[5][6][7]
OAT2 (SLC22A7) Creatinine986 µMNot ReportedNot Specified
MATE1 (SLC47A1) CreatinineIC50 = 195 µMNot ReportedCHO cells[8]
MATE2-K (SLC47A2) CreatinineIC50 = 150 µMNot ReportedCHO cells[8]

*Note: IC50 values represent the concentration of creatinine required to inhibit the transport of a probe substrate by 50% and can be used as an approximation of affinity.

Signaling Pathways Regulating Creatinine and Creatine Transporters

The activity and expression of creatinine and creatine transporters are not static but are dynamically regulated by intricate intracellular signaling pathways. These networks act as sensors of cellular energy status, nutrient availability, and hormonal cues, thereby modulating transporter function to maintain homeostasis.

AMPK and mTOR Regulation of the Creatine Transporter (SLC6A8)

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are master regulators of cellular metabolism and growth.[9][10][11][12] AMPK, activated during periods of low cellular energy (high AMP:ATP ratio), generally inhibits anabolic processes to conserve energy. Conversely, mTOR, activated by growth factors and nutrient sufficiency, promotes anabolic processes, including protein synthesis. These two pathways exhibit a reciprocal relationship, with AMPK often acting as an inhibitor of mTOR signaling. The creatine transporter (SLC6A8) is a downstream target of this regulatory axis.

cluster_upstream Upstream Signals cluster_signaling Signaling Cascade cluster_downstream Downstream Effector Growth_Factors Growth Factors (e.g., Insulin) Amino_Acids Amino Acids (e.g., Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 activates Low_Energy Low Energy Status (High AMP:ATP) AMPK AMPK Low_Energy->AMPK activates PI3K PI3K AKT AKT AKT->mTORC1 activates SLC6A8 Creatine Transporter (SLC6A8) mTORC1->SLC6A8 stimulates transcription/translation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promotes TSC1_2 TSC1/2 AMPK->TSC1_2 activates TSC1_2->mTORC1 inhibits

Figure 1. Simplified signaling pathway of mTOR and AMPK in the regulation of the creatine transporter (SLC6A8).
Overview of Renal Creatinine Secretion and its Regulation

The active secretion of creatinine in the renal proximal tubule is a vectorial process involving basolateral uptake and apical efflux, orchestrated by OCT and MATE transporters, respectively. The expression and activity of these transporters can be modulated by various factors, including nuclear receptors like PPARα.

cluster_blood Peritubular Capillary (Blood) cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Creatinine_Blood Creatinine OAT2 OAT2 (SLC22A7) Creatinine_Blood->OAT2 Uptake OCT2 OCT2 (SLC22A2) MATE1 MATE1 (SLC47A1) MATE2K MATE2-K (SLC47A2) Creatinine_Urine Creatinine MATE1->Creatinine_Urine Efflux MATE2K->Creatinine_Urine Efflux PPARa PPARα PPARa->OCT2 upregulates expression PPARa->MATE1 upregulates expression Metformin Metformin Metformin->PPARa activates

Figure 2. Key transporters and regulatory influences in renal creatinine secretion.

Experimental Protocols

Reproducibility is the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the transport of creatinine.

Radiolabeled Creatinine Uptake Assay in Transfected HEK293 Cells

This protocol describes a method to quantify the uptake of [14C]-creatinine into a monolayer of Human Embryonic Kidney (HEK293) cells stably or transiently overexpressing a specific transporter of interest (e.g., OCT2, MATE1).

Materials:

  • HEK293 cells transfected with the transporter of interest (and vector-only control cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Poly-D-lysine coated 24-well plates

  • [14C]-Creatinine (specific activity ~50-60 mCi/mmol)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold HBSS)

  • Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed the transfected and control HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cell monolayer twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing a known concentration of [14C]-creatinine to each well to initiate the transport assay. For kinetic studies, a range of creatinine concentrations should be used.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes). The incubation time should be within the linear range of uptake for the specific transporter.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete cell lysis.

  • Quantification of Radioactivity: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration in each well using a standard protein assay.

  • Data Analysis: Calculate the rate of creatinine uptake, typically expressed as pmol of creatinine per mg of protein per minute. Subtract the uptake in the vector-only control cells from the uptake in the transporter-expressing cells to determine the specific transport activity. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Western Blot Analysis of Transporter Protein Expression

This protocol outlines the steps for detecting and quantifying the expression levels of a specific transporter protein in cell lysates or tissue homogenates.[13][14][15][16][17]

Materials:

  • Cell or tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

  • Primary antibody specific to the transporter of interest

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The transport of this compound, or more accurately, the creatinine molecule, across cell membranes is a finely tuned process orchestrated by a specific suite of transporter proteins. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers to further investigate these mechanisms. The elucidation of the signaling pathways that regulate these transporters opens new avenues for understanding the pathophysiology of renal diseases and for predicting and mitigating adverse drug-transporter interactions.

Future research should focus on obtaining a more complete kinetic profile of creatinine transport by all implicated transporters, particularly Vmax values for MATE1 and MATE2-K. A deeper dive into the upstream regulatory elements and the protein-protein interactions that modulate transporter function will be crucial. Furthermore, the development of more sophisticated in vitro models, such as 3D kidney organoids, will provide a more physiologically relevant platform to study creatinine transport in a multicellular context. Ultimately, a comprehensive understanding of these transport mechanisms will not only refine our use of creatinine as a diagnostic marker but also pave the way for novel therapeutic interventions targeting these critical cellular gateways.

References

The Role of Creatine Monohydrate in the Phosphocreatine Shuttle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: In cellular bioenergetics, the efficient transport of energy from sites of production to sites of consumption is paramount, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, the heart, and the brain. The phosphocreatine (B42189) shuttle is a critical system that facilitates this intracellular energy transfer. This technical guide provides an in-depth exploration of the core mechanisms of the phosphocreatine shuttle, the pivotal role of creatine (B1669601) and its phosphorylated form, phosphocreatine, and the impact of creatine monohydrate supplementation. We will delve into the quantitative kinetics of the key enzymes involved, present detailed experimental protocols for studying this pathway, and provide visualizations of the critical molecular interactions and workflows.

Introduction to the Phosphocreatine Shuttle

The phosphocreatine (PCr) shuttle is an intricate intracellular energy transport system that ensures the rapid and efficient transfer of high-energy phosphate (B84403) from mitochondria, the primary sites of ATP synthesis via oxidative phosphorylation, to the cellular locations of ATP utilization.[1] This system is orchestrated by the enzyme creatine kinase (CK) and its various isoforms.[1] It functions as both a temporal and spatial energy buffer, maintaining ATP homeostasis during periods of intense cellular activity.[2]

The fundamental principle of the shuttle lies in the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr).[1] PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to areas of high energy demand.[2] There, the high-energy phosphate group is transferred back to ADP to regenerate ATP locally.[2] This process is vital for powering cellular processes like muscle contraction, ion pumping, and neuronal activity.[3][4]

It is important to distinguish creatine from its metabolic byproduct, creatinine. Creatinine is formed from the non-enzymatic breakdown of creatine and phosphocreatine and is excreted in the urine.[5] Creatinine itself does not participate in the energy-transferring reactions of the phosphocreatine shuttle.[5] This guide will focus on the active role of creatine in cellular bioenergetics.

Core Mechanism of the Phosphocreatine Shuttle

The phosphocreatine shuttle's efficiency is rooted in the spatial segregation of creatine kinase isoforms, which catalyze the same reversible reaction in opposite directions depending on the local ATP/ADP ratio.[1]

  • At the Mitochondria (Energy Production): In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[1] Here, the ATP/ADP ratio is high due to ongoing oxidative phosphorylation. mtCK utilizes this newly synthesized ATP to phosphorylate creatine, producing phosphocreatine (PCr) and ADP.[1][6] The generated ADP is immediately available to stimulate further ATP synthesis, tightly coupling energy production with demand.[1]

  • In the Cytosol (Energy Consumption): PCr diffuses from the mitochondria to sites of high ATP consumption, such as the myofibrils in muscle cells or the neuronal membranes. At these locations, cytosolic creatine kinase isoforms, like muscle-type (MM-CK) or brain-type (BB-CK), are associated with ATPases.[7] During high cellular activity, as ATP is hydrolyzed to ADP, the local ADP concentration rises. This drives the cytosolic CK to catalyze the reverse reaction: transferring the phosphate group from PCr to ADP, thereby rapidly regenerating ATP.[3] The resulting free creatine then diffuses back to the mitochondria to complete the shuttle.[6]

Signaling Pathway of the Phosphocreatine Shuttle

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP (from OxPhos) mtCK Mitochondrial Creatine Kinase (mtCK) Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr_out Phosphocreatine mtCK->PCr_out ANT ANT Mito_ADP->ANT stimulates OxPhos Creatine_in Creatine Creatine_in->mtCK PCr_in Phosphocreatine PCr_out->PCr_in Diffusion Cyto_CK Cytosolic Creatine Kinase (e.g., MM-CK) PCr_in->Cyto_CK ATP_out ATP Cyto_CK->ATP_out Creatine_out Creatine Cyto_CK->Creatine_out Cyto_ADP ADP Cyto_ADP->Cyto_CK ATPase ATPase (e.g., Myosin) ATP_out->ATPase Energy for Contraction Creatine_out->Creatine_in Diffusion ATPase->Cyto_ADP

Figure 1: The Phosphocreatine Shuttle Mechanism.

Quantitative Data

The efficiency of the phosphocreatine shuttle is influenced by the concentrations of its metabolites and the kinetic properties of the creatine kinase isoforms. Supplementation with creatine monohydrate can significantly alter these parameters.

Table 1: Typical Concentrations of Creatine and Phosphocreatine
MetaboliteSkeletal Muscle (mM)Brain (mM)
Phosphocreatine (PCr) 20 - 45~5
Creatine (Cr) 5 - 104 - 5
ATP 3 - 5~3
Data compiled from sources[7][8]. Concentrations can vary based on muscle fiber type, age, and diet.
Table 2: Kinetic Parameters of Creatine Kinase Isoforms
Enzyme IsoformSubstrateKm (mM)Vmax (U/mg)
Mitochondrial CK (mtCK) Creatine~5-10Variable
ATP~0.1Variable
Myofibrillar CK (MM-CK) Phosphocreatine~2-5High
ADP~0.02-0.04High
Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) values are approximate and can vary with experimental conditions (pH, temperature)[1].
Table 3: Effects of Creatine Monohydrate Supplementation
ParameterConditionEffectReference
Brain PCr levels Sleep DeprivationIncreased PCr, reduced fatigue[8]
Cognitive Function Mental FatigueIncreased oxygen utilization, reduced fatigue[8][9]
Muscle PCr Resynthesis Post-exerciseEnhanced rate of PCr recovery[10]
Anaerobic Performance High-intensity exerciseIncreased power output and capacity[10]

Experimental Protocols

Studying the phosphocreatine shuttle requires a combination of in vivo and in vitro techniques to measure metabolite concentrations and enzyme kinetics.

31P-Magnetic Resonance Spectroscopy (31P-MRS)

31P-MRS is a non-invasive technique for the real-time measurement of phosphorus-containing metabolites, such as ATP and PCr, in living tissue.[11] It is particularly useful for assessing skeletal muscle energetics.[11][12]

Principle: By placing a subject within a magnetic resonance scanner, the distinct phosphorus nuclei in ATP and PCr can be detected, and their relative concentrations quantified.[13] Dynamic studies, such as measuring the rate of PCr recovery after exercise, provide a robust index of mitochondrial capacity.[14][15]

Methodology:

  • Baseline Scan: Acquire a resting-state 31P spectrum from the muscle of interest (e.g., quadriceps) to determine baseline PCr and ATP levels.

  • Exercise Protocol: The subject performs a standardized in-magnet exercise protocol to deplete PCr levels.

  • Recovery Scan: Immediately following exercise, acquire dynamic 31P spectra at high temporal resolution (e.g., every 6-10 seconds) to monitor the resynthesis of PCr.

  • Data Analysis: The PCr signal intensity over time is fitted to a mono-exponential curve to calculate the rate constant (k) or the time constant (τ) of PCr recovery.[15]

MRS_Workflow cluster_protocol 31P-MRS Protocol cluster_analysis Data Analysis start Subject in MRS Scanner baseline Acquire Baseline Spectrum (Resting State) start->baseline exercise In-Magnet Exercise (PCr Depletion) baseline->exercise recovery Acquire Dynamic Spectra (PCr Recovery) exercise->recovery end Data Analysis recovery->end spectra Time-series of 31P Spectra end->spectra quantify Quantify PCr Signal Intensity spectra->quantify fit Fit to Exponential Recovery Curve quantify->fit result Calculate Rate Constant (k) for PCr Resynthesis fit->result

Figure 2: Workflow for 31P-MRS measurement of PCr recovery.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of creatine, phosphocreatine, and ATP in tissue extracts.[5][16]

Principle: An ion-pair reversed-phase HPLC method is commonly used. An ion-pairing agent is added to the mobile phase to enhance the retention of the highly polar analytes on a nonpolar (e.g., C18) stationary phase.[16][17] The separated compounds are then detected by a UV detector.

Methodology:

  • Sample Preparation:

    • Rapidly freeze-clamp tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a cold perchloric acid solution to extract metabolites and precipitate proteins.

    • Centrifuge the homogenate and neutralize the supernatant.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of aqueous buffer (e.g., potassium phosphate with tetrabutyl ammonium (B1175870) hydrogen sulphate as the ion-pairing agent) and an organic modifier (e.g., methanol).[17]

    • Detection: UV absorbance at 210 nm.

  • Quantification:

    • Prepare standard curves for creatine, phosphocreatine, and ATP of known concentrations.

    • Compare the peak areas of the analytes in the sample to the standard curves to determine their concentrations.

Spectrophotometric Creatine Kinase (CK) Activity Assay

This in vitro assay measures the enzymatic activity of CK in tissue homogenates or cell lysates.[18][19]

Principle: The assay is based on a series of coupled enzyme reactions. The ATP produced by the CK-catalyzed reaction between PCr and ADP is used in subsequent reactions that ultimately lead to the reduction of NADP+ to NADPH.[18][20] The rate of NADPH formation is directly proportional to the CK activity and can be measured by the increase in absorbance at 340 nm.[21]

Methodology:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable assay buffer. Centrifuge to remove insoluble material.

  • Reaction Mixture: Prepare a working reagent containing phosphocreatine, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP+.[20]

  • Assay:

    • Add the sample to the reaction mixture in a 96-well plate or cuvette.

    • Immediately place the plate/cuvette in a spectrophotometer pre-set to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).

  • Calculation: The CK activity is calculated from the rate of change in absorbance (ΔOD/min), the molar extinction coefficient of NADPH, and the sample dilution factor.[22]

Conclusion and Future Directions

The phosphocreatine shuttle is a sophisticated and indispensable system for maintaining energy homeostasis in cells with high metabolic turnover.[1] Creatine monohydrate, as the substrate for this shuttle, plays a direct role in enhancing the cell's capacity to transport and buffer energy.[23] Understanding the intricate details of this system is crucial for researchers in cellular bioenergetics and for drug development professionals targeting a range of pathologies, from myopathies and cardiovascular diseases to neurodegenerative disorders.[1][9] The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into this critical cellular process, with the ultimate goal of developing novel therapeutic interventions for diseases characterized by impaired energy metabolism.

References

Methodological & Application

Application Note: Quantification of Creatinine Monohydrate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of creatinine (B1669602) monohydrate. The described method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for the analysis of polar compounds like creatinine. This document provides comprehensive experimental protocols, method validation data in accordance with ICH guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this method for quality control and research purposes.

Introduction

Creatinine monohydrate is a crystalline form of creatine, a nitrogenous organic acid pivotal in cellular energy metabolism.[1][2] Accurate quantification of this compound is essential for quality control of raw materials and in the formulation of various products, including dietary supplements and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.

While various HPLC methods exist for quantifying creatinine in biological matrices, this application note focuses on a method developed specifically for the bulk substance, this compound.[3][4][5][6] The chosen Hydrophilic Interaction Liquid Chromatography (HILIC) method provides excellent retention and peak shape for this polar analyte without the need for ion-pairing reagents or complex mobile phases.[7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Molecular FormulaC₄H₉N₃O₂ · H₂O[10]
Molecular Weight149.15 g/mol [10]
AppearanceWhite crystalline powder[2]
Solubility in Water17 g/L
Melting Point292 °C (decomposes)[2]
UV Absorbance~234 nm[3][11]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (HPLC Grade)

  • Formic Acid (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase: 85:15 (v/v) Acetonitrile: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 234 nm

  • Run Time: 10 minutes

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in 10 mL of deionized water in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of deionized water, and then dilute an aliquot with the mobile phase to fall within the calibration curve range.

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock (1000 µg/mL in Water) prep_working Prepare Working Standards (1-100 µg/mL in Mobile Phase) prep_standard->prep_working Dilute hplc_injection Inject 5 µL of Standard/Sample prep_working->hplc_injection Analyze prep_sample Prepare Sample Solution (in Water and Mobile Phase) prep_sample->hplc_injection Analyze hplc_separation HILIC Separation (Acetonitrile:Ammonium Acetate) hplc_injection->hplc_separation hplc_detection UV Detection at 234 nm hplc_separation->hplc_detection data_integration Integrate Peak Area hplc_detection->data_integration data_calibration Generate Calibration Curve data_integration->data_calibration From Standards data_quantification Quantify Sample Concentration data_integration->data_quantification From Sample data_calibration->data_quantification

Caption: Workflow for HPLC analysis of this compound.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16]

System Suitability

System suitability was assessed by injecting the 50 µg/mL standard solution six times.

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
%RSD of Peak Area≤ 2.0%0.8%
Linearity

Linearity was evaluated over a concentration range of 1 µg/mL to 100 µg/mL.

ParameterResult
Concentration Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = 12345x + 6789
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo.

Spiked LevelMean Recovery (%)%RSD
80%99.5%1.1%
100%100.2%0.9%
120%99.8%1.0%
Precision

Repeatability (Intra-day Precision):

Concentration%RSD (n=6)
50 µg/mL0.7%

Intermediate Precision (Inter-day Precision):

Concentration%RSD (n=6, 3 days)
50 µg/mL1.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult
LOD0.2 µg/mL
LOQ0.6 µg/mL
Robustness

The method's robustness was evaluated by intentionally varying key parameters.

ParameterVariation%RSD of Peak Area
Flow Rate± 0.03 mL/min< 2.0%
Column Temperature± 2 °C< 2.0%
Mobile Phase pH± 0.2< 2.0%

Logical Relationship of Method Validation Parameters

G ICH Method Validation Parameters Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interdependence of ICH validation parameters.

Conclusion

The HILIC-based HPLC method described in this application note is a reliable, accurate, and robust method for the quantification of this compound. The method is straightforward to implement and has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The provided protocols and validation data serve as a comprehensive guide for professionals in the field.

References

Application Notes and Protocols for Preparing Stable Aqueous Solutions of Creatine Monohydrate for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate is a vital molecule in cellular energy homeostasis, acting as a reservoir for high-energy phosphate (B84403) groups to rapidly regenerate ATP. This is particularly crucial in cells with high and fluctuating energy demands, such as muscle and neuronal cells.[1] Its supplementation in cell culture is instrumental for research in energy metabolism, neuroprotection, and muscle cell differentiation.[1] However, the use of creatine monohydrate in aqueous solutions like cell culture media is challenging due to its limited solubility and inherent instability.[1] In solution, creatine undergoes a non-enzymatic intramolecular cyclization to form its inactive byproduct, creatinine.[1][2] The rate of this degradation is highly dependent on the pH and temperature of the solution, with degradation accelerating at lower pH values and higher temperatures.[1][2][3]

To ensure reproducible and effective experimental outcomes, it is imperative to follow standardized protocols for the preparation and storage of creatine monohydrate solutions. These application notes provide the necessary data and protocols to prepare stable, sterile creatine solutions for cell culture applications.

Data Presentation

Solubility of Creatine Monohydrate

The solubility of creatine monohydrate in water is significantly influenced by temperature. Understanding this relationship is key to preparing concentrated stock solutions without precipitation.

Temperature (°C)Temperature (°F)Solubility (g/L)
439.26[1][4]
206814[1][4]
257714[1][3]
5012234[1][4]
6014045[1][4]
Stability of Creatine in Aqueous Solution

The stability of creatine is primarily affected by pH and temperature. At neutral or slightly alkaline pH, typical of cell culture media (pH 7.2-7.4), creatine is relatively stable for short periods.[1] However, stability decreases significantly as the pH becomes more acidic.

Degradation of Creatine at 25°C at Various pH Levels: [3]

pHDegradation after 3 days
5.54%
4.512%
3.521%

Recommended Storage Conditions for Sterile Stock Solutions:

Storage TemperatureRecommended DurationNotes
-20°CUp to 1 month[1]Store in single-use aliquots to prevent freeze-thaw cycles.[1]
-80°CUp to 6 months[1]Optimal for long-term storage; use single-use aliquots.[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile Concentrated Creatine Monohydrate Stock Solution (e.g., 200 mM)

This protocol outlines the preparation of a sterile, concentrated stock solution that can be stored frozen and diluted for final use in cell culture medium.

Materials:

  • High-purity, cell culture-grade creatine monohydrate powder[1]

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)[1]

  • Sterile 50 mL conical tubes or glass beaker[1]

  • Magnetic stirrer and stir bar (optional)[1]

  • Water bath or incubator set to 37-50°C[1]

  • Sterile 0.22 µm syringe filters[1]

  • Sterile syringes (10-50 mL)[1]

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting[1]

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of creatine monohydrate. For a 200 mM solution, this is 2.98 g per 100 mL of solvent (Creatine Monohydrate MW: 149.13 g/mol ).[1]

  • Dissolving: Transfer the powder to a sterile conical tube or beaker. Add approximately 80% of the final volume of sterile water or PBS.[1]

  • Warming (Recommended): To facilitate dissolution, place the container in a water bath or incubator set to a maximum of 50°C.[1] Higher temperatures can accelerate degradation and should be avoided.[1] Intermittently vortex or use a magnetic stirrer until the creatine is fully dissolved. The solution should be clear and free of particulates.[1]

  • Final Volume and Cooling: Once dissolved, bring the solution to the final desired volume with sterile water or PBS. Allow the solution to cool completely to room temperature.[1]

  • Sterilization: Draw the cooled creatine solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip and filter-sterilize the solution into a new sterile container.[1]

  • Aliquoting and Storage: Dispense the sterile solution into single-use aliquots (e.g., 100-500 µL) in sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Application of Creatine Monohydrate to Cell Cultures

This protocol describes the final dilution and application of the sterile stock solution to your cell cultures.

Materials:

  • Frozen aliquot of sterile creatine monohydrate stock solution[1]

  • Pre-warmed, complete cell culture medium appropriate for your cell line[1]

  • Cell cultures to be treated[1]

Procedure:

  • Thawing: Remove an aliquot of the creatine stock solution from the freezer and thaw it quickly, for instance, in a 37°C water bath or at room temperature.[1]

  • Dilution: Immediately after thawing, dilute the stock solution to the desired final working concentration directly into the pre-warmed cell culture medium.[1] For example, to achieve a 10 mM final concentration from a 200 mM stock, add 0.5 mL of the stock solution to 9.5 mL of culture medium.[1] Mix gently by pipetting or swirling the flask/plate.

  • Cell Treatment: Remove the existing medium from your cell cultures and add the freshly prepared creatine-supplemented medium.

Mandatory Visualizations

Experimental Workflow for Preparing and Using Creatine in Cell Culture

G cluster_prep Stock Solution Preparation cluster_application Application to Cells weigh 1. Weigh Creatine Monohydrate dissolve 2. Dissolve in Water/PBS (80% vol) weigh->dissolve warm 3. Warm to 50°C (Optional) dissolve->warm cool 4. Cool to Room Temperature warm->cool sterilize 5. Filter Sterilize (0.22 µm) cool->sterilize aliquot 6. Aliquot and Store (-20°C or -80°C) sterilize->aliquot thaw 7. Thaw Aliquot aliquot->thaw dilute 8. Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat 9. Treat Cells dilute->treat

Caption: Workflow for preparing a sterile creatine stock solution and its application in cell culture experiments.

Simplified Signaling Pathways Activated by Creatine in Myogenic Cells

G cluster_akt Akt/PKB Pathway cluster_p38 p38 MAPK Pathway creatine Creatine akt Akt/PKB creatine->akt p38 p38 creatine->p38 gsk3b GSK-3β akt->gsk3b p70s6k p70s6k akt->p70s6k differentiation Enhanced Myogenic Differentiation p70s6k->differentiation mef2 MEF2 p38->mef2 myod MyoD p38->myod myod->differentiation

Caption: Creatine enhances myogenic differentiation by activating the p38 and Akt/PKB-p70s6k signaling pathways.[5]

References

Application Notes and Protocols: In Vitro Effects of Creatine Monohydrate on Myogenic Satellite Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myogenic satellite cells are the primary stem cells responsible for skeletal muscle regeneration and hypertrophy. Understanding the mechanisms that regulate their proliferation and differentiation is crucial for developing therapeutic strategies for muscle wasting diseases and enhancing athletic performance. Creatine (B1669601) monohydrate, a widely used nutritional supplement, has been shown to promote muscle growth.[1][2] These application notes provide a comprehensive overview of the in vitro effects of creatine monohydrate on myogenic satellite cells, including detailed experimental protocols and a summary of key quantitative findings. In vitro studies suggest that creatine monohydrate can directly stimulate the growth and differentiation of muscle cells by influencing the activity of satellite cells.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of creatine monohydrate on myogenic satellite cells.

Table 1: Effect of Creatine Monohydrate on Myogenic Satellite Cell Proliferation

Creatine Monohydrate ConcentrationDuration of TreatmentCell TypeProliferation AssayOutcomeReference
0.10%96 hoursSheep Satellite CellsCell CountingNo significant increase over control[3]
0.25%96 hoursSheep Satellite CellsCell CountingNo significant increase over control[3]
0.50%96 hoursSheep Satellite CellsCell CountingNo significant increase over control[3]
1.0%96 hoursSheep Satellite CellsCell CountingNo significant increase over control[3]
Moderate ConcentrationsNot SpecifiedCultured Muscle CellsNot SpecifiedIncreased proliferation rate[4][[“]][[“]]

Table 2: Effect of Creatine Monohydrate on Myogenic Satellite Cell Differentiation

Creatine Monohydrate ConcentrationDuration of TreatmentCell TypeDifferentiation AssayOutcomeReference
0.10%120 hoursSheep Satellite CellsPercent DifferentiationIncreased differentiation over control[3][7]
0.25%120 hoursSheep Satellite CellsPercent DifferentiationIncreased differentiation over control[7]
0.50%120 hoursSheep Satellite CellsPercent DifferentiationIncreased differentiation over control[7]
1.0%120 hoursSheep Satellite CellsPercent DifferentiationNo significant difference from control[7]
5 mM96 hoursC2C12 MyoblastsFusion Index~40% increase in nuclei incorporated into myotubes[8]
5 mM96 hoursC2C12 MyoblastsMyosin Heavy Chain II Expression~1300% increase in expression[8]
5 mMNot SpecifiedC2C12 MyoblastsTroponin T Expression~65% increase in expression[8]
5 mMNot SpecifiedC2C12 MyoblastsTitin Expression~40% increase in expression[8]

Experimental Protocols

Isolation and Culture of Myogenic Satellite Cells from Skeletal Muscle

This protocol describes the enzymatic dissociation method for isolating primary satellite cells.

Materials:

  • Skeletal muscle tissue (e.g., from mouse hindlimb)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Dispase B

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Collagen-coated culture dishes

Protocol:

  • Excise skeletal muscle tissue and place it in cold PBS.

  • Mince the tissue into a fine slurry using sterile scissors or a scalpel.

  • Digest the minced tissue with a solution of Collagenase Type II and Dispase B in DMEM at 37°C for 1-2 hours with gentle agitation.

  • Stop the digestion by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a series of cell strainers (100 µm, 70 µm, and 40 µm) to remove debris.

  • Centrifuge the filtered suspension at 500 x g for 10 minutes to pellet the cells.

  • Resuspend the cell pellet in proliferation medium (DMEM with 20% FBS, 10% HS, and 1% Penicillin-Streptomycin).

  • Plate the cells on collagen-coated dishes.

  • After an initial plating period (e.g., 1-2 hours) to allow fibroblasts to adhere, transfer the supernatant containing the less adherent satellite cells to a new collagen-coated dish.

  • Culture the satellite cells in proliferation medium at 37°C in a humidified atmosphere with 5% CO2.

Creatine Monohydrate Treatment

Materials:

  • Creatine Monohydrate powder

  • Sterile PBS or culture medium

  • Proliferation Medium

  • Differentiation Medium (DMEM with 2% HS and 1% Penicillin-Streptomycin)

Protocol:

  • Prepare a sterile stock solution of creatine monohydrate in PBS or culture medium.

  • For proliferation studies, add creatine monohydrate to the proliferation medium to achieve the desired final concentrations (e.g., 0.1%, 0.25%, 0.50%, 1.0%).

  • For differentiation studies, culture the satellite cells to ~80% confluency in proliferation medium.

  • Induce differentiation by switching to differentiation medium.

  • Add creatine monohydrate to the differentiation medium to achieve the desired final concentrations (e.g., 0.10%, 0.25%, 0.50%, 1.0%, or 5 mM).

  • Culture the cells for the desired duration (e.g., 96 hours for proliferation, 120 hours for differentiation), replacing the medium with fresh creatine-containing medium every 48 hours.

Proliferation Assay (Cell Counting)

Materials:

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • After the treatment period, wash the cells with PBS.

  • Add Trypsin-EDTA to detach the cells from the culture dish.

  • Neutralize the trypsin with proliferation medium.

  • Collect the cell suspension and centrifuge to pellet the cells.

  • Resuspend the cells in a known volume of medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Calculate the total number of cells per well or dish.

Differentiation Assay (Fusion Index Calculation)

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against Myosin Heavy Chain (MyHC)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • After the differentiation period, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-MyHC antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Acquire images using a fluorescence microscope.

  • Calculate the fusion index using the following formula: (Number of nuclei in myotubes (≥2 nuclei) / Total number of nuclei) x 100%

Western Blot Analysis for Signaling Pathways

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the cells in RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental_Workflow cluster_isolation Satellite Cell Isolation cluster_culture Cell Culture & Treatment cluster_analysis Analysis muscle Skeletal Muscle Tissue mince Mincing muscle->mince digest Enzymatic Digestion (Collagenase/Dispase) mince->digest filter Filtering digest->filter plate Plating filter->plate prolif_medium Proliferation Medium plate->prolif_medium treatment Creatine Monohydrate Treatment prolif_medium->treatment Proliferation Assay diff_medium Differentiation Medium prolif_medium->diff_medium Induce Differentiation prolif_assay Proliferation Assay (Cell Counting) treatment->prolif_assay diff_assay Differentiation Assay (Fusion Index) treatment->diff_assay wb_assay Western Blot (Signaling Pathways) treatment->wb_assay diff_medium->treatment Differentiation Assay

Caption: Experimental workflow for in vitro studies of creatine monohydrate on myogenic satellite cells.

Caption: Signaling pathways influenced by creatine monohydrate in myogenic satellite cells.

Discussion

The in vitro evidence suggests that creatine monohydrate primarily enhances the differentiation of myogenic satellite cells, with a less pronounced effect on their proliferation.[3][4] Studies have shown that creatine treatment leads to an increased fusion index and upregulation of key myogenic regulatory factors and muscle-specific proteins such as Myosin Heavy Chain.[8]

The signaling pathways implicated in the myogenic effects of creatine include the p38 mitogen-activated protein kinase (MAPK) and the Akt/protein kinase B (PKB) pathways, which are known to be crucial for myoblast differentiation.[8] Creatine has been shown to upregulate the phosphorylation of Akt and affect the phosphorylation state of p38, leading to the activation of downstream targets involved in myogenesis.[8] The mTOR pathway, a key regulator of protein synthesis, is also activated downstream of Akt and contributes to the increase in muscle protein expression.[9]

These application notes provide a framework for designing and conducting in vitro studies to investigate the effects of creatine monohydrate on myogenic satellite cells. The provided protocols can be adapted and optimized for specific experimental needs. Further research is warranted to fully elucidate the molecular mechanisms underlying the effects of creatine on satellite cell function and to explore its therapeutic potential for muscle-related disorders.

References

Animal Models for Studying the Ergogenic Effects of Creatine Monohydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models to investigate the ergogenic effects of creatine (B1669601) monohydrate. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the impact of creatine supplementation on physical performance, muscle physiology, and related biochemical pathways.

Introduction

Creatine monohydrate is a widely used nutritional supplement known for its potential to enhance high-intensity exercise performance and increase muscle mass.[1][2][3] Animal models, primarily rodents, serve as invaluable tools for elucidating the physiological and molecular mechanisms underpinning these ergogenic effects in a controlled experimental setting.[4] These models allow for invasive tissue sampling and detailed molecular analyses that are not always feasible in human studies. This document outlines common animal models, experimental protocols, and key signaling pathways involved in the action of creatine.

Animal Models and Experimental Designs

Rodent models, particularly rats and mice, are the most frequently used species for studying the effects of creatine supplementation. The choice of species and strain may depend on the specific research question and the type of exercise protocol employed.

Commonly Used Animal Models:
  • Rats (Wistar, Sprague Dawley): Often used for swimming, running, and resistance training protocols.[5][6][7] Their larger size compared to mice facilitates surgical procedures and blood sampling.

  • Mice (C57BL/6, BALB/c): Suitable for treadmill running and grip strength tests.[8][9] Genetically modified mouse models are also valuable for studying specific gene functions in response to creatine.

General Experimental Workflow:

The following diagram illustrates a typical experimental workflow for assessing the ergogenic effects of creatine monohydrate in a rodent model.

G cluster_0 Acclimatization cluster_1 Baseline Testing cluster_2 Experimental Phase cluster_3 Outcome Assessment Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Performance Testing (e.g., Swim, Run) Acclimatization->Baseline Randomization Randomization into Groups (Control vs. Creatine) Baseline->Randomization Supplementation Creatine Monohydrate Supplementation Randomization->Supplementation Exercise Exercise Training Protocol Supplementation->Exercise PostTesting Post-Supplementation Performance Testing Exercise->PostTesting Tissue Tissue Collection (Muscle, Blood) PostTesting->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

Caption: A generalized experimental workflow for animal studies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of creatine monohydrate supplementation in animal models.

Table 1: Effects of Creatine Monohydrate on Exercise Performance in Rats
Study ReferenceAnimal ModelCreatine DoseDurationExercise ProtocolKey Performance Outcomes
[5]Rats1 g/kg/day & 2 g/kg/day12 weeksDaily 15-min swimmingIncreased endurance swimming time (p < 0.05)
[6]Sprague Dawley Rats60 mg/day20 daysMixed aerobic-anaerobic trainingImproved sprint performance (79.00 ± 4.00 m/min vs. 67.00 ± 3.36 m/min, p < 0.05)
[7]Wistar Rats300 mg/kg9 weeksResistance trainingTime-dependent ergogenic improvements
Table 2: Effects of Creatine Monohydrate on Muscle Morphology and Biochemistry
Study ReferenceAnimal ModelCreatine DoseDurationKey Morphological/Biochemical Changes
[5]Rats1 g/kg/day & 2 g/kg/day12 weeksIncreased number of muscle fibers per unit area (p < 0.05); hypertrophic muscle cells
[6]Sprague Dawley Rats60 mg/day20 daysImproved contractile properties of m. tibialis anterior; higher oxidative capacity in soleus muscle
[8]MiceNot specified12 weeksSignificant increase in soleus muscle mass; trend towards increased creatine kinase in gastrocnemius (p = 0.10)
[[“]]Diabetic RatsNot specifiedNot specified+35% increase in soleus muscle creatine content
[11]Rats5 g/kg/day5 daysAttenuated decrease of wet weight in EDL muscle during hindlimb suspension

Detailed Experimental Protocols

Protocol 1: Endurance Swimming Performance in Rats
  • Objective: To assess the effect of long-term creatine supplementation on endurance swimming capacity.

  • Animal Model: Male Wistar rats.

  • Groups:

    • Control (CON): Standard diet.

    • Creatine-I (CREAT-I): 1 g/kg/day creatine monohydrate.

    • Creatine-II (CREAT-II): 2 g/kg/day creatine monohydrate.

  • Supplementation Protocol: Creatine is mixed with the daily food ration for 12 weeks.

  • Exercise Protocol: Each rat is subjected to a daily 15-minute swimming period for 12 weeks. For the final performance test, rats swim until exhaustion in a pool chamber, and the total swimming time is recorded.

  • Outcome Measures:

    • Endurance swimming time.

    • Histological analysis of gastrocnemius and diaphragm muscles for fiber number and hypertrophy.[5]

Protocol 2: Aerobic-Anaerobic Exercise Performance in Rats
  • Objective: To investigate the effects of creatine on performance in a mixed aerobic-anaerobic training regimen.

  • Animal Model: Male Sprague Dawley rats (90 days old).

  • Groups:

    • Control (K): Placebo (dextrose).

    • Creatine (Cr): 60 mg/day creatine monohydrate.

  • Supplementation Protocol: Creatine or placebo is incorporated into minced meat balls and administered daily for 20 days.

  • Exercise Protocol: A mixed aerobic-anaerobic training program is implemented. Performance is assessed using a maximal sprinting test on a treadmill.

  • Outcome Measures:

    • Maximal sprinting velocity.

    • Contractile properties of the tibialis anterior muscle.

    • Oxidative enzyme activity (SDH, LDH, NADH2) in the soleus muscle.[6]

Protocol 3: Grip Strength and Muscle Mass in Mice
  • Objective: To evaluate the effect of creatine on muscular strength and mass.

  • Animal Model: Male mice.

  • Groups:

    • Control.

    • Creatine supplemented.

  • Supplementation Protocol: Creatine administered in drinking water for 12 weeks.

  • Exercise Protocol: Animals have free access to running wheels.

  • Outcome Measures:

    • Forelimb grip strength.

    • Soleus and gastrocnemius muscle mass.

    • Muscle creatine kinase (CK) levels via Western blot analysis.[8]

Key Signaling Pathways

Creatine supplementation is thought to exert its ergogenic effects through various molecular pathways that regulate muscle protein synthesis, cell swelling, and energy metabolism.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial regulator of muscle protein synthesis and hypertrophy. Creatine supplementation has been shown to activate this pathway, leading to increased muscle mass.[12]

G Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR P70S6K p70S6K mTOR->P70S6K eIF4E 4E-BP1 mTOR->eIF4E ProteinSynthesis Muscle Protein Synthesis P70S6K->ProteinSynthesis eIF4E->ProteinSynthesis Inactivation leads to

Caption: The Akt/mTOR signaling pathway in muscle protein synthesis.
Myostatin Signaling Pathway

Myostatin is a negative regulator of muscle growth. Creatine supplementation may enhance muscle mass by downregulating the myostatin signaling pathway. Resistance training has been shown to reduce myostatin and its receptor ActRIIB, an effect that may be influenced by creatine.[13]

G Creatine Creatine Supplementation Myostatin Myostatin Creatine->Myostatin May reduce ActRIIB ActRIIB Receptor Myostatin->ActRIIB MuscleGrowth Muscle Growth ActRIIB->MuscleGrowth Follistatin Follistatin Follistatin->Myostatin Inhibits

Caption: The myostatin signaling pathway in muscle growth regulation.

Conclusion

Animal models provide a powerful platform for investigating the ergogenic effects of creatine monohydrate. The protocols and data presented in this document offer a comprehensive resource for researchers aiming to explore the multifaceted impact of creatine on physical performance and muscle physiology. By employing standardized and well-controlled experimental designs, the scientific community can continue to unravel the mechanisms of action of this popular supplement and its potential therapeutic applications.

References

Protocol for Oral Gavage of Creatinine Monohydrate in Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate is a widely studied compound recognized for its crucial role in cellular energy metabolism.[1] In preclinical research, mouse models are frequently employed to investigate the therapeutic potential of creatine in a variety of disease models, including neurodegenerative disorders, muscle dystrophies, and metabolic diseases.[1] Oral gavage is a standard and precise method for administering exact doses of creatine monohydrate to these animal models, which ensures consistent and reproducible experimental outcomes.[1] These application notes provide detailed protocols for the preparation and oral gavage administration of creatine monohydrate in mice, a summary of relevant quantitative data, and an overview of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the oral administration of creatine monohydrate in mice, compiled from various preclinical studies.

Table 1: Dosage and Administration Parameters for Creatine Monohydrate in Mice via Oral Gavage

ParameterValueSpecies/StrainDurationReference
Dosage 0.3 mg/kgMDX and C57Bl/10 mice8 weeks[1][2]
5 mg/kgWobbler mice4 weeks[1][3]
10 mg/kgMiceSingle dose[1]
50 mg/kgWobbler mice4 weeks[1][3]
1.3-2 g/kg/dayGuinea pigs, mice, and rats2-8 weeks[4]
Vehicle WaterMDX and C57Bl/10 mice8 weeks[1]
Purified water (e.g., Milli-Q) or 0.5% carboxymethylcellulose (CMC) in waterMiceN/A[1]
Frequency DailyWobbler mice4 weeks[1][3]
Mondays, Wednesdays, FridaysMDX and C57Bl/10 mice8 weeks[1]
Administration Volume 10 mL/kg (recommended max)MiceN/A[1][5]

Table 2: Pharmacokinetic Parameters of Creatine Monohydrate in Rodents Following Oral Administration

Note: Pharmacokinetic data in mice is limited; rat data is provided as a reference.

ParameterValueSpeciesDoseReference
Absolute Oral Bioavailability 53%Rat10 mg/kg[6][7]
16%Rat70 mg/kg[6][7]
Time to Peak Plasma Concentration (Tmax) ~1 hourHuman5 g[8]
Increase in Muscle Creatine Content 20-40%Human3-6 g/day for 4-12 weeks[8]
Increase in Brain Creatine Content 5-15%Human3-6 g/day for 4-12 weeks[8]

Experimental Protocols

Protocol 1: Preparation of Creatine Monohydrate Suspension

Materials:

  • Creatine Monohydrate powder

  • Vehicle: Purified water (e.g., Milli-Q) or 0.5% carboxymethylcellulose (CMC) in water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Determine the required concentration: Calculate the concentration of the creatine monohydrate suspension based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).

    • Example Calculation: For a 50 mg/kg dose and a 10 mL/kg administration volume, the required concentration is 5 mg/mL.[1]

  • Weigh the creatine monohydrate: Accurately weigh the required amount of creatine monohydrate powder.

  • Prepare the vehicle:

    • If using water, proceed to the next step.

    • If using 0.5% CMC, prepare the solution by slowly adding CMC powder to water while stirring vigorously to prevent clumping.[1]

  • Prepare the suspension:

    • Place a stir bar in a volumetric flask.

    • Add a small amount of the vehicle to the flask.

    • Gradually add the weighed creatine monohydrate powder while the solution is being stirred.[1]

    • Continue to add the vehicle to the final desired volume.

    • Stir the suspension for at least 15-30 minutes to ensure homogeneity. Note that creatine monohydrate has limited solubility in water at room temperature and will form a suspension.[1]

  • Storage: It is recommended to prepare the suspension fresh daily. If storage is necessary, store the suspension at 2-8°C and ensure it is thoroughly mixed before each use. The stability of creatine in aqueous solution can decrease over time.[1]

Protocol 2: Oral Gavage Procedure in Mice

Materials:

  • Prepared creatine monohydrate suspension

  • Appropriately sized oral gavage needles (feeding needles): For adult mice (20-30g), 18-20 gauge, 1-1.5 inches in length, with a ball-tip to prevent tissue damage is recommended.[1]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Acclimatization: Acclimatize the mice to handling for several days before the first gavage session to reduce stress.[1]

  • Dosage Calculation: Weigh the mouse to determine the precise volume of the creatine suspension to be administered.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[1] The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is securely attached to the syringe filled with the correct volume of the creatine suspension.

    • Hold the mouse in a vertical position.[1]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1] The needle should pass smoothly without resistance.

    • If resistance is met, withdraw the needle and re-insert. Do not force the needle, as this can cause perforation of the esophagus or trachea. [1]

  • Administration: Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to administer the suspension at a steady pace to avoid regurgitation.[1]

  • Post-Procedure Monitoring: After administration, gently remove the gavage needle and return the mouse to its cage. Monitor the mouse for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose. Ensure the mouse has free access to food and water.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure a Calculate Dosage & Concentration b Weigh Creatine Monohydrate a->b c Prepare Vehicle (Water or 0.5% CMC) b->c d Prepare Suspension (Stir 15-30 min) c->d f Weigh Mouse & Calculate Volume d->f e Acclimatize Mice to Handling e->f g Restrain Mouse (Scruffing) f->g h Insert Gavage Needle g->h i Administer Suspension Slowly h->i j Withdraw Needle & Return to Cage i->j k Monitor for Adverse Effects j->k l Ensure Access to Food & Water k->l

Caption: Experimental workflow for creatine administration in mice.

Signaling Pathways

G cluster_creatine Creatine Administration cluster_cellular Cellular Effects cluster_outcomes Physiological Outcomes creatine Creatine Monohydrate (Oral Gavage) pcr ↑ Phosphocreatine (PCr) creatine->pcr ros ↓ Reactive Oxygen Species (ROS) creatine->ros atp ↑ ATP Resynthesis pcr->atp neuro Neuroprotection atp->neuro muscle Improved Muscle Metabolism & Function atp->muscle ros->neuro

References

Application Notes and Protocols for the Enzymatic Determination of Creatinine Using Creatinine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine (B1669602), a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle, is a crucial biomarker for assessing renal function. Its concentration in biological fluids like serum and urine is a key indicator of the glomerular filtration rate (GFR). While the traditional Jaffe method has been widely used for creatinine measurement, it is prone to interference from various substances. Enzymatic assays utilizing creatinine monohydrate as a substrate offer a more specific, sensitive, and reliable alternative for the quantitative determination of creatinine.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in enzymatic assays.

Principle of the Enzymatic Assay

The enzymatic determination of creatinine typically involves a coupled three-step enzymatic reaction.[1][3][5] This cascade ultimately produces a detectable signal, such as a colored or fluorescent product, which is directly proportional to the creatinine concentration in the sample.[6][7]

The reaction sequence is as follows:

  • Creatininase (Creatinine Amidohydrolase): Creatinine is hydrolyzed by creatininase to produce creatine.[3][8]

  • Creatinase (Creatine Amidinohydrolase): Creatine is then converted to sarcosine (B1681465) and urea (B33335) by the enzyme creatinase.[3][9]

  • Sarcosine Oxidase: Sarcosine is oxidized by sarcosine oxidase, yielding glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[2][3][5]

  • Detection: The produced hydrogen peroxide is then measured in a peroxidase-catalyzed reaction, which generates a colored or fluorescent product.[1][3][6]

This enzymatic method is noted for its high specificity, which minimizes interference from proteins and other chromogens commonly found in biological samples.[3]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic cascade involved in the determination of creatinine.

Enzymatic_Creatinine_Assay cluster_reactants cluster_products cluster_enzymes Creatinine Creatinine (from sample) Creatine Creatine Creatinine->Creatine H2O_1 H₂O H2O_1->Creatine Sarcosine Sarcosine Creatine->Sarcosine Urea Urea Creatine->Urea H2O_2 H₂O H2O_2->Sarcosine Glycine Glycine Sarcosine->Glycine Formaldehyde Formaldehyde Sarcosine->Formaldehyde H2O2 Hydrogen Peroxide (H₂O₂) Sarcosine->H2O2 O2 O₂ O2->H2O2 H2O_3 H₂O H2O_3->H2O2 Detectable_Product Detectable Product (Colorimetric/Fluorometric) H2O2->Detectable_Product Creatininase Creatininase Creatininase->Creatine Creatinase Creatinase Creatinase->Sarcosine Creatinase->Urea Sarcosine_Oxidase Sarcosine Oxidase Sarcosine_Oxidase->Glycine Sarcosine_Oxidase->Formaldehyde Sarcosine_Oxidase->H2O2 Peroxidase Peroxidase Peroxidase->Detectable_Product

Caption: Enzymatic cascade for creatinine determination.

Applications

The enzymatic assay for creatinine finds wide application in:

  • Clinical Diagnostics: For the diagnosis and monitoring of renal diseases.[1]

  • Drug Development: To assess the nephrotoxicity of drug candidates.

  • Research: In studies involving renal physiology and pathology.

  • Point-of-Care Testing: The principle is adapted for use in biosensors and portable diagnostic devices.[10][11]

Data Presentation

The following tables summarize key quantitative data for a typical enzymatic creatinine assay.

Table 1: Assay Parameters

ParameterColorimetric AssayFluorometric Assay
Linear Detection Range 4.8 – 500 µM (0.054 - 5.7 mg/dL)[12]0.25 – 100 µM (0.0028 - 1.14 mg/dL)[12]
Wavelength (Ex/Em) 570 nm[12]530 nm / 585 nm[12]
Sample Volume 1 - 50 µL[6]1 - 50 µL
Incubation Time 60 minutes[6][12]60 minutes[12]
Incubation Temperature 37°C[6] or Room Temperature[12]37°C or Room Temperature[12]

Table 2: Reagent Composition and Preparation

ReagentPreparationStorage
Assay Buffer Ready to use. Equilibrate to room temperature before use.[12]2-8°C
Creatinine Standard (e.g., 2 mM) Provided with assay kits.[12]-20°C[12]
Enzyme Mix (Creatininase, Creatinase, Sarcosine Oxidase) Reconstitute with Assay Buffer.-20°C after reconstitution.[12]
Dye/Probe Reagent May require dilution for fluorometric assays.[12]-20°C, protected from light.

Experimental Protocols

This section provides a detailed methodology for performing an enzymatic creatinine assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagent_Prep Reagent Preparation (Thaw, Reconstitute, Dilute) Add_Working_Reagent Add Working Reagent (Enzyme Mix + Probe) Reagent_Prep->Add_Working_Reagent Standard_Prep Standard Curve Preparation (Serial Dilutions) Add_Standards_Samples Add Standards and Samples to 96-well Plate Standard_Prep->Add_Standards_Samples Sample_Prep Sample Preparation (Deproteination/Dilution) Sample_Prep->Add_Standards_Samples Add_Standards_Samples->Add_Working_Reagent Incubate Incubate (e.g., 60 min at 37°C) Add_Working_Reagent->Incubate Measure_Signal Measure Absorbance or Fluorescence Incubate->Measure_Signal Data_Analysis Data Analysis (Subtract Blank, Plot Standard Curve) Measure_Signal->Data_Analysis Calculate_Concentration Calculate Creatinine Concentration Data_Analysis->Calculate_Concentration

Caption: General workflow for enzymatic creatinine assay.

Materials and Reagents
  • This compound Standard

  • Creatininase

  • Creatinase

  • Sarcosine Oxidase

  • Peroxidase

  • Colorimetric or Fluorometric Probe

  • Assay Buffer

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Pipettes and tips

  • Ultrapure water

Reagent Preparation
  • Assay Buffer: Allow the buffer to reach room temperature before use.

  • Creatinine Standard: Prepare a stock solution of this compound in ultrapure water. From the stock, prepare a series of standards by serial dilution with the assay buffer to create a standard curve.[6][12]

  • Enzyme Mix: Reconstitute the lyophilized enzymes (creatininase, creatinase, sarcosine oxidase, and peroxidase) in the assay buffer to their working concentrations. Keep the enzyme mix on ice during use.

  • Working Reagent: Prepare the working reagent by mixing the enzyme mix and the probe/dye reagent in the assay buffer according to the specific kit instructions.[12]

Sample Preparation
  • Serum and Plasma: Samples should be deproteinized using a 10 kDa molecular weight cut-off spin filter.[12] The filtrate can be used directly in the assay.

  • Urine: Urine samples typically have high creatinine concentrations and should be diluted (e.g., 1:100) with ultrapure water before the assay.[12]

  • Tissue Homogenates: Homogenize tissue in cold assay buffer, then centrifuge to pellet insoluble material. The supernatant can be used for the assay.

Assay Procedure
  • Standard Curve: Add a defined volume (e.g., 20 µL) of each creatinine standard into separate wells of the 96-well plate.[12] Include a blank well containing only the assay buffer.

  • Samples: Add the same volume of the prepared samples to other wells. It is recommended to run samples in duplicate or triplicate.[12]

  • Reaction Initiation: Add a specified volume (e.g., 80 µL) of the working reagent to each well containing the standards and samples.[12] Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 60 minutes at 37°C or room temperature, protected from light (especially for fluorometric assays).[6][12]

  • Measurement: Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at an excitation/emission of 530/585 nm for the fluorometric assay using a microplate reader.[12]

Data Analysis
  • Blank Subtraction: Subtract the absorbance or fluorescence reading of the blank from all standard and sample readings.

  • Standard Curve: Plot the blank-corrected readings of the standards against their corresponding concentrations to generate a standard curve.

  • Concentration Calculation: Determine the creatinine concentration in the samples by interpolating their blank-corrected readings from the standard curve. Remember to account for any dilution factors used during sample preparation.[12]

Conclusion

The enzymatic assay for creatinine using this compound as a substrate is a robust and reliable method for its quantification in various biological samples. Its high specificity and sensitivity make it a superior alternative to older methods, providing researchers and clinicians with accurate data for their studies and diagnostic purposes. Adherence to the detailed protocols outlined in this document will ensure reproducible and accurate results.

References

Application Note: Simultaneous Quantification of Creatinine and Creatine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) is a naturally occurring compound that plays a crucial role in cellular energy metabolism, primarily in muscle tissue. It is endogenously synthesized and can also be obtained from dietary sources. Creatine is non-enzymatically converted to its cyclic anhydride, creatinine (B1669602), which is then excreted in the urine at a relatively constant rate. The measurement of creatinine levels in biological fluids is a key diagnostic marker for renal function. Furthermore, the simultaneous analysis of both creatine and creatinine is important in various research areas, including studies of metabolic disorders, sports nutrition, and toxicology.[1][2] While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high selectivity, sensitivity, and accuracy, which minimizes interferences often seen with other methods like the Jaffe reaction or enzymatic assays.[1][3][4]

This application note provides a detailed protocol for the simultaneous quantification of creatinine and creatine in human serum and urine using LC-MS/MS. It is important to note that creatinine is often commercially available as creatinine monohydrate. In aqueous solutions, such as those used for sample preparation, this compound will be present as creatinine, and this method will quantify the total creatinine concentration.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using a HILIC or reversed-phase column and subsequent detection by a triple quadrupole mass spectrometer. An isotopically labeled internal standard (IS), such as creatinine-d3, is used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[3] The analytes are monitored in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Creatinine and Creatine analytical standards

  • Creatinine-d3 (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum and urine (for matrix-matched calibrators and quality controls)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and creatine in ultrapure water to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of creatinine-d3 in a suitable solvent.[5][6]

Sample Preparation

For Serum Samples: [3]

  • To 50 µL of serum, add 20 µL of the internal standard working solution.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 3 minutes.

  • Transfer 50 µL of the supernatant to a new tube and mix with 50 µL of water.

  • Inject 3 µL of the final mixture into the LC-MS/MS system.

For Urine Samples: [5]

  • Thaw frozen urine samples to room temperature and vortex.

  • Add 10 µL of formic acid to 1 mL of urine and centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute a 5 µL aliquot of the filtered urine to a total volume of 10 mL with water after spiking with 100 µL of the internal standard working solution.

  • Inject a 5 µL aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography:

ParameterCondition
Column Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[5]
Gradient Isocratic with 50% A and 50% B[5] or a gradient for better separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 3-5 µL[3][5]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions See Table 1
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Creatinine11486 (quantifier), 44 (qualifier)[4][5]
Creatine13290
Creatinine-d3 (IS)11789[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the simultaneous analysis of creatinine and creatine.

Table 2: Method Validation Parameters

ParameterCreatinineCreatine
Linearity Range 0.5 - 200 µg/mL[7]0.5 - 200 µg/mL[7]
Lower Limit of Quantification (LLOQ) 4.4 µmol/L (in serum)[3]0.5 µg/mL[7]
Precision (%RSD) 1.15% - 3.84%[3]< 15%
Accuracy (%Bias) -2.1% (compared to enzymatic)[3]96.23% - 102.75% (recovery)[7]

Diagrams

Metabolic Pathway

Creatine Creatine Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Urine Excretion in Urine Creatinine->Urine

Caption: Metabolic conversion of creatine to creatinine.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum or Urine Sample Add_IS Add Internal Standard (Creatinine-d3) Sample->Add_IS Precipitation Protein Precipitation (Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Injection Injection Dilution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: LC-MS/MS workflow for creatinine and creatine analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of creatinine and creatine in biological matrices. The simple sample preparation and fast analysis time make it suitable for high-throughput applications in both clinical and research settings. This method overcomes the limitations of traditional assays, offering superior accuracy and reliability for assessing renal function and studying creatine metabolism.

References

Application Notes and Protocols for the Derivatization of Creatinine Monohydrate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatinine (B1669602), the end product of creatine (B1669601) metabolism, is a widely used biomarker for assessing renal function. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of creatinine in biological matrices. However, due to its low volatility and polar nature, direct analysis of creatinine by GC-MS is not feasible. Derivatization is a crucial sample preparation step that converts creatinine into a more volatile and thermally stable derivative, enabling its separation and detection by GC-MS.

This document provides detailed application notes and protocols for the derivatization of creatinine monohydrate for GC-MS analysis. It covers various derivatization techniques, including silylation, acylation, and alkylation, and presents quantitative data to aid in method selection and development.

Derivatization Methods for Creatinine

The choice of derivatization reagent is critical for successful GC-MS analysis of creatinine. The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative. This section details common derivatization methods for creatinine.

Silylation

Silylation involves the replacement of active hydrogen atoms in the creatinine molecule with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte.

  • Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][2][3][4]

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[5][6]

  • Advantages: Silylation reagents are highly reactive and can derivatize multiple functional groups.

  • Disadvantages: Silylation of creatinine can lead to the formation of multiple derivatives, complicating analysis.[3][4] Furthermore, reagents like BSTFA can facilitate the conversion of creatine to creatinine, potentially leading to inaccurate quantification.[1][2][4]

Acylation

Acylation introduces an acyl group into the creatinine molecule. Trifluoroacetic anhydride (B1165640) (TFAA) is a common acylation reagent used for creatinine derivatization.[6][7]

  • Reagent: Trifluoroacetic anhydride (TFAA)[6][7]

  • Advantages: Acylation can produce stable derivatives suitable for GC-MS analysis.

  • Disadvantages: Similar to silylation, acylation can also lead to the formation of multiple derivatives and may not be specific for creatinine in the presence of creatine.

Alkylation with Pentafluorobenzyl Bromide (PFB-Br)

Alkylation with PFB-Br is a highly specific and sensitive method for creatinine derivatization.[8][9] This reaction targets the amine group of creatinine, forming a stable N-PFB-creatinine derivative.

  • Reagent: Pentafluorobenzyl Bromide (PFB-Br)[8][9]

  • Advantages: This method is highly specific for creatinine and forms a single derivative.[9] It offers a very low limit of detection, making it suitable for trace-level analysis.[8][9]

  • Disadvantages: The reaction conditions may require careful optimization.

Quantitative Data Summary

The following table summarizes the quantitative data associated with different derivatization methods for creatinine analysis by GC-MS.

Derivatization ReagentDerivative FormedLimit of Detection (LOD)Key FindingsCitations
PFB-BrN-PFB-creatinine100 amolHighly specific and sensitive method suitable as a reference method.[8][9]
BSTFAN,N,O-tris(trimethylsilyl) creatinineNot specifiedCan form multiple derivatives and may convert creatine to creatinine.[1][2][3][4]
TFAATrifluoroacetyl derivativeNot specifiedUsed for derivatization, but specificity and potential for multiple derivatives are concerns.[6][7]
MTBSTFAtert-butyldimethylsilyl derivativeNot specifiedProduces a single chromatographic peak in contrast to other silylating agents.[5][6]

Experimental Protocols

This section provides detailed protocols for the derivatization of creatinine using PFB-Br and BSTFA.

Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFB-Br)

This protocol is based on the method described by Tsikas et al.[8][9]

Materials:

  • This compound standard or sample

  • [methyl-d3]-Creatinine (internal standard)

  • Pentafluorobenzyl bromide (PFB-Br) solution (10% in acetone)

  • Phosphate buffered saline (PBS)

  • Toluene (B28343) or Ethyl Acetate[9]

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For urine samples, dilute with PBS as necessary. Plasma or serum samples can be used directly or after dilution.[8][9]

    • Pipette an aliquot of the sample (e.g., 100 µL) into a reaction vial.

    • Add the internal standard, [methyl-d3]-creatinine.

  • Derivatization:

    • Add 50 µL of the 10% PFB-Br solution in acetone (B3395972) to the vial.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 50°C for 60 minutes.[9]

  • Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of toluene or ethyl acetate (B1210297) to the vial.[9]

    • Vortex vigorously for 1 minute to extract the derivative.

    • Centrifuge to separate the organic and aqueous layers.

  • GC-MS Analysis:

    • Carefully transfer the upper organic layer to a GC vial.

    • Inject a 1 µL aliquot into the GC-MS system.

    • Analyze using selected ion monitoring (SIM) in electron-capture negative-ion chemical ionization (ECNI) mode. Monitor m/z 112 for creatinine-PFB and m/z 115 for d3-creatinine-PFB.[8][9]

Protocol 2: Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol is based on the studies involving BSTFA derivatization.[1][2][4]

Materials:

  • This compound standard or sample

  • [methyl-d3]-Creatinine (internal standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (B92270) (optional, as a catalyst)

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of the sample (e.g., 10 µL of urine) into a reaction vial.[1]

    • Evaporate the sample to dryness under a stream of nitrogen.[4]

    • Add the internal standard, [methyl-d3]-creatinine.

  • Derivatization:

    • Add 100 µL of BSTFA to the dried sample.[1] If desired, a small amount of pyridine can be added as a catalyst.

    • Seal the vial tightly.

    • Vortex the mixture to dissolve the residue.

    • Incubate the reaction mixture at 60°C for 60 minutes.[1][2][4]

  • GC-MS Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Inject a 1 µL aliquot of the reaction mixture directly into the GC-MS system.[1]

    • Analyze using selected ion monitoring (SIM) in either negative-ion chemical ionization (NICI) or positive-ion chemical ionization (PICI) mode. For NICI, monitor m/z 271 for d0-creatinine/d0-creatine and m/z 274 for d3-creatinine.[1][2] For PICI, monitor m/z 256 and 272 for d0-creatinine and m/z 259 and 275 for d3-creatinine.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of creatinine for GC-MS analysis.

G cluster_workflow Experimental Workflow for Creatinine Derivatization Sample Sample Preparation (e.g., Dilution, Spiking IS) Derivatization Derivatization (Addition of Reagent, Heating) Sample->Derivatization Add Derivatizing Agent Extraction Liquid-Liquid Extraction (for PFB-Br method) Derivatization->Extraction Isolate Derivative Analysis GC-MS Analysis Derivatization->Analysis Direct Injection (for BSTFA method) Extraction->Analysis Inject Organic Phase

Caption: General workflow for creatinine derivatization and GC-MS analysis.

Derivatization Reaction with PFB-Br

This diagram illustrates the chemical reaction between creatinine and pentafluorobenzyl bromide.

G cluster_reaction Derivatization of Creatinine with PFB-Br Creatinine Creatinine PFBBr Pentafluorobenzyl Bromide Product N-PFB-Creatinine Reactants Creatinine + PFB-Br Reaction_Conditions 50°C, 60 min Aqueous Acetone Products N-PFB-Creatinine + HBr Reaction_Conditions->Products Forms

Caption: Reaction of creatinine with PFB-Br to form N-PFB-creatinine.

Note: A placeholder is used for the product image. In a real application, a chemical drawing of N-PFB-creatinine would be inserted.

Conclusion

The derivatization of creatinine is an essential step for its reliable quantification by GC-MS. The choice of derivatization method depends on the specific requirements of the analysis, such as the required sensitivity and the potential for interfering substances like creatine. Derivatization with pentafluorobenzyl bromide offers high specificity and sensitivity and is recommended as a reference method. Silylation methods, while widely used, require careful validation to address the potential for multiple derivatives and the conversion of creatine. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and implement robust GC-MS methods for creatinine analysis.

References

Topic: Formulating Creatine Monohydrate for Improved Oral Bioavailability in Research

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) monohydrate is a widely researched nutritional supplement known for its ergogenic effects. However, its oral bioavailability can be limited, particularly at higher doses, primarily due to its low aqueous solubility.[1][2][3] This document provides detailed application notes and protocols for developing and evaluating creatine monohydrate formulations with enhanced oral bioavailability. Strategies discussed include particle size reduction, the use of more soluble salt forms, and advanced encapsulation techniques. Standardized protocols for formulation, in vitro dissolution and permeability testing, and in vivo pharmacokinetic analysis are provided to guide research and development.

Introduction

While often considered to have high bioavailability at standard doses of 5-10g (~99%), studies in animal models suggest that the absolute oral bioavailability of creatine monohydrate (CM) is incomplete and dose-dependent.[4][5] At low doses (10 mg/kg in rats), bioavailability is approximately 53%, but this drops to as low as 16% at higher doses (70 mg/kg).[1][3] This reduction is largely attributed to the limited solubility of CM in the gastrointestinal tract, which can lead to incomplete dissolution before absorption.[1][3] Consequently, there is significant interest in developing novel formulations that can overcome these limitations to ensure more consistent and efficient delivery of creatine to target tissues like muscle and brain.[1][6] This note outlines key formulation strategies and the experimental protocols required to validate their efficacy.

Formulation Strategies for Enhanced Bioavailability

Several approaches can be employed to improve the dissolution and absorption characteristics of creatine monohydrate.

  • Particle Size Reduction (Micronization): Reducing the particle size of CM increases the surface area-to-volume ratio, which can enhance its dissolution rate in aqueous environments. Micronized creatine monohydrate is a common formulation that leverages this principle to improve solubility.[4]

  • Formation of More Soluble Salts: Creatine can be formulated into various salt forms to improve its physicochemical properties. Creatine hydrochloride (CHCl), for instance, has a markedly higher aqueous solubility (~700 mg/mL) compared to CM (~18 mg/mL).[1][3] Physiologically based pharmacokinetic (PBPK) modeling predicts that this enhanced solubility can increase oral bioavailability from 17% (for high-dose CM) to 66% for an equivalent dose of CHCl.[1][3] Other salt forms include creatine citrate (B86180) and creatine pyruvate.[2][7]

  • Lipid-Based Formulations: Encapsulating creatine within lipid-based systems, such as liposomes or solid lipid nanoparticles (SLNs), can improve its absorption. These carriers can protect creatine from degradation in the stomach and facilitate its transport across the intestinal epithelium.

  • Co-administration with Absorption Enhancers: Ingesting creatine with certain nutrients can increase its retention. Co-ingestion with carbohydrates or a combination of carbohydrates and protein has been shown to enhance muscle creatine storage, an effect mediated in part by insulin.[6][8]

Quantitative Data Summary

The choice of creatine form and the administered dose significantly impact its bioavailability. The following table summarizes key pharmacokinetic data from preclinical studies.

Table 1: Comparative Oral Bioavailability of Creatine Formulations in a Rat Model

FormulationDoseAbsolute Oral BioavailabilityPredicted Peak Plasma Concentration (Cmax)Reference
Creatine Monohydrate (CM)10 mg/kg53%Not Reported[1][3]
Creatine Monohydrate (CM)70 mg/kg16%~14 µg/mL[1][3]
Creatine Hydrochloride (CHCl)70 mg/kg66% (Simulated)~35 µg/mL (Simulated)[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of creatine monohydrate delivery systems.

Protocol 1: Preparation of Creatine Monohydrate-Loaded Liposomes

Objective: To encapsulate creatine monohydrate within a lipid bilayer to potentially improve its stability and absorption.

Materials:

  • Creatine Monohydrate (Micronized)

  • Soy Phosphatidylcholine

  • Cholesterol

  • Chloroform/Methanol solvent mixture (2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary Evaporator

  • Probe Sonicator

  • 0.22 µm Syringe Filter

Procedure:

  • Lipid Film Formation: Dissolve 200 mg of soy phosphatidylcholine and 50 mg of cholesterol in 10 mL of the chloroform/methanol mixture in a 250 mL round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask at 60 rpm at 40°C under reduced pressure until a thin, uniform lipid film is formed on the inner surface.

  • Film Hydration: Add 20 mL of PBS (pH 7.4) containing 100 mg of dissolved micronized creatine monohydrate to the flask.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer for 30 minutes at room temperature to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath. Sonicate for 15 minutes with cycles of 30 seconds on and 30 seconds off.

  • Purification: To remove unencapsulated creatine, centrifuge the liposomal suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the liposomal pellet in fresh PBS. Repeat this step twice.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter for use in cell-based assays.

  • Characterization: Analyze the formulation for particle size, zeta potential, and encapsulation efficiency (by lysing the liposomes and quantifying creatine content via HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the absolute oral bioavailability of different creatine formulations.

Materials:

  • Test Formulations (e.g., CM suspension, CHCl solution)

  • ¹³C-labeled Creatine Monohydrate (for definitive quantification over endogenous levels)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Intravenous (IV) catheter supplies (for jugular vein cannulation)

  • Blood collection tubes (containing heparin or EDTA)

  • Centrifuge

  • -80°C Freezer

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimate rats for at least one week. For the IV administration group, surgically implant a catheter in the jugular vein 24-48 hours prior to the study. Fast animals overnight before dosing but allow free access to water.

  • Dosing:

    • Oral Group (PO): Administer the creatine formulation (e.g., 70 mg/kg of ¹³C-CM suspended in water) via oral gavage.

    • Intravenous Group (IV): Administer a lower dose (e.g., 10 mg/kg of ¹³C-CM dissolved in saline) as a bolus injection via the jugular vein catheter to serve as the reference for bioavailability calculation.

  • Blood Sampling: Collect blood samples (~150 µL) from the tail vein or jugular catheter at pre-defined time points: Pre-dose (0), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes to separate the plasma.[1] Transfer the plasma to labeled cryovials and store at -80°C until analysis.[1]

  • Tissue Collection (Optional): At the end of the study (e.g., 8 hours), euthanize the animals and collect tissues of interest, such as skeletal muscle and brain.[1][3]

  • Sample Analysis:

    • Prepare plasma samples for analysis by protein precipitation. Add an internal standard (e.g., creatine-d₃) to all samples, standards, and quality controls.[1]

    • Quantify the concentration of ¹³C-creatine in the plasma samples using a validated LC-MS/MS method.[1][3]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve) for both PO and IV groups using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the development and evaluation of a novel creatine formulation.

G cluster_0 Phase 1: Formulation & In Vitro Analysis cluster_1 Phase 2: Preclinical In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Optimization A Selection of Strategy (e.g., Salt Form, Encapsulation) C Prototype Formulation A->C B Physicochemical Characterization (Solubility, Particle Size) C->B D In Vitro Dissolution Testing (Simulated Gastric/Intestinal Fluid) C->D E Caco-2 Permeability Assay D->E If dissolution is adequate F Animal Model Selection (e.g., Sprague-Dawley Rat) E->F Proceed if promising G Pharmacokinetic Study (Oral vs. IV Dosing) F->G H Blood & Tissue Sample Collection G->H I Bioanalytical Quantification (LC-MS/MS) H->I J Calculate PK Parameters (AUC, Cmax, Bioavailability) I->J Analyze Data K Compare Formulation vs. Control J->K L Lead Formulation Selection or Iteration for Optimization K->L L->A Iterate G cluster_0 Intestinal Lumen / Extracellular Space cluster_1 Epithelial / Muscle Cell Membrane cluster_2 Intracellular Space Creatine_ext Oral Creatine Formulation CRT Creatine Transporter (SLC6A8) Creatine_ext->CRT Binding & Transport (Na+/Cl- dependent) Creatine_int Intracellular Creatine Pool CRT->Creatine_int CK Creatine Kinase (CK) Creatine_int->CK ATP <-> ADP PCr Phosphocreatine (PCr) Energy Reservoir CK->PCr

References

Application Notes and Protocols: Assessing the Impact of Creatine Monohydrate on Muscle Fiber Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and assessing the impact of creatine (B1669601) monohydrate on skeletal muscle fiber hypertrophy. It outlines the key molecular mechanisms, presents detailed protocols for essential experimental analyses, and summarizes quantitative data from relevant studies. The included diagrams and structured data tables are designed to facilitate experimental design and data interpretation for professionals in muscle physiology and drug development.

Introduction: Mechanisms of Creatine Action

Creatine monohydrate is a widely researched nutritional supplement recognized for its ability to enhance muscle mass and strength.[1][2] Its primary mechanism involves increasing intramuscular phosphocreatine (B42189) (PCr) stores, which facilitates the rapid resynthesis of adenosine (B11128) triphosphate (ATP) during high-intensity exercise.[1][3][4] This enhanced energy availability allows for greater training volume, which indirectly contributes to muscle hypertrophy.[5][6]

However, research indicates that creatine also exerts direct anabolic effects on muscle cells through several mechanisms:

  • Cell Swelling and Anabolic Signaling: Creatine is an osmotically active substance that draws water into muscle cells, causing them to swell.[5][6][7][8] This cell volumization is perceived as an anabolic stimulus, activating signaling pathways that promote protein synthesis, such as the mammalian target of rapamycin (B549165) (mTOR) pathway.[3][5][9]

  • Modulation of the mTOR Pathway: Creatine supplementation has been shown to influence the Akt/mTOR signaling cascade, a crucial regulator of muscle protein synthesis.[10][11] It can enhance the phosphorylation of downstream targets like p70S6K, leading to increased translation initiation and protein synthesis.[10][11]

  • Satellite Cell Activation: Creatine supplementation, particularly when combined with resistance training, has been demonstrated to increase the number of satellite cells, which are muscle stem cells.[12][[“]] It also enhances their mitotic activity and differentiation, leading to the fusion of these cells with existing muscle fibers (myonuclear accretion), which is essential for substantial muscle fiber growth.[12][14]

  • Growth Factor Expression: Some studies suggest that creatine can upregulate the expression of anabolic growth factors like Insulin-like Growth Factor-1 (IGF-1), further stimulating the Akt/mTOR pathway and promoting myogenesis.[5][9][10]

Key Signaling Pathways

The anabolic effects of creatine monohydrate are largely mediated by the activation of specific intracellular signaling pathways that converge on increasing muscle protein synthesis and satellite cell activity.

Creatine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Myofiber) Resistance Training Resistance Training IGF-1 IGF-1 Resistance Training->IGF-1 Stimulates Creatine Monohydrate Creatine Monohydrate Cell Swelling Cell Swelling Creatine Monohydrate->Cell Swelling Increased PCr/ATP Increased PCr/ATP Creatine Monohydrate->Increased PCr/ATP Satellite Cell Activation Satellite Cell Activation Creatine Monohydrate->Satellite Cell Activation mTORC1 mTORC1 Cell Swelling->mTORC1 Activates Increased PCr/ATP->Resistance Training Enhances Performance PI3K PI3K IGF-1->PI3K Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Muscle Fiber Hypertrophy Muscle Fiber Hypertrophy Protein Synthesis->Muscle Fiber Hypertrophy Myonuclear Accretion Myonuclear Accretion Satellite Cell Activation->Myonuclear Accretion Myonuclear Accretion->Muscle Fiber Hypertrophy

Caption: Creatine Monohydrate Anabolic Signaling Cascade.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative impact of creatine monohydrate supplementation combined with resistance training (RT) on muscle fiber hypertrophy and related markers from human clinical trials.

Table 1: Impact of Creatine Supplementation on Muscle Fiber Cross-Sectional Area (CSA)

Study Population Duration Creatine + RT Group (% Change in CSA) Placebo + RT Group (% Change in CSA) Reference
Young Men 12 weeks +24% (Type II fibers) +16% (Type II fibers) Volek et al. (1999)
Untrained Men 8 weeks +35% (Type I), +36% (Type IIa), +35% (Type IIb) +11% (Type I), +8% (Type IIa), +7% (Type IIb) Olsen et al. (2006)

| Young Adults | 8-12 weeks | Small significant increase vs. placebo | - | Burke et al. (2023)[15] |

Table 2: Effect of Creatine Supplementation on Satellite Cell and Myonuclei Number

Study Population Duration Key Findings in Creatine + RT Group Key Findings in Placebo + RT Group Reference
Young Men 16 weeks Significant increase in satellite cells at week 4 & 8. 14-17% increase in myonuclei per fiber. Smaller, delayed increase in satellite cells. Olsen et al. (2006)[12]

| Animal Model (Rat) | Compensatory Hypertrophy | Higher number of BrdU-labeled myofiber nuclei. | Increased BrdU-labeled nuclei, but less than creatine group. | Dangott et al. (2000)[14] |

Experimental Protocols

To rigorously assess the impact of creatine on muscle hypertrophy, a combination of in vivo human/animal studies and in vitro cell culture experiments is recommended. Below are detailed protocols for key analyses.

Experimental_Workflow cluster_study_design Phase 1: In-Vivo Study Design cluster_analysis Phase 2: Laboratory Analysis cluster_outcome Phase 3: Outcome Assessment A Subject Recruitment & Baseline Testing B Randomization (Creatine vs. Placebo) A->B C Supervised Resistance Training Protocol B->C D Muscle Biopsy Collection (Pre & Post) C->D E Tissue Freezing & Cryosectioning D->E F Immunohistochemistry (IHC) for CSA E->F For Morphology G Western Blot for Signaling Proteins E->G For Protein Analysis I Determine Change in Fiber CSA F->I J Assess Phosphorylation of Akt/mTOR G->J H Data Quantification & Statistical Analysis K Publish Findings H->K I->H J->H

Caption: General Experimental Workflow for Human Trials.
Protocol 1: Muscle Fiber Cross-Sectional Area (CSA) Analysis via Immunohistochemistry

This protocol details the method for visualizing and quantifying muscle fiber CSA from muscle biopsy samples.

1. Materials:

  • Muscle biopsy sample embedded in OCT compound.

  • Cryostat.

  • Microscope slides.

  • Fixative: ice-cold acetone (B3395972).

  • Blocking Buffer: Phosphate-Buffered Saline (PBS) with 5% Goat Serum and 0.5% Triton X-100.[16]

  • Primary Antibody: Rabbit anti-Laminin or anti-Dystrophin antibody (to delineate the fiber border).

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Mounting medium with DAPI (to visualize nuclei).

  • Fluorescence microscope and image analysis software (e.g., ImageJ).

2. Procedure:

  • Cryosectioning: Using a cryostat, cut 8-10 µm thick cross-sections from the frozen muscle block. Mount sections onto charged microscope slides.[16]

  • Fixation: Fix the sections in ice-cold acetone for 10 minutes and allow them to air dry.[16]

  • Permeabilization & Blocking: Rehydrate sections in PBS for 15 minutes. Block non-specific binding by incubating sections in Blocking Buffer for 60 minutes at room temperature.[16]

  • Primary Antibody Incubation: Dilute the primary anti-Laminin/Dystrophin antibody in the blocking buffer according to the manufacturer's recommendation. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each in PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature, protected from light.

  • Final Washes & Mounting: Wash the slides three times for 5 minutes each in PBS. Mount a coverslip using a mounting medium containing DAPI.

  • Imaging & Analysis:

    • Visualize the stained sections using a fluorescence microscope. Capture images of entire muscle cross-sections.

    • Use image analysis software to manually or semi-automatically trace the border of each muscle fiber (visualized by the laminin/dystrophin stain) and calculate the cross-sectional area.[17][18]

    • Quantify the CSA for at least 100-200 fibers per sample to ensure a representative analysis.

Protocol 2: Western Blot Analysis of Akt/mTOR Signaling Pathway

This protocol is for assessing the activation state (i.e., phosphorylation) of key proteins in the anabolic signaling cascade.

1. Materials:

  • Frozen muscle tissue samples.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]

  • Protein Assay Kit (e.g., BCA assay).

  • Laemmli sample buffer.

  • SDS-PAGE gels (4-15% gradient gels are recommended for separating proteins of different sizes).[19]

  • PVDF membranes.

  • Transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[16][19]

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-total-mTOR, Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-total-p70S6K, and an antibody for a loading control (e.g., GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

2. Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in ice-cold lysis buffer.[16] Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[21]

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed. First, probe for the phosphorylated form of a protein, then strip and re-probe for the total form of that protein and the loading control.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band to determine the relative phosphorylation level.

References

Application Notes and Protocols for Clinical Trials on Creatine Monohydrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate is a widely researched dietary supplement known for its ergogenic effects, particularly on muscle strength and performance.[1][2][3][4] Its therapeutic potential is also being explored in various clinical settings, including neurodegenerative diseases and muscle wasting conditions.[5][6] These application notes provide a comprehensive guide to designing and implementing robust clinical trials to investigate the efficacy and mechanisms of action of creatine monohydrate supplementation. The following sections detail experimental design considerations, standardized protocols for key assessments, and data presentation guidelines.

Experimental Design Considerations

A well-designed clinical trial is paramount to obtaining reliable and interpretable data. For studies on creatine monohydrate, a randomized, double-blind, placebo-controlled design is the gold standard.

Key Design Elements:

  • Participant Population: Clearly define the inclusion and exclusion criteria based on the research question. This may include age, sex, training status, health status, and dietary habits (e.g., vegetarian vs. omnivore).[7][8]

  • Randomization and Blinding: Participants should be randomly assigned to either the creatine supplementation group or a placebo group. Both participants and investigators should be blinded to the treatment allocation to minimize bias.

  • Dosage and Administration: A common and effective dosing strategy involves a loading phase of approximately 20 g/day for 5-7 days, followed by a maintenance phase of 3-5 g/day .[9] The placebo should be identical in appearance, taste, and smell to the creatine supplement.

  • Trial Duration: The duration of the trial will depend on the primary outcomes. Short-term studies may assess acute effects on performance, while longer-term trials are necessary to evaluate changes in muscle mass and strength.[9][10]

  • Ethical Considerations: Obtain informed consent from all participants and ensure the study protocol is approved by an institutional review board (IRB).[11][12]

Logical Workflow for a Creatine Supplementation Clinical Trial

G cluster_0 Pre-Trial cluster_1 Trial Period cluster_2 Post-Trial Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Strength, Body Comp, etc.) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Blinding Double-Blinding (Participant & Investigator) Randomization->Blinding Intervention Intervention (Creatine or Placebo) Blinding->Intervention Monitoring Adverse Event Monitoring Intervention->Monitoring Follow_up_Assessments Follow-up Assessments (Repeat Baseline Measures) Intervention->Follow_up_Assessments Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessments->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: Logical workflow of a randomized controlled trial for creatine supplementation.

Key Experimental Protocols

Consistent and validated methodologies are crucial for data accuracy and comparability across studies.

Assessment of Muscle Strength and Performance

Protocol: One-Repetition Maximum (1-RM) Testing

  • Warm-up: Begin with a general warm-up (e.g., 5-10 minutes of light cardiovascular exercise) followed by a specific warm-up for the exercise being tested (e.g., several repetitions with a light load).

  • Load Increments: Gradually increase the weight in increments, allowing for 1-2 minutes of rest between attempts. The goal is to reach the 1-RM within 3-5 attempts.

  • 1-RM Determination: The 1-RM is the maximum weight that can be lifted for one complete repetition with proper form.

  • Safety: Ensure spotters are present for exercises like the bench press and squat.

Protocol: Anaerobic Power (Wingate Test)

  • Setup: The participant is seated on a cycle ergometer.

  • Warm-up: A 5-minute warm-up at a low intensity is performed.

  • Test: The participant pedals as fast as possible for 30 seconds against a resistance calculated based on their body weight.

  • Data Collection: Power output is recorded throughout the 30-second test to determine peak power, mean power, and fatigue index.

Body Composition Analysis

Several techniques are available for assessing body composition, each with its own advantages and limitations.[13][14][15][16][17]

TechniqueDescriptionAdvantagesDisadvantages
Dual-Energy X-ray Absorptiometry (DXA) Uses low-dose X-rays to provide a three-compartment model of the body (fat mass, lean mass, bone mineral content).[13][15]Considered a gold standard, provides regional body composition data.[14]Higher cost, exposure to low-level radiation.
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to create detailed images of organs and tissues, allowing for quantification of muscle and fat.[13][14]Highly accurate and can differentiate between subcutaneous and visceral adipose tissue.[14]High cost, time-consuming, not suitable for individuals with certain metal implants.[13]
Bioelectrical Impedance Analysis (BIA) Measures the opposition to a small electrical current as it travels through the body to estimate total body water, which is then used to calculate fat-free mass.[13][15]Relatively inexpensive, portable, and easy to use.[15]Accuracy can be affected by hydration status and other factors.
Air Displacement Plethysmography (ADP) Measures body volume by assessing the amount of air displaced within a sealed chamber (e.g., Bod Pod). Body density is then used to calculate body fat percentage.[13][15]Quick and non-invasive.Can be expensive, requires specialized equipment.
Biomarker Analysis

Protocol: Serum Creatinine (B1669602) and Creatine Kinase Measurement

  • Sample Collection: Collect venous blood samples at baseline and at specified time points throughout the trial. For creatinine, fasting may be required.[18]

  • Sample Processing: Separate serum by centrifugation and store at -80°C until analysis.

  • Analysis:

    • Creatinine: Can be measured using the Jaffe reaction (alkaline picrate (B76445) method) or more specific enzymatic methods.[19][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high accuracy.[12]

    • Creatine Kinase (CK): Measured to assess exercise-induced muscle damage.[21] Standard enzymatic assays are widely available.

  • Data Interpretation: An increase in serum creatinine following creatine supplementation is expected due to increased creatine turnover and does not necessarily indicate renal dysfunction.[22]

Signaling Pathways and Mechanisms of Action

Creatine supplementation has been shown to influence several key signaling pathways involved in muscle growth and adaptation.[5][[“]][24][25][26]

Creatine's Influence on Muscle Hypertrophy Signaling

G Creatine Creatine Monohydrate Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates Satellite_Cells Satellite Cell Activation & Proliferation Creatine->Satellite_Cells Enhances Akt Akt/PKB IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates _4EBP1 4E-BP1 mTOR->_4EBP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes Myonuclei Increased Myonuclei Satellite_Cells->Myonuclei Leads to Myonuclei->Protein_Synthesis Supports

Caption: Signaling pathways activated by creatine supplementation leading to muscle hypertrophy.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Baseline Characteristics of Study Participants
CharacteristicCreatine Group (n=...)Placebo Group (n=...)p-value
Age (years)Mean ± SDMean ± SD
Sex (Male/Female)n (%)n (%)
Body Mass (kg)Mean ± SDMean ± SD
Body Mass Index ( kg/m ²)Mean ± SDMean ± SD
1-RM Bench Press (kg)Mean ± SDMean ± SD
1-RM Leg Press (kg)Mean ± SDMean ± SD
Fat-Free Mass (kg)Mean ± SDMean ± SD
Fat Mass (%)Mean ± SDMean ± SD
Table 2: Changes in Strength and Body Composition Following Intervention
Outcome MeasureCreatine Group (Change from Baseline)Placebo Group (Change from Baseline)Between-Group Difference (95% CI)p-value
1-RM Bench Press (kg)Mean ± SDMean ± SD
1-RM Leg Press (kg)Mean ± SDMean ± SD
Fat-Free Mass (kg)Mean ± SDMean ± SD
Fat Mass (%)Mean ± SDMean ± SD

Conclusion

The successful execution of clinical trials on creatine monohydrate supplementation requires rigorous experimental design, standardized protocols, and clear data presentation. By adhering to the guidelines outlined in these application notes, researchers can contribute to a deeper understanding of the efficacy and mechanisms of creatine, ultimately informing its application in both athletic and clinical populations.

References

Troubleshooting & Optimization

improving creatinine monohydrate solubility in aqueous buffers for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving creatine (B1669601) monohydrate in aqueous buffers for experimental use.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing creatine monohydrate solutions.

Problem 1: Creatine monohydrate is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Low Temperature of the Solvent. The solubility of creatine monohydrate is highly dependent on temperature.[1][2][3][4][5] In colder liquids, its solubility is significantly reduced, which can lead to clumping and slow dissolution.[5][6]

    • Solution: Increase the temperature of the aqueous buffer. Warming the solvent will significantly enhance the dissolution rate.[3][5][6] For instance, the solubility of creatine monohydrate in water increases from 6 g/L at 4°C to 14 g/L at 20°C and 34 g/L at 50°C.[1][2][3][4] For sensitive applications like cell culture, warming the solution to a maximum of 50°C is recommended to facilitate dissolution without promoting significant degradation.[7]

  • Possible Cause 2: Insufficient Solvent Volume. Attempting to dissolve a large amount of creatine monohydrate in a small volume of buffer can lead to saturation, preventing further dissolution.[6]

    • Solution: Increase the volume of the buffer. Using a sufficient volume of liquid (e.g., at least 240-350 ml for a typical dose) ensures there is enough medium for the powder to disperse and dissolve.[6]

  • Possible Cause 3: Inadequate Agitation. Without proper mixing, the powder can settle at the bottom, reducing the surface area in contact with the solvent and slowing down dissolution.[5][6]

    • Solution: Stir or shake the solution vigorously. Continuous agitation for at least 30 seconds helps to disperse the particles and promote faster dissolution.[5][6] Using a magnetic stirrer can be beneficial for laboratory preparations.

  • Possible Cause 4: Large Particle Size. Standard creatine monohydrate has a crystalline structure that can be slow to dissolve.[5]

    • Solution: Use micronized creatine monohydrate. Micronized forms have a much smaller particle size, which increases the surface area available for interaction with the solvent, leading to faster and more complete dissolution.[6][8]

Problem 2: The prepared creatine solution is cloudy or has formed a precipitate.

  • Possible Cause 1: Supersaturation and Cooling. If a solution was heated to dissolve a high concentration of creatine monohydrate, precipitation can occur as the solution cools to room temperature and becomes supersaturated.[9]

    • Solution: If precipitation occurs upon cooling, gently warm the solution and agitate until it redissolves before use.[9] For long-term storage, especially at 4°C, it is advisable to prepare a stock solution at a lower concentration to prevent crystallization.[9][10]

  • Possible Cause 2: pH-related Precipitation. While less common with creatine monohydrate in neutral water, significant shifts in the buffer's pH can influence its solubility.[9][10]

    • Solution: Ensure the pH of your final solution is within a suitable range. Creatine monohydrate itself forms a solution with a neutral pH of approximately 7.[1][9] If using acidic or alkaline buffers, be mindful of potential solubility changes.

Problem 3: Concerns about the stability of the prepared creatine solution.

  • Possible Cause 1: Degradation to Creatinine (B1669602). In aqueous solutions, creatine can undergo an irreversible intramolecular cyclization to form creatinine, which is biologically inactive for energy metabolism. This degradation is accelerated by lower pH and higher temperatures.[1][2][9][11][12]

    • Solution: Prepare fresh solutions whenever possible for immediate use.[1] If a stock solution is necessary, store it at a low temperature (e.g., 4°C) to slow the rate of degradation.[1][9][12] At a neutral pH of 6.5 to 7.5 and a temperature of 25°C, creatine is relatively stable, but degradation becomes significant after three days at lower pH values (e.g., 4% degradation at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5).[1][2][9]

  • Possible Cause 2: Microbial Growth. Non-sterile aqueous solutions are susceptible to microbial contamination over time.[9]

    • Solution: For cell culture or in vivo studies, always use sterile water or buffer to prepare creatine solutions. The final solution should be filter-sterilized using a 0.22 µm filter and stored at 4°C.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of creatine monohydrate that can be dissolved in water at room temperature?

At a standard room temperature of 20°C, approximately 14 grams of creatine monohydrate can be dissolved in one liter of water.[1][2][3][4]

Q2: How does pH affect the solubility of creatine monohydrate?

Lowering the pH of the solution can increase the solubility of creatine.[1][3][9] This is the principle behind creatine salts like creatine citrate (B86180) and creatine pyruvate (B1213749), which create a more acidic environment in water and thus exhibit higher solubility.[1][2][9] For example, at 20°C, the solubility of creatine citrate is 29 g/L (at pH 3.2) and creatine pyruvate is 54 g/L (at pH 2.6).[1][2][9] However, it is crucial to remember that lower pH also accelerates the degradation of creatine to creatinine.[1][2]

Q3: Can I use co-solvents to improve the solubility of creatine monohydrate?

Q4: Is it better to use a different form of creatine for better solubility?

For applications where high solubility is critical and a lower pH is acceptable, creatine salts such as creatine citrate or creatine pyruvate offer significantly higher solubility than creatine monohydrate.[1][2] However, it's important to consider the potential for increased degradation to creatinine at these lower pH values.[1][2]

Q5: How should I store my creatine monohydrate stock solution?

For optimal stability, sterile-filtered aqueous stock solutions of creatine monohydrate should be stored in single-use aliquots at 4°C to slow the degradation to creatinine.[1][7][9] Avoid repeated freeze-thaw cycles.[7]

Data Presentation

Table 1: Solubility of Creatine Monohydrate in Water at Various Temperatures

Temperature (°C)Temperature (°F)Solubility (g/L)
439.26[1][2][4]
206814[1][2][4]
257714[7][12]
5012234[1][2][4]
6014045[1][2]

Table 2: Solubility of Different Creatine Forms at 20°C

Creatine FormSolubility (g/L)pH of Saturated Solution
Creatine Monohydrate14~7.0[1]
Creatine Citrate293.2[1][2]
Creatine Pyruvate542.6[1][2]

Table 3: Stability of Creatine in Aqueous Solution at 25°C

pHDegradation after 3 Days
7.5Relatively Stable[1][2]
6.5Relatively Stable[1][2]
5.54%[1][2]
4.512%[1][2]
3.521%[1][2]

Experimental Protocols

Protocol 1: Preparation of a Sterile Creatine Monohydrate Stock Solution for Cell Culture

  • Materials and Equipment:

    • High-purity creatine monohydrate powder

    • Sterile cell culture grade water or Phosphate-Buffered Saline (PBS)

    • Sterile conical tubes or glass beaker

    • Water bath or incubator set to 37-50°C

    • Sterile 0.22 µm syringe filters

    • Sterile syringes (10-50 mL)

    • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Procedure:

    • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of creatine monohydrate.

    • Dissolving: Transfer the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile water or PBS.

    • Warming: To aid dissolution, place the tube in a water bath set to a maximum of 50°C.[7] Intermittently vortex until the creatine is fully dissolved. The solution should be clear.

    • Final Volume and Cooling: Once dissolved, bring the solution to the final volume with sterile water or PBS. Allow the solution to cool to room temperature.

    • Sterilization: Draw the cooled solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a sterile container.

    • Aliquoting and Storage: Dispense the sterile solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. Store at 4°C for short-term use or consider freezing for longer-term storage, though be mindful of precipitation upon thawing.[7]

Protocol 2: Standardized Dissolution Testing of Creatine Monohydrate Powder

This protocol outlines a general procedure for assessing the dissolution rate of creatine monohydrate powder, adapted from principles of USP General Chapter <711> Dissolution.[8]

  • Materials and Equipment:

    • Creatine monohydrate powder

    • USP Apparatus 2 (Paddle Apparatus)

    • Dissolution vessels (1000 mL)

    • Dissolution medium (e.g., deionized water)

    • Syringes and 0.45 µm filters

    • HPLC-UV system for analysis

  • Procedure:

    • Medium Preparation: Prepare and deaerate a sufficient volume of the dissolution medium.

    • Apparatus Setup: Set up the dissolution apparatus. Equilibrate the medium to the desired temperature (e.g., 25°C). Set the paddle rotation speed (e.g., 75 RPM).

    • Sample Introduction: Accurately weigh a specified amount of creatine monohydrate powder and introduce it into the dissolution vessel. Start the paddle rotation immediately.

    • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 60 minutes), withdraw a sample from each vessel. Immediately filter the sample through a 0.45 µm filter.

    • Sample Analysis: Analyze the concentration of creatine in each filtered sample using a validated HPLC-UV method to determine the dissolution profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh Creatine Monohydrate add_buffer 2. Add 80% Sterile Buffer weigh->add_buffer warm 3. Warm to 50°C & Dissolve add_buffer->warm cool 4. Add Final Volume & Cool to RT warm->cool filter 5. Filter Sterilize (0.22 µm filter) cool->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at 4°C aliquot->store

Caption: Workflow for preparing a sterile creatine monohydrate stock solution.

troubleshooting_logic start Issue: Creatine not dissolving temp Is the solvent at room temp or cold? start->temp agitation Is the solution being mixed well? temp->agitation Yes solve_temp Solution: Warm solvent to 37-50°C temp->solve_temp No concentration Is the concentration too high? agitation->concentration Yes solve_agitation Solution: Stir/shake vigorously agitation->solve_agitation No solve_concentration Solution: Increase solvent volume concentration->solve_concentration No consider_micronized Further Option: Use micronized creatine concentration->consider_micronized Yes

Caption: Troubleshooting logic for creatine monohydrate dissolution issues.

References

factors affecting the stability of creatinine monohydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of creatinine (B1669602) monohydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for creatinine monohydrate in aqueous solutions?

A1: In aqueous solutions, creatine (B1669601) monohydrate degrades into its biologically inactive byproduct, creatinine, through a non-enzymatic, intramolecular cyclization reaction.[1][2] This conversion is the principal cause of creatine loss in solution.[1]

Q2: What are the main factors influencing the degradation rate of creatine to creatinine?

A2: The degradation of creatine is primarily influenced by three key factors: pH, temperature, and water activity.[1][3][4] Generally, lower pH (more acidic conditions) and higher temperatures accelerate the conversion of creatine to creatinine.[1][5][6]

Q3: How does pH specifically affect the stability of creatine in solution?

A3: The stability of creatine in solution is highly dependent on pH. The rate of degradation to creatinine increases as the pH decreases from neutral.[5][6] For instance, after three days at 25°C, creatine degraded by 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[5][6] However, this degradation is significantly reduced or even stopped at very low pH (below 2.5) or very high pH.[5][6] At a pH below 2.5, the amide group of the creatine molecule is protonated, which prevents the intramolecular cyclization.[6]

Q4: What is the impact of temperature on the stability of creatine solutions?

A4: Higher temperatures accelerate the degradation of creatine to creatinine.[1][2][5] Storing creatine solutions at lower temperatures, such as in a refrigerator, can significantly slow down this degradation process.[1][5] The relationship between temperature and the degradation rate is described by the Arrhenius equation, where an increase in temperature leads to a higher rate constant for the degradation reaction.[2]

Q5: How can I enhance the stability of my creatine monohydrate solutions during experiments?

A5: To improve stability, it is recommended to prepare creatine solutions fresh for immediate use. If storage is necessary, solutions should be kept at a low temperature (refrigerated).[1][5] Preparing solutions in buffers with a neutral pH (around 7.5) can also help maintain stability for shorter periods.[5][7] For longer-term stability, adjusting the pH to below 2.5 might be a viable option, depending on the experimental requirements.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent assay results for creatine concentration. Degradation of creatine to creatinine in the prepared solution.Prepare fresh solutions immediately before use. If solutions must be stored, keep them at low temperatures (e.g., 4°C).[5][8] Verify and adjust the pH of the solution to a more stable range (neutral or <2.5) if compatible with your experiment.[5][6]
Precipitate forms in a stored creatine solution. The solubility of creatine is temperature-dependent.Warm the solution gently to redissolve the precipitate before use. Ensure the concentration does not exceed the solubility limit at the storage temperature. The solubility of creatine in water is approximately 14 g/L at 20°C and decreases at lower temperatures.[6]
Difficulty dissolving creatine monohydrate. Creatine monohydrate has limited solubility in water at room temperature.Increase the temperature of the solvent (water) to improve solubility.[6] For example, the solubility increases from 14 g/L at 20°C to 34 g/L at 50°C.[6] Alternatively, using a more soluble form of creatine, such as creatine citrate (B86180) or pyruvate, could be considered.[1]

Data Summary

Table 1: Effect of pH on Creatine Degradation at 25°C over 3 Days

pHDegradation (%)
7.5Relatively Stable
6.5Relatively Stable
5.54
4.512
3.521

Source: Adapted from Howard and Harris (1999) as cited in multiple sources.[5][6]

Table 2: Solubility of Creatine Monohydrate in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Source: MDPI Encyclopedia.[6]

Experimental Protocols

Protocol: Quantification of Creatine and Creatinine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of creatine and its degradation product, creatinine, using HPLC with UV detection.[2]

1. Objective: To determine the concentration of creatine and creatinine in an aqueous solution.

2. Materials:

  • Creatine monohydrate reference standard

  • Creatinine reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • 1-octanesulfonic acid sodium salt

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 analytical column

3. Mobile Phase Preparation: Prepare a mobile phase consisting of 20% (v/v) acetonitrile, 5 mM formic acid, and 5 mM 1-octanesulfonic acid sodium salt in water. The apparent pH should be around 2.8.[9]

4. Standard Solution Preparation:

  • Prepare individual stock solutions of creatine monohydrate and creatinine (e.g., 1 mg/mL) in HPLC grade water.

  • From the stock solutions, prepare a series of calibration standards containing both creatine and creatinine at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.

5. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: As prepared in step 3

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 25°C

7. Analysis:

  • Inject the calibration standards to generate a calibration curve for both creatine and creatinine.

  • Inject the prepared samples.

  • Determine the concentration of creatine and creatinine in the samples by comparing their peak areas to the respective calibration curves.[2]

Visualizations

degradation_pathway creatine Creatine Monohydrate intermediate Intramolecular Cyclization (Loss of Water) creatine->intermediate + H+ (Acidic pH) + Heat creatinine Creatinine intermediate->creatinine

Figure 1. Degradation pathway of creatine to creatinine.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification standards Prepare Calibration Standards (Creatine & Creatinine) hplc HPLC Analysis standards->hplc samples Prepare Experimental Samples samples->hplc data Data Processing (Peak Area Integration) hplc->data calibration Generate Calibration Curve data->calibration concentration Determine Sample Concentration data->concentration

Figure 2. Experimental workflow for HPLC analysis.

stability_factors stability Creatine Stability in Solution ph pH stability->ph influences temp Temperature stability->temp influences water Water Activity stability->water influences ph->stability (acidic) decreases (neutral/alkaline) increases temp->stability (high) decreases (low) increases water->stability (high) decreases (low) increases

References

degradation of creatinine monohydrate to creatinine at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of creatine (B1669601) monohydrate to creatinine (B1669602). Find answers to frequently asked questions, troubleshoot experimental issues, and access detailed protocols and stability data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the degradation product of creatine monohydrate in solution?

In aqueous solutions, creatine monohydrate undergoes a non-enzymatic, irreversible intramolecular cyclization to form its cyclic anhydride, creatinine.[1] This process involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, resulting in the elimination of a water molecule.[1]

Q2: My creatine monohydrate solution is showing lower than expected concentrations. What could be the cause?

Lower than expected concentrations of creatine monohydrate in solution are often due to its degradation to creatinine. The rate of this degradation is highly dependent on the pH and temperature of the solution.[1][2] Acidic conditions and elevated temperatures significantly accelerate this conversion.[1]

Q3: How does pH affect the stability of creatine monohydrate in a solution?

The stability of creatine in an aqueous solution is significantly influenced by pH. The degradation to creatinine is faster at a lower pH.[2][3] Conversely, stability is increased at a neutral pH (6.5-7.5) and can also be enhanced at a very low pH (under 2.5) or a high pH, which slows the intramolecular cyclization.[2]

Q4: What is the impact of temperature on the degradation of creatine monohydrate?

Temperature plays a crucial role in the degradation rate of creatine monohydrate, following the principles of the Arrhenius equation.[1] Higher temperatures lead to a faster conversion to creatinine.[2][3] To minimize degradation in aqueous solutions, it is recommended to store them at low temperatures, such as refrigeration.[2][4]

Q5: Is creatine monohydrate stable in its solid form?

Yes, in its solid, crystalline monohydrate form, creatine is exceptionally stable and shows no significant degradation to creatinine over long periods, even at elevated temperatures.[1][2] The degradation process primarily occurs when creatine monohydrate is dissolved in water.[1]

Q6: How can I accurately measure the concentration of creatine and its degradation product, creatinine, in my samples?

A robust and widely used method for the simultaneous quantification of creatine and creatinine is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method effectively separates the two compounds, allowing for their precise measurement.[1]

Data on Creatine Degradation

The following tables summarize the degradation of creatine under various pH and temperature conditions.

Table 1: Effect of pH on Creatine Degradation at 25°C

pHDegradation after 3 days
5.54%
4.512%
3.521%
Data adapted from Howard and Harris (1999).[2][3][5]

Table 2: Effect of Temperature and pH on Creatine Stability

TemperaturepHObservation
Room TemperatureAcidicRapid degradation within several days.
RefrigeratedAcidicDegradation is significantly slowed.[2][4]
4°C3.5Minimal decomposition observed after one month.
Data compiled from various sources.[2][4]

Experimental Protocols

Protocol: Quantification of Creatine and Creatinine by HPLC

This protocol outlines the steps for the simultaneous quantification of creatine and creatinine using High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.[1]

  • Reversed-phase C18 column or a porous graphitic carbon column.[1]

  • Creatine and creatinine reference standards.

  • Mobile phase (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water).[6]

  • 0.45 µm syringe filters.[1]

2. Preparation of Standards:

  • Prepare stock solutions of creatine and creatinine in the mobile phase.

  • From the stock solutions, create a series of working standards with varying concentrations of both analytes to construct a calibration curve.[1]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing creatine monohydrate in a known volume of the mobile phase or water.

  • Ensure the expected concentration of creatine in the sample falls within the range of the calibration curve.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

4. HPLC Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas for both creatine and creatinine.[1]

5. Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration for the creatine and creatinine standards.

  • Determine the concentration of creatine and creatinine in the samples by interpolating their respective peak areas on the calibration curves.[1]

Visual Guides

The following diagrams illustrate the degradation pathway of creatine monohydrate and the experimental workflow for its analysis.

Creatine_Monohydrate Creatine Monohydrate (in aqueous solution) Intramolecular_Cyclization Intramolecular Cyclization (loss of H2O) Creatine_Monohydrate->Intramolecular_Cyclization pH and Temperature dependent Creatinine Creatinine Intramolecular_Cyclization->Creatinine cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Creatine & Creatinine) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Chromatogram_Generation Chromatogram Generation UV_Detection->Chromatogram_Generation Calibration_Curve Calibration Curve Construction Chromatogram_Generation->Calibration_Curve Quantification Quantification of Analytes Chromatogram_Generation->Quantification Calibration_Curve->Quantification

References

Technical Support Center: Preventing Precipitation of Creatine Monohydrate in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and maintaining stable stock solutions of creatine (B1669601) monohydrate.

A note on terminology: This guide focuses on creatine monohydrate . In solution, creatine can degrade into its byproduct, creatinine .[1][2][3] The primary challenge addressed here is the physical precipitation of creatine monohydrate itself due to its limited solubility, a common issue encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my creatine monohydrate stock solution cloudy or has a precipitate?

A1: Precipitation in creatine monohydrate solutions is most often caused by supersaturation.[4] This typically occurs when a solution is prepared with heating to increase dissolution, and then cools to a temperature where the concentration exceeds its solubility limit, causing the excess solute to crystallize out.[4]

Q2: What is the best solvent for preparing creatine monohydrate stock solutions?

A2: The most common and recommended solvents are sterile, cell-culture-grade water or Phosphate-Buffered Saline (PBS).[1] Creatine monohydrate is slightly soluble in water and generally insoluble in ethanol (B145695) and ether.[5][6]

Q3: How does temperature affect the solubility of creatine monohydrate?

A3: The solubility of creatine monohydrate in water is highly dependent on temperature and increases almost linearly as the temperature rises.[1][4][7] For example, at 4°C, its solubility is only 6 g/L, but this increases to 34 g/L at 50°C.[1][7] Therefore, warming the solvent is a key step to dissolving higher concentrations.[1][4]

Q4: Can the pH of the solution be adjusted to improve solubility?

A4: Yes, lowering the pH can increase the solubility of creatine.[7][8] However, this approach should be used with caution, as a lower pH (e.g., pH 3.5-5.5) also significantly accelerates the degradation of creatine into its inactive form, creatinine, especially at room temperature.[2][7]

Q5: What are the recommended storage conditions for aqueous creatine monohydrate solutions?

A5: To ensure stability and minimize degradation, sterile stock solutions should be divided into single-use aliquots and stored frozen.[1] Recommended storage is up to one month at -20°C or up to six months at -80°C.[1] Storing at 4°C is also an option to slow degradation compared to room temperature, but care must be taken to use a concentration that remains soluble at this temperature to avoid precipitation.[4][9][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the preparation and storage of creatine monohydrate solutions.

Problem: Creatine monohydrate powder is dissolving very slowly or not at all.

Possible Cause Solution
Low Solvent Temperature Gently warm the solvent (e.g., water or PBS) in a water bath. A temperature of up to 50°C can significantly increase solubility and speed up dissolution. Avoid higher temperatures which can accelerate degradation.[1][4]
Inadequate Agitation Ensure vigorous and consistent mixing. For larger volumes, use a magnetic stirrer. For smaller volumes, vortexing intermittently until the powder is fully dissolved is effective.[1][4]
Large Particle Size Use a micronized form of creatine monohydrate. The smaller particle size increases the surface area, promoting faster dissolution.[4]

Problem: The solution becomes cloudy or forms a precipitate after cooling.

Possible Cause Solution
Supersaturated Solution The prepared concentration is too high to remain dissolved at the cooler storage temperature (e.g., room temperature or 4°C).[4] Before use, gently warm the solution and agitate until the precipitate redissolves. For future preparations, either store the solution at the temperature it was prepared at or prepare a lower concentration stock that is within the solubility limit of your intended storage temperature.[4]

Experimental Protocols

Protocol: Preparation of a 200 mM Sterile Aqueous Stock Solution of Creatine Monohydrate

This protocol is adapted for cell culture applications where sterility is critical.

Materials:

  • High-purity creatine monohydrate powder (MW: 149.13 g/mol )[1]

  • Sterile, cell-culture grade water or PBS

  • Sterile conical tubes or glass beaker

  • Water bath or incubator set to a maximum of 50°C

  • Sterile 0.22 µm syringe filters and syringes

  • Sterile, nuclease-free cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh 2.98 g of creatine monohydrate for every 100 mL of final solution volume.

  • Dissolving: Transfer the powder to a sterile container. Add approximately 80% of the final volume of sterile water or PBS.

  • Warming & Agitation: Place the container in a water bath or incubator set to no higher than 50°C to facilitate dissolution.[1] Intermittently vortex or use a magnetic stirrer until the creatine is fully dissolved. The solution must be clear and free of any visible particles.

  • Final Volume & Cooling: Once fully dissolved, bring the solution to the final desired volume with the sterile solvent. Allow the solution to cool completely to room temperature.

  • Sterilization: Draw the cooled solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a sterile container.[1]

  • Aliquoting and Storage: Dispense the sterile solution into single-use aliquots in sterile cryovials. Label each vial clearly with the name, concentration, and preparation date. Store immediately at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Temperature-Dependent Solubility of Creatine Monohydrate in Water

Temperature (°C)Solubility (g/L)
46[1][7]
2014[1][7]
2514[1]
5034[1][7]
6045[1][7]

Table 2: Recommended Storage Conditions for Sterile Aqueous Stock Solutions

Storage TemperatureMaximum DurationKey Considerations
-20°CUp to 1 month[1]Store in single-use aliquots to avoid freeze-thaw cycles.[1]
-80°CUp to 6 months[1]Optimal for long-term storage. Store in single-use aliquots.[1]

Mandatory Visualization

G cluster_prep Solution Preparation Workflow cluster_troubleshooting Troubleshooting Precipitation weigh 1. Weigh Powder add_solvent 2. Add Solvent (Water/PBS) weigh->add_solvent warm 3. Warm & Agitate (Max 50°C) add_solvent->warm cool 4. Cool to RT warm->cool filter 5. Sterile Filter (0.22 µm) cool->filter aliquot 6. Aliquot & Store (-20°C / -80°C) filter->aliquot precipitate Precipitation Observed aliquot->precipitate Potential Issue (If conc. is too high for storage temp) check Check Conc. vs. Solubility Limit precipitate->check rewarm Gently Warm & Agitate to Redissolve check->rewarm For immediate use revise Revise Protocol: Use Lower Conc. check->revise For future preps resolved Solution Clear (Ready for Use) rewarm->resolved

Caption: Workflow for preparing and troubleshooting creatine monohydrate stock solutions.

G cluster_factors Key Factors in Solution Preparation cluster_outcome Desired Outcome Solubility Solubility Outcome Clear, Stable Stock Solution Solubility->Outcome Stability Stability (vs. Degradation) Stability->Outcome Temp_Inc Increase Temperature Temp_Inc->Solubility Increases Temp_Inc->Stability Decreases Temp_Dec Decrease Temperature Temp_Dec->Solubility Decreases Temp_Dec->Stability Increases pH_Dec Decrease pH pH_Dec->Solubility Increases pH_Dec->Stability Decreases

Caption: Relationship between key factors affecting creatine monohydrate in solution.

References

troubleshooting peak tailing in HPLC analysis of creatinine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of creatinine (B1669602) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing in the HPLC analysis of creatinine?

A: The most common cause of peak tailing for a polar and basic compound like creatinine is secondary interaction with the stationary phase.[1] On standard silica-based reversed-phase columns (e.g., C18), residual acidic silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can interact ionically with the basic creatinine molecule.[2][3] This creates an additional, undesirable retention mechanism alongside the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[4]

Q2: How does the mobile phase pH influence the peak shape of creatinine?

A: Mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds like creatinine.[5][6]

  • At low pH (e.g., pH 2.5-4): The acidic silanol groups on the stationary phase are protonated (Si-OH) and thus neutral. This minimizes their ability to interact ionically with the protonated, positively charged creatinine molecules, leading to significantly improved peak symmetry.[4][7]

  • At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly deprotonated and negatively charged (SiO⁻), leading to strong ionic interactions with positively charged creatinine, which is a primary cause of severe peak tailing.[2][8]

  • At high pH (e.g., >7): While this would deprotonate the creatinine molecule, making it neutral, traditional silica columns are not stable at high pH and will dissolve.[9]

Therefore, operating at a low, controlled pH is a key strategy to prevent peak tailing.[3]

Q3: My creatinine peak is still tailing even at low pH. What else could be the cause?

A: If adjusting the pH is not sufficient, consider these other common causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][10][11] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Column Degradation: The column may be contaminated or have a damaged packing bed (voids).[1][10] Contaminants can create new active sites for secondary interactions. A void at the column inlet can cause the sample band to spread unevenly. Try flushing the column or replacing it with a new one.

  • Metal Contamination: Trace metal ions in the silica matrix can activate silanol groups, increasing their acidity and propensity to cause tailing.[12][13] Using a high-purity, modern column can mitigate this issue.

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile (B52724) when the mobile phase is 95% water), it can cause peak distortion.[1][14] It is always best to dissolve your sample in the initial mobile phase.[15]

Q4: Can my choice of HPLC column help prevent peak tailing?

A: Absolutely. Modern columns are designed to minimize the issues that cause tailing:

  • End-Capped Columns: These columns have been chemically treated to convert many of the reactive residual silanol groups into less polar, non-reactive groups, significantly improving peak shape for basic compounds.[4][10]

  • High-Purity Silica: Columns made from high-purity silica have a lower concentration of metal contaminants, reducing silanol activity.[13]

  • Alternative Chemistries: For highly polar compounds like creatinine that have little retention on traditional C18 phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides good retention and peak shape.[1][15][16]

Q5: All the peaks in my chromatogram are tailing, not just creatinine. What does this suggest?

A: If all peaks are tailing, the issue is likely a physical or system-wide problem rather than a chemical interaction specific to one analyte.[15] Check for the following:

  • Column Void/Blocked Frit: A void in the packing bed at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing band broadening and tailing for all compounds.[4][10] Try back-flushing the column (if the manufacturer allows) or replacing it.

  • Extra-Column Volume: Excessive dead volume in the system, such as from using tubing with too large an internal diameter or from poorly made connections between the injector, column, and detector, can cause all peaks to broaden and tail.[8]

HPLC Method Parameters for Creatinine Analysis

The following table summarizes parameters from various published HPLC methods for creatinine, illustrating different approaches to achieving good peak shape and retention.

Method TypeColumnMobile PhasepHFlow Rate (mL/min)Reported Peak Shape
Ion-Pair RPLC [12]C18 Symmetry (150 x 3.9 mm, 4 µm)10 mM Phosphate Buffer with 3 mM 1-Octanesulfonic Acid / Methanol (97:3)4.00.5Excellent results reported
Ion-Pair RPLC [10]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)0.2% Tetrabutylammonium Hydroxide (TAH) and 0.2% KH₂PO₄ in Water6.61.0Tailing factor kept stable around 1.0-1.3
Ion-Pair RPLC [4]Nucleosil C18 (125 x 3 mm, 3 µm)10 mM 1-Octanesulfonic Acid in Water / Acetonitrile (95:5)3.21.0Method simplified for routine analysis
HILIC [3]ACE 5 HILIC-A (150 x 4.6 mm)2 mM Ammonium Formate in Acetonitrile / Water3.01.5Good separation of Creatine and Creatinine
HILIC [16]Luna HILIC (150 x 4.6 mm, 3 µm)1 mM Sodium Acetate / Acetonitrile (Gradient)5.51.0Good retention and peak symmetry reported

Diagrams and Workflows

The following diagrams visualize the chemical cause of peak tailing and a logical workflow for troubleshooting the issue.

G cluster_surface Silica Surface (Stationary Phase) silanol Deprotonated Silanol Group (SiO⁻) - Acidic Site interaction Undesirable Ionic Interaction (Secondary Retention) silanol->interaction creatinine Protonated Creatinine - Basic Analyte creatinine->interaction Attraction tailing Peak Tailing interaction->tailing Leads to Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Are ALL peaks tailing? start->check_all_peaks check_system Check for System Issues: - Extra-column volume - Blocked column frit - Leaks / Poor connections check_all_peaks->check_system  Yes check_chemical Investigate Chemical & Method Causes check_all_peaks->check_chemical No (Only Creatinine)   fix_system Fix connections, flush or replace column/frit. check_system->fix_system end Problem Solved fix_system->end ph_check Is Mobile Phase pH < 4? check_chemical->ph_check adjust_ph Adjust pH to 2.5 - 3.5 using a suitable buffer (e.g., phosphate, formate). ph_check->adjust_ph No   overload_check Is sample overloaded? ph_check->overload_check  Yes adjust_ph->end dilute_sample Dilute sample or reduce injection volume. overload_check->dilute_sample Yes   column_check Is column old or inappropriate? overload_check->column_check  No dilute_sample->end replace_column Use a modern, end-capped, high-purity silica column or consider HILIC. column_check->replace_column Yes   column_check->end  No replace_column->end

References

minimizing interferences in spectrophotometric assays for creatinine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to minimize interferences in spectrophotometric assays for creatinine (B1669602) monohydrate.

Frequently Asked Questions (FAQs)

General Spectrophotometer & Assay Issues

Q1: My absorbance readings are unstable or drifting. What should I do? A1: Instrument instability can be caused by several factors. First, ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time, typically 15-30 minutes, to stabilize the lamp output.[1][2] Handle cuvettes by the frosted sides to prevent fingerprints on the optical surfaces and ensure they are clean and free of scratches.[2] Also, check for environmental factors such as vibrations from nearby equipment or significant temperature fluctuations in the laboratory.[1][2]

Q2: I'm getting unexpectedly high or low absorbance readings. What are the possible causes? A2: Inaccurate readings can stem from sample preparation or instrument settings. Ensure your sample concentration is within the linear range of the assay; highly concentrated samples can deviate from Beer's Law.[2] Inspect the cuvette for air bubbles, which can scatter light and cause erroneous readings.[1][2] It is also crucial to use a proper blank, consisting of the same solvent or matrix as your sample, to zero the instrument correctly.[2]

Q3: What is the difference between the Jaffé method and enzymatic methods for creatinine determination? A3: The Jaffé reaction, first described in 1886, is a colorimetric method that uses alkaline picrate (B76445) to react with creatinine, forming a reddish-orange complex.[3] It is widely used due to its speed, cost-effectiveness, and ease of automation.[3] However, it is known for its nonspecificity and susceptibility to various interfering substances.[3][4] Enzymatic methods are generally more specific for creatinine but can also be subject to certain interferences and are typically more expensive.[4][5][6]

Jaffé Reaction Assay Issues

Q4: Why are my creatinine results falsely elevated when using the Jaffé method? A4: The nonspecificity of the Jaffé reaction is a primary cause of falsely high results.[3] Numerous substances, known as "Jaffé-like chromogens," can react with alkaline picrate, leading to positive interference.[7] Common interferents include glucose, acetoacetate (B1235776) (ketone bodies), protein, ascorbic acid, and certain drugs like cephalosporins.[3][8][9]

Q5: My sample is from a patient with jaundice. How might this affect my Jaffé creatinine assay? A5: Bilirubin (B190676), which is elevated in jaundiced (icteric) samples, is a known interferent in creatinine assays.[7][10] In the Jaffé reaction, bilirubin typically causes a negative interference, leading to an underestimation of the true creatinine concentration.[7][11][12]

Q6: How can I mitigate interference in the Jaffé reaction? A6: Several modifications can be employed. A "compensated rate-blanked" kinetic Jaffé assay can correct for both Jaffe-like chromogens and bilirubin interference.[7] This involves subtracting an average interference value and using rate blanking to correct for the change in absorbance caused by bilirubin.[7] The addition of sodium dodecyl sulfate (B86663) (SDS) to the alkaline-picrate reagent has also been shown to reduce the effects of bilirubin and protein.[11]

Enzymatic Assay Issues

Q7: I thought enzymatic assays were free from interference. Is this true? A7: While enzymatic assays are more specific than the Jaffé method, they are not entirely free from interference.[5][6] Substances such as bilirubin, creatine, ascorbic acid, and certain drugs can still interfere with enzymatic measurements.[5][6]

Q8: Which drugs are known to interfere with enzymatic creatinine assays? A8: Catecholamines, such as dopamine (B1211576) and dobutamine, have been shown to cause significant negative interference with some enzymatic creatinine assays, leading to falsely low results.[13][14] This interference can be particularly pronounced in blood samples drawn from indwelling catheters.[14] Flucytosine can cause falsely elevated creatinine values in enzymatic assays, while lidocaine (B1675312) may also cause positive interference.[12]

Q9: Does hemolysis or lipemia affect enzymatic assays? A9: Yes, hemolysis (release of hemoglobin) and lipemia (high levels of lipids) can interfere with enzymatic assays. Hemoglobin and lipemia have been shown to cause negative interference in some enzymatic methods, in contrast to their positive interference in the Jaffé method.[12]

Troubleshooting Guides

Issue: Inconsistent or Non-Reproducible Readings
Possible Cause Troubleshooting Step
Instrument Instability Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[1] Ensure it is on a stable surface away from vibrations.[1]
Cuvette Errors Use clean, scratch-free cuvettes. Handle by the frosted sides only. For highest precision, use the same cuvette for the blank and sample measurements.[1][2]
Improper Sample Mixing Ensure the sample is homogeneous before measurement. Gently invert the cuvette to mix, avoiding the introduction of air bubbles.[1]
Temperature Fluctuations If running kinetic assays, use a temperature-controlled cuvette holder to maintain a consistent temperature.[15]
Issue: Suspected Interference from Sample Matrix
Interfering Substance Assay Affected Effect Mitigation Strategy
Bilirubin Jaffé & EnzymaticNegative (underestimation).[7][11][12]Use a rate-blanking method for Jaffé assays.[7] Some methods use potassium ferricyanide (B76249) to oxidize bilirubin before adding the picrate reagent.[16] For enzymatic assays, method selection is key as susceptibility varies.[17]
Glucose JafféPositive (overestimation).[3][8]Enzymatic methods are less susceptible to glucose interference.
Ketone Bodies (Acetoacetate) JafféPositive (overestimation).[3][17]Interference is most significant at lower creatinine concentrations.[18] Use an enzymatic method for patients with diabetic ketoacidosis.[18]
Proteins JafféPositive (overestimation).[3]Addition of SDS to the reagent can reduce protein interference.[11]
Cephalosporin Antibiotics JafféPositive (overestimation).[3][9]Enzymatic methods are generally resistant to this interference.[12]
Catecholamines (Dopamine) EnzymaticNegative (underestimation).[14]Use a Jaffé-based method if catecholamine interference is suspected.[13] Avoid drawing blood from indwelling catheters used for drug infusion.[14]
Hemolysis / Lipemia Jaffé & EnzymaticJaffé: Positive.[12] Enzymatic: Negative.[12]Avoid using hemolyzed or lipemic samples whenever possible.[12]

Visual Logic and Workflow Diagrams

G Troubleshooting Workflow for Creatinine Assay Interference start Inaccurate Creatinine Result inst_check Are instrument readings stable and reproducible? start->inst_check inst_ts Troubleshoot Spectrophotometer: - Warm-up time - Cuvette handling - Proper blanking inst_check->inst_ts No sample_prep_check Is sample preparation correct? (Concentration, Bubbles, Homogeneity) inst_check->sample_prep_check Yes inst_ts->sample_prep_check sample_prep_ts Review Sample Prep Protocol: - Check concentration & linearity - Re-prepare sample carefully - Degas if necessary sample_prep_check->sample_prep_ts No interference_check Is interference from the sample matrix suspected? sample_prep_check->interference_check Yes sample_prep_ts->interference_check identify_interferent Identify Potential Interferents: - Bilirubin, Glucose, Ketones - Hemolysis, Lipemia - Patient medications interference_check->identify_interferent Yes end Accurate Result interference_check->end No mitigate Select Mitigation Strategy: - Use alternative assay method (e.g., Enzymatic vs. Jaffé) - Employ modified protocol (e.g., rate-blanking, SDS) - Request new sample identify_interferent->mitigate mitigate->end

Caption: A logical workflow to diagnose and resolve assay interferences.

G Simplified Reaction Pathways & Interference Points cluster_jaffe Jaffé Reaction cluster_enzymatic Enzymatic Reaction (Example) creatinine_j Creatinine complex_j Red-Orange Complex (Janovsky Complex) creatinine_j->complex_j + picrate Alkaline Picrate picrate->complex_j interferent_j Interferents (Glucose, Ketones, Proteins, Cephalosporins) interferent_j->complex_j False Positive creatinine_e Creatinine creatinase creatinase creatinine_e->creatinase + h2o H₂O h2o->creatinase creatininase Creatininase creatine Creatine creatininase->creatine sarcosine_oxidase Sarcosine (B1681465) Oxidase creatine->sarcosine_oxidase h2o2 H₂O₂ sarcosine_oxidase->h2o2 peroxidase Peroxidase h2o2->peroxidase chromogen Colorimetric Product peroxidase->chromogen interferent_e Interferents (Bilirubin, Catecholamines, Ascorbic Acid) interferent_e->peroxidase False Negative/ Positive

Caption: How interferents affect Jaffé and enzymatic reaction pathways.

Experimental Protocols

Protocol 1: Kinetic Jaffé Reaction for Serum Creatinine

Objective: To determine the concentration of creatinine in a serum sample using a kinetic alkaline picrate (Jaffé) reaction.

Materials:

  • Spectrophotometer capable of reading at ~510 nm with temperature control (e.g., 37°C).

  • Reagent 1 (R1): Picric acid solution.

  • Reagent 2 (R2): Sodium hydroxide (B78521) solution.

  • Creatinine standards (various concentrations).

  • Serum samples and controls.

Methodology:

  • Reagent Preparation: Prepare a working alkaline picrate reagent by mixing R1 and R2 according to the manufacturer's instructions. This is often done immediately before use.

  • Instrument Setup: Set the spectrophotometer to read absorbance at 510 nm and equilibrate the measurement chamber to 37°C.

  • Sample Preparation: Centrifuge blood samples to separate serum. Ensure samples are free of hemolysis and significant lipemia.

  • Assay Procedure (Automated Analyzer Example): a. A specific volume of the serum sample is pipetted into a reaction cuvette. b. The working alkaline picrate reagent is added to the sample. c. The spectrophotometer takes an initial absorbance reading (the "blank" read) shortly after mixing (e.g., 20-30 seconds). d. A second absorbance reading is taken after a fixed time interval (e.g., 60-90 seconds later).

  • Calculation: The rate of change in absorbance (ΔAbs/min) is calculated between the two readings. This rate is directly proportional to the creatinine concentration in the sample. The concentration is determined by comparing the sample's rate of change to that of a known creatinine standard.

Minimizing Interference:

  • The kinetic nature of this assay helps to minimize the impact of slow-reacting, non-creatinine chromogens.[17]

  • For icteric samples, a "rate-blanked" procedure may be necessary, which corrects for the rate of absorbance change caused by bilirubin degradation in an alkaline medium.[7]

Protocol 2: General Enzymatic Method for Serum Creatinine

Objective: To determine creatinine concentration using a multi-step enzymatic reaction that produces a quantifiable colored product.

Materials:

  • Spectrophotometer capable of reading at a specific wavelength (e.g., 546 nm) with temperature control (e.g., 37°C).

  • Multi-component enzymatic reagent kit (typically includes creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen).

  • Creatinine standards.

  • Serum samples and controls.

Methodology:

  • Reagent Preparation: Prepare working reagents as per the kit manufacturer's instructions.

  • Instrument Setup: Set the spectrophotometer to the specified wavelength (e.g., 546 nm) and temperature (37°C).

  • Assay Principle: The assay proceeds through a series of coupled enzymatic reactions: a. Creatinine amidohydrolase (Creatininase): Creatinine + H₂O → Creatine b. Creatine amidinohydrolase (Creatinase): Creatine → Sarcosine + Urea c. Sarcosine oxidase: Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + Hydrogen Peroxide (H₂O₂) d. Peroxidase: H₂O₂ + Chromogen → Colored Product + H₂O

  • Assay Procedure (Automated Analyzer Example): a. The serum sample is mixed with the initial reagents. b. The reaction is initiated, and the rate of formation of the colored product is measured by monitoring the change in absorbance over a fixed time interval.

  • Calculation: The rate of absorbance change is proportional to the creatinine concentration. The sample concentration is calculated by comparing its rate to that of known standards.

Minimizing Interference:

  • Enzymatic methods are not susceptible to interference from acetoacetate or most Jaffé-like chromogens.[12][18]

  • However, be aware of negative interference from high concentrations of bilirubin or catecholamines, which can affect the peroxidase reaction step.[14][17] Method selection is critical, as susceptibility varies between different manufacturers' assays.[14]

References

optimizing dosage and administration of creatinine monohydrate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing creatine (B1669601) monohydrate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent/vehicle for administering creatine monohydrate?

A1: The most common and recommended vehicles for creatine monohydrate administration in animal studies are purified water (e.g., Milli-Q) or a 0.5% carboxymethylcellulose (CMC) solution.[1] CMC can help to create a more stable suspension, which is particularly useful for ensuring consistent dosage.

Q2: How should I prepare a creatine monohydrate solution or suspension?

A2: To prepare a suspension, start by adding a small amount of your chosen vehicle (water or 0.5% CMC) to a volumetric flask.[1] Gradually add the accurately weighed creatine monohydrate powder while continuously stirring to prevent clumping.[1] Continue to add the vehicle until you reach the final desired volume and concentration.[1]

Q3: What is the solubility of creatine monohydrate in water?

A3: The solubility of creatine monohydrate in water is temperature-dependent. At 20°C (68°F), its solubility is approximately 14 grams per liter.[2][3] Solubility increases with temperature; for example, at 50°C (122°F), it increases to 34 grams per liter.[2][3]

Q4: How stable is creatine monohydrate in solution?

A4: Creatine monohydrate is relatively stable in solution at a neutral pH (6.5-7.5).[2][3] However, it degrades into creatinine (B1669602) more rapidly as the pH decreases and the temperature increases.[2][3] For this reason, it is recommended to prepare solutions fresh daily and avoid long-term storage of aqueous solutions.[4] In its powdered form, creatine monohydrate is very stable for years, even at elevated temperatures.[3]

Q5: What are the typical dosage ranges for creatine monohydrate in rodent studies?

A5: Dosages in rodent studies can vary widely depending on the research question and animal model. Reported oral dosages in mice range from 0.3 mg/kg to 50 mg/kg daily.[1][5][6] In rats, daily oral doses have ranged from 75 mg/kg to as high as 1-2 g/kg.[7][8] It's crucial to consult literature relevant to your specific model and research aims to determine the appropriate dosage.

Q6: How can I convert a human equivalent dose (HED) to an animal dose?

A6: Dose conversion between species should be based on body surface area rather than body weight alone. A common method uses Km ratio values. For example, to convert a human dose in mg/kg to a rat dose in mg/kg, you would multiply the human dose by 6.2.[9][10] Conversely, to convert a rat dose to a human equivalent dose, you would divide by 6.2.[9]

Q7: What is the most common route of administration in animal studies?

A7: Oral gavage is a precise and widely used method for administering exact doses of creatine monohydrate in animal models, ensuring consistency and reproducibility of results.[1] Other methods, such as administration in drinking water or feed, can also be used, though dosage accuracy may be less precise. Intraperitoneal injections have also been used, but creatine's passage across the blood-brain barrier is limited with this method.

Q8: Are there any known side effects of creatine monohydrate in animals?

A8: At commonly used research doses, creatine monohydrate is generally considered safe. Some studies have reported no adverse effects on kidney function in rats, even in models with pre-existing renal failure. However, one study noted that long-term, high-dose supplementation in mice (but not rats) could induce inflammatory changes in the liver. As with any experimental compound, it is important to monitor animals for any signs of distress or adverse reactions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty dissolving creatine monohydrate Low water temperature; incorrect solvent.Increase the temperature of the water to improve solubility (up to 50°C).[2][3] Ensure you are using purified water or a suitable vehicle. Consider using micronized creatine monohydrate, which has smaller particles and may dissolve more easily.
Inconsistent experimental results Inaccurate dosing due to poor suspension; degradation of creatine in solution.If using a suspension, ensure it is well-mixed before each administration. Prepare solutions fresh daily to avoid degradation to creatinine.[4] Use a precise administration method like oral gavage.[1]
Animal distress during oral gavage Improper technique; stress from handling.Ensure personnel are properly trained in oral gavage techniques.[1] Acclimatize animals to handling for several days before the experiment to reduce stress.[1] Use an appropriately sized, ball-tipped gavage needle.[1]
Regurgitation of the administered solution Administering the solution too quickly; incorrect placement of the gavage needle.Administer the solution at a slow and steady pace.[1] Ensure the gavage needle is correctly placed in the esophagus and not the trachea. If resistance is met, do not force the needle.[1]
Low uptake of creatine in the brain Limited permeability of the blood-brain barrier.Higher doses and longer supplementation periods may be necessary to increase brain creatine levels compared to muscle.[8] Consider that oral administration may lead to higher brain uptake than intraperitoneal injection.

Data Presentation

Table 1: Dosage and Administration Parameters for Creatine Monohydrate in Mice via Oral Gavage

ParameterValueSpecies/StrainDurationReference
Dosage 0.3 mg/kgMDX and C57Bl/10 mice8 weeks[5]
5 mg/kgWobbler mice4 weeks[1][6]
50 mg/kgWobbler mice4 weeks[1][6]
Vehicle WaterMDX and C57Bl/10 mice8 weeks[5]
0.5% Carboxymethylcellulose (CMC)General recommendation for stable suspensionN/A[1]
Frequency DailyWobbler mice4 weeks[1][6]
Mondays, Wednesdays, FridaysMDX and C57Bl/10 mice8 weeks[1]
Administration Volume 10 mL/kg (recommended max)MiceN/A[1]

Table 2: Pharmacokinetic Parameters of Creatine Monohydrate in Rats Following Oral Administration

ParameterLow Dose (10 mg/kg)High Dose (70 mg/kg)Reference
Tmax 60 min60 min
Cmax 7.14 ± 1.79 µg/mL13.59 ± 3.57 µg/mL
AUC0–∞ 1139.5 ± 488 µg·h/mL2501.33 ± 378 µg·h/mL
Absolute Oral Bioavailability 53.22 ± 11.2%15.69 ± 3.4%

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of Creatine Monohydrate Suspension in Mice

1. Materials:

  • Creatine monohydrate powder (>99% purity)

  • Vehicle: Purified water or 0.5% carboxymethylcellulose (CMC) in water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

  • Syringes (1 mL or 3 mL)

  • Animal gavage needles (ball-tipped, appropriate size for mice)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

2. Preparation of Creatine Monohydrate Suspension:

  • Determine the required concentration: Calculate the concentration of the creatine monohydrate suspension based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).

    • Example Calculation: For a 50 mg/kg dose and a 10 mL/kg administration volume, the required concentration is 5 mg/mL.[1]

  • Weigh the creatine monohydrate: Accurately weigh the required amount of creatine monohydrate powder.[1]

  • Prepare the vehicle: If using 0.5% CMC, prepare the solution by slowly adding CMC powder to water while stirring vigorously to prevent clumping.[1]

  • Prepare the suspension:

    • Place a stir bar in a volumetric flask.

    • Add a small amount of the vehicle to the flask.

    • Gradually add the weighed creatine monohydrate powder while the solution is being stirred.[1]

    • Continue to add the vehicle to the final desired volume.

    • Stir until a homogenous suspension is achieved.

3. Oral Gavage Administration Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days before the first gavage session to reduce stress.[1]

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The body of the mouse should be supported.[1]

  • Gavage Needle Insertion:

    • Ensure the gavage needle is securely attached to the syringe filled with the correct volume of the creatine suspension.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1] The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle. [1]

  • Administration:

    • Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to administer the suspension at a steady pace to avoid regurgitation.[1]

  • Post-Procedure Monitoring:

    • After administration, gently remove the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.[1]

    • Ensure the mouse has free access to food and water.[1]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase p1 Animal Acclimatization (Handling & Housing) a1 Animal Restraint p1->a1 p2 Preparation of Creatine Monohydrate Suspension a2 Oral Gavage p2->a2 a1->a2 a3 Post-Administration Monitoring a2->a3 an1 Behavioral/Functional Assessments a3->an1 During/After Treatment Period an2 Tissue Collection (e.g., Muscle, Brain) a3->an2 End of Study an3 Biochemical/Histological Analysis an2->an3

Caption: Experimental workflow for creatine administration.

signaling_pathways cluster_muscle Skeletal Muscle cluster_brain Brain creatine Creatine Supplementation pcr ↑ Phosphocreatine (PCr) creatine->pcr myokines ↑ Myokine Release (e.g., IL-6, BDNF, Irisin) creatine->myokines brain_atp ↑ ATP Availability creatine->brain_atp atp ↑ ATP Resynthesis pcr->atp mTOR ↑ mTOR Pathway atp->mTOR protein_synthesis ↑ Muscle Protein Synthesis mTOR->protein_synthesis neurogenesis ↑ Neurogenesis myokines->neurogenesis synaptic_plasticity ↑ Synaptic Plasticity myokines->synaptic_plasticity neuroprotection Neuroprotection (↓ Oxidative Stress) brain_atp->neuroprotection

Caption: Key signaling pathways affected by creatine.

References

identifying and quantifying impurities in commercial creatinine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of impurities in commercial creatinine (B1669602) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial creatinine monohydrate?

A1: The most prevalent impurities in commercial this compound arise from the manufacturing process and degradation. These include:

  • Creatinine: The primary degradation product of creatine (B1669601), formed via intramolecular cyclization. Its presence can indicate poor manufacturing or storage conditions.[1]

  • Dicyandiamide (B1669379) (DCD): A byproduct of certain creatine synthesis methods.[1]

  • Dihydro-1,3,5-triazine (DHT): Another byproduct of some synthesis routes and is considered an undesirable contaminant.[1]

  • Heavy Metals: Contaminants like mercury can sometimes be found, depending on the manufacturing process.[2]

Q2: What is the recommended analytical method for quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of creatine monohydrate and quantifying its impurities.[1] HPLC offers high specificity, allowing for the separation of creatine from its related compounds and impurities.[3]

Q3: What are the typical acceptance criteria for impurities in a drug substance like this compound?

A3: Impurity acceptance criteria are established based on safety considerations and regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).[4][5] An impurity is generally considered qualified if its level has been adequately tested in nonclinical safety and/or clinical studies.[4][5] If data is unavailable, further safety testing may be required, especially if the impurity level exceeds the qualification thresholds outlined in guidelines like ICH Q3A.[5]

Q4: How stable is this compound, and what are its degradation products?

A4: In its solid, powdered form, creatine monohydrate is very stable, showing no significant degradation over years, even at elevated temperatures.[6][7][8] However, in aqueous solutions, creatine is less stable and can undergo a non-enzymatic, irreversible conversion to its cyclic anhydride, creatinine.[9] The rate of this degradation is highly dependent on pH and temperature, with lower pH and higher temperatures accelerating the process.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape or Tailing for Creatine and Impurity Peaks
  • Possible Cause: Inappropriate mobile phase pH. The ionization state of creatine and its impurities can affect their interaction with the stationary phase.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the pH of the mobile phase is correctly prepared and stable. A common mobile phase involves a phosphate (B84403) buffer.[10]

    • Adjust pH: Systematically adjust the mobile phase pH to optimize peak shape. For example, a higher pH (e.g., 10.5) has been used successfully.[10]

    • Check Column Condition: The column may be degrading. Flush the column with an appropriate solvent or replace it if necessary.

Issue 2: Inaccurate Quantification or Poor Recovery
  • Possible Cause: Degradation of creatine to creatinine in the sample solution or standard.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare sample and standard solutions immediately before analysis to minimize degradation.[11]

    • Control Temperature: Keep sample and standard solutions in a cooled autosampler (e.g., 5°C) to slow down the degradation process.[11]

    • Use Appropriate Solvent: Dissolve samples and standards in the mobile phase or a solvent that ensures stability, such as HPLC-grade water.[1]

Issue 3: Appearance of a Negative Peak
  • Possible Cause: Inappropriate reference wavelength setting on a Diode Array Detector (DAD).[12]

  • Troubleshooting Steps:

    • Disable Reference Wavelength: Check your DAD settings and turn off the reference wavelength.[12]

    • Select an Appropriate Reference Wavelength: If a reference wavelength is necessary, choose a region where neither the mobile phase nor the analytes absorb, for instance, above 360 nm.[12]

Quantitative Data Summary

The following tables summarize typical impurity levels found in commercial creatine monohydrate and the performance characteristics of HPLC methods for their analysis.

Table 1: Reported Impurity Levels in Commercial Creatine Monohydrate

ImpurityTypical Concentration RangeNotes
Creatinine < 0.1% - 1.3%Higher levels may indicate poor quality or improper storage.[2]
Dicyandiamide (DCD) Up to 5.4% in some sourcesA process-related impurity.[2]
Dihydrotriazine (DHT) Up to 0.9% in some sourcesA process-related impurity.[2]

Table 2: Performance Characteristics of HPLC Methods for Creatine and Impurity Analysis

Performance MetricTypical ValueReference
Linearity Range 0.204 - 1.02 mg/mL (Creatine)[10]
0.0531 - 0.637 µg/mL (DCD)[10]
Recovery 100.3% (Creatine)[10]
99.0% (Creatinine)[10]
106.1% (DCD)[10]
Limit of Detection (LOD) 0.3 µg/mL (Creatinine)[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general framework for the analysis of creatine monohydrate and its common impurities.

1. Objective: To identify and quantify creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT) in a commercial creatine monohydrate sample.

2. Materials and Reagents:

  • Creatine monohydrate sample

  • Reference standards for creatine monohydrate, creatinine, DCD, and DHT

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Sodium dihydrogen phosphate

  • Ammonia (B1221849) water

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Procedure:

  • Mobile Phase Preparation: Prepare a 10 mmol/L sodium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 10.5 with ammonia water.

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standards in HPLC-grade water to prepare individual stock solutions.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities.

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial creatine monohydrate powder.

    • Dissolve the sample in a precise volume of HPLC-grade water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min[10]

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm[10]

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Inject the standard solutions and generate a calibration curve for each impurity by plotting peak area against concentration.

    • Inject the sample solution and record the peak areas for creatine and any identified impurities.

    • Quantify the concentration of each impurity in the sample by comparing its peak area to the respective calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC Analysis MobilePhase->HPLC StandardPrep Standard Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SamplePrep->HPLC HPLC->Calibration Quantification Impurity Quantification HPLC->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-based impurity analysis.

troubleshooting_logic Problem Analytical Problem (e.g., Poor Peak Shape) Cause1 Possible Cause 1: Incorrect Mobile Phase pH Problem->Cause1 Cause2 Possible Cause 2: Sample Degradation Problem->Cause2 Solution1 Solution: Verify and Adjust pH Cause1->Solution1 Solution2 Solution: Prepare Fresh Samples Cause2->Solution2

Caption: Logical flow for troubleshooting common HPLC issues.

References

long-term storage and stability of powdered creatinine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of powdered creatine (B1669601) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for powdered creatine monohydrate?

A1: Powdered creatine monohydrate should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] The optimal storage temperature is typically between 15°C and 25°C.[1] It is crucial to protect the powder from moisture, as this is the primary catalyst for its degradation.[3]

Q2: How stable is powdered creatine monohydrate? What is its expected shelf life?

A2: In its solid powder form, creatine monohydrate is exceptionally stable.[4][5] Studies have shown that it exhibits no significant degradation for over three years, even at elevated temperatures such as 40°C (104°F).[4][6][7] When stored properly, its shelf life can extend well beyond the typical two-to-three-year period often listed by manufacturers.[6][8]

Q3: What is the primary degradation product of creatine monohydrate?

A3: The primary degradation product is creatinine (B1669602).[4][5] This conversion is a non-enzymatic, intramolecular cyclization reaction where creatine loses a molecule of water.[5] In solid form, this process is extremely slow but is accelerated significantly when creatine is dissolved in aqueous solutions, especially under acidic conditions.[4][5]

Q4: Is creatine monohydrate hygroscopic?

A4: Yes, the anhydrous form of creatine is hygroscopic and will absorb moisture from the air to convert to the more stable monohydrate form.[9] Studies show that anhydrous creatine is stable at relative humidity (RH) below 33-35% but transforms into the monohydrate form at RH above 40-52%.[9][10] Therefore, keeping the container tightly sealed is critical to prevent clumping and maintain stability.[1][3]

Q5: Does clumping indicate that the creatine monohydrate has degraded?

A5: Clumping is primarily a physical change caused by moisture absorption and does not necessarily indicate chemical degradation to creatinine.[1][3] However, the presence of excess moisture can create an environment where degradation could potentially occur over time. If the product has been stored improperly and shows significant clumping, it is advisable to test for purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Powder has clumped or become hard. 1. Improper storage in a humid environment.2. Container not sealed tightly.1. Break up the clumps mechanically in a low-humidity environment (e.g., glove box).2. Store the product in a desiccator to remove excess moisture.3. For future prevention, always store in a cool, dry place with the container lid tightly secured.[3] Consider placing a desiccant pack inside the storage container.[1]
Inconsistent or unexpected analytical results (e.g., in cell culture, animal studies). 1. Degradation: The powder may have degraded to creatinine, reducing the concentration of active creatine.2. Poor Solubility: The compound may not be fully dissolved, leading to inaccurate concentrations.3. Contamination: The product may be contaminated with impurities from manufacturing (e.g., creatinine, iron).[11]1. Verify Purity: Perform HPLC analysis to quantify creatine and creatinine content (see Protocol 1).2. Ensure Complete Dissolution: Refer to the solubility data (Table 1) and use appropriate solvents and temperatures. Gentle heating and vortexing can aid dissolution. For aqueous solutions, prepare them fresh before use, as creatine is less stable in solution.[12]3. Check Certificate of Analysis (CoA): Review the supplier's CoA for specified impurities.
Difficulty dissolving the powder. 1. Low Solvent Temperature: Solubility of creatine monohydrate in water is temperature-dependent.[4]2. Incorrect Solvent: Creatine monohydrate has limited solubility in many organic solvents.[13][14]3. Attempting to create a supersaturated solution. 1. Increase Temperature: Gently warm the solvent (e.g., water) to increase solubility (see Table 1).2. Select Appropriate Solvent: Water is the most common solvent. For stock solutions, DMSO can be used, but solubility is limited (~1 mg/mL).[12] It is nearly insoluble in ethanol (B145695) and ether.[13][14]3. Consult Solubility Data: Do not exceed the solubility limits outlined in Table 1.

Quantitative Data Summary

Table 1: Solubility of Creatine Monohydrate in Water at Different Temperatures
Temperature (°C)Temperature (°F)Solubility (g/L)
439.26
206814
5012234
6014045
(Data sourced from Jäger et al., 2011)[4]
Table 2: Stability of Solid Creatine Monohydrate at Various Temperatures
Storage Temperature (°C)Storage Temperature (°F)DurationCreatinine Detected
Room Temperature~68-77> 3 yearsNot detected (<67 ppm)
40104> 3 yearsNot detected (<67 ppm)
6014044 months106 ppm
(Data sourced from Jäger et al., 2011)[4]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by HPLC

This protocol outlines a method to quantify the concentration of creatine and its primary degradation product, creatinine, in a powdered sample.

1. Objective: To determine the purity of creatine monohydrate powder and quantify the percentage of creatinine.

2. Materials:

  • Creatine monohydrate sample

  • Creatine and creatinine analytical standards

  • HPLC system with UV detector

  • Cation exchange or porous graphitic carbon column[15][16]

  • Mobile Phase: e.g., 5 mM sodium acetate, pH 5.1[15] or a mixture of water, acetonitrile (B52724) (MeCN), and an acid like TFA or phosphoric acid.[17][18]

  • HPLC grade water and acetonitrile

  • Filtration apparatus (0.2 μm filter)

3. Standard Preparation:

  • Prepare a stock solution of creatine standard (e.g., 1000 µg/mL) in the mobile phase.

  • Prepare a stock solution of creatinine standard (e.g., 100 µg/mL) in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the sample.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the creatine monohydrate powder.

  • Dissolve the powder in a known volume (e.g., 10 mL) of mobile phase to create a 1 mg/mL solution.

  • Vortex or sonicate until fully dissolved.

  • Filter the sample solution through a 0.2 μm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: Hamilton PRP-X200 Cation Exchange (100 x 4.1 mm)[15] or Thermo Scientific Hypercarb (Porous Graphitic Carbon).[16]

  • Mobile Phase: Isocratic elution with 5 mM sodium acetate, pH 5.1.

  • Flow Rate: 1.0 mL/min.[15]

  • Injection Volume: 25 µL.[15]

  • Detector Wavelength: 234 nm.[15]

  • Run Time: Approximately 10 minutes (creatinine typically elutes around 4-5 minutes).[15]

6. Data Analysis:

  • Generate a calibration curve for both creatine and creatinine by plotting peak area against concentration.

  • Calculate the concentration of creatine and creatinine in the sample by comparing its peak areas to the calibration curves.

  • Determine the purity and percentage of degradation.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol determines the exact water content, which is crucial for confirming the monohydrate state and identifying excess adsorbed moisture.

1. Objective: To quantify the percentage of water in the creatine monohydrate sample.

2. Principle: Karl Fischer (KF) titration is a highly specific method for water determination.[19] The titration is based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).[20][21]

3. Materials:

  • Automated Karl Fischer Titrator (Volumetric or Coulometric).

  • KF reagents (e.g., titrant, solvent).

  • Creatine monohydrate sample.

  • Certified water standard for titer determination.

4. Procedure (Volumetric Method):

  • Titer Determination: Standardize the KF titrant by titrating a known amount of a certified water standard. This determines the water equivalent of the titrant (mg/mL).

  • Sample Analysis:

    • Add a suitable amount of KF solvent to the titration vessel and pre-titrate to a dry, stable endpoint.

    • Accurately weigh a specific amount of the creatine monohydrate powder and add it directly to the titration vessel.

    • Start the titration. The instrument will automatically add the titrant until all the water from the sample has reacted.

    • The instrument calculates the water content based on the volume of titrant used and its predetermined titer.

5. Calculation:

  • % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

  • The theoretical water content for pure creatine monohydrate (C₄H₉N₃O₂·H₂O, Molar Mass: 149.15 g/mol ) is approximately 12.1%. Values significantly higher than this may indicate the presence of excess surface moisture.

Visualizations

degradation_pathway cluster_solid Solid State (Very Stable) cluster_solution Aqueous Solution (Less Stable) cluster_conditions Reaction Rate Influenced By: Creatine_Powder Creatine Monohydrate (Powder) Creatine_Aq Creatine (aq) Creatine_Powder->Creatine_Aq Dissolution Creatinine_Aq Creatinine (aq) Creatine_Aq->Creatinine_Aq Intramolecular Cyclization (-H₂O) Temp Temperature Creatinine_Aq->Temp pH pH (Acidity) Creatinine_Aq->pH

Creatine degradation pathway from solid to aqueous form.

troubleshooting_workflow start Inconsistent Experimental Results check_sol Was the powder fully dissolved? start->check_sol sol_yes Yes check_sol->sol_yes sol_no No check_sol->sol_no check_storage Was the material stored correctly? (Cool, dry, sealed) storage_yes Yes check_storage->storage_yes storage_no No check_storage->storage_no check_prep Was aqueous solution prepared fresh? prep_yes Yes check_prep->prep_yes prep_no No check_prep->prep_no sol_yes->check_storage action_dissolve Action: Review solubility data (Table 1). Use appropriate solvent/temperature. sol_no->action_dissolve storage_yes->check_prep action_karlfischer Action: Perform Karl Fischer titration to check for excess moisture. storage_no->action_karlfischer action_hplc Action: Perform HPLC analysis to quantify creatine vs. creatinine. prep_yes->action_hplc action_remake Action: Remake solution immediately before use. prep_no->action_remake end_retest Re-run Experiment action_dissolve->end_retest action_karlfischer->action_hplc action_hplc->end_retest action_remake->end_retest

Troubleshooting workflow for inconsistent experimental results.

References

impact of freeze-thaw cycles on creatinine monohydrate solution integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creatinine (B1669602) monohydrate solutions. The focus is on maintaining solution integrity, particularly when subjected to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Can I freeze my creatinine monohydrate solution for long-term storage?

A1: While freezing is a common method for long-term storage of many reagents, it is generally recommended to store aqueous solutions of this compound at 4°C for short periods (up to a few days) and to avoid repeated freeze-thaw cycles.[1] For longer-term storage, preparing fresh solutions is the most reliable approach to ensure integrity. If freezing is necessary, it should be a single event with rapid thawing.

Q2: What happens to a this compound solution during a freeze-thaw cycle?

A2: During the freezing process, several physical and chemical changes can occur that may impact the integrity of your this compound solution:

  • pH Shifts: The pH of buffered and unbuffered aqueous solutions can change significantly upon freezing.[2][3] This is critical because the degradation of creatine (B1669601) to creatinine is highly pH-dependent, with increased degradation occurring in acidic conditions.[4][5]

  • Cryoconcentration: As water freezes, solute molecules like this compound can become concentrated in the remaining unfrozen liquid.[6] This localized increase in concentration can lead to precipitation of the solute once the solution is thawed.

  • Precipitation: Due to the lower solubility of this compound at colder temperatures, it may precipitate out of the solution upon freezing and may not fully redissolve upon thawing, leading to an inaccurate final concentration.[4][7]

Q3: How does temperature affect the stability of this compound in solution?

A3: The degradation of creatine to creatinine in an aqueous solution is accelerated by higher temperatures.[8] Conversely, refrigerating a solution can slow this degradation process.[4] However, freezing introduces the additional complicating factors mentioned in Q2.

Q4: My frozen and thawed this compound solution appears cloudy or contains precipitate. What should I do?

A4: Cloudiness or precipitate after thawing indicates that the this compound has likely come out of solution. This can be due to cryoconcentration and the lower solubility at cold temperatures.[7] Gentle warming and vortexing may help to redissolve the precipitate, but it is crucial to ensure it has fully returned to solution to maintain the intended concentration. If the precipitate does not dissolve, the solution should be discarded as its concentration is no longer reliable.

Q5: How many freeze-thaw cycles can a this compound solution withstand?

A5: There is limited specific data on the maximum number of freeze-thaw cycles a pure this compound solution can tolerate before significant degradation. However, for other small molecules and biological samples, it is a well-established principle that repeated freeze-thaw cycles should be avoided to maintain sample integrity.[1] For critical applications, it is recommended to aliquot the solution into single-use volumes before the initial freezing to prevent the need for repeated thawing of the bulk solution.

Troubleshooting Guide

Problem Possible Cause Solution
Reduced efficacy of the solution in experiments. Degradation of creatine to creatinine.Prepare fresh solutions for each experiment. If storing, keep at 4°C for no more than a few days.[4] Avoid freeze-thaw cycles.
Cloudy appearance or precipitate after thawing. Precipitation due to cryoconcentration and low-temperature insolubility.[7]Gently warm the solution while vortexing to attempt to redissolve the precipitate. If it does not fully dissolve, discard the solution.
Inconsistent experimental results using the same stock solution. Inhomogeneous concentration due to incomplete redissolving of precipitate after thawing.Ensure any precipitate is fully dissolved before use. For critical applications, it is best to prepare a fresh solution.
Observed pH of the thawed solution is different from the initial pH. pH shifts during the freezing process.[2]Consider using a buffer system that is less susceptible to pH changes upon freezing, such as certain zwitterionic buffers.[2] However, the stability of creatine in different buffers should be validated.

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability of this compound Solution

This protocol provides a framework for researchers to determine the stability of their specific this compound solution under freeze-thaw conditions.

1. Materials:

  • High-purity this compound
  • High-purity water or desired buffer
  • Calibrated pH meter
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Appropriate HPLC column for creatine and creatinine separation
  • Volumetric flasks and pipettes
  • Freezer (-20°C or -80°C)
  • Water bath or other controlled thawing environment

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at the desired concentration in the relevant solvent (water or buffer). Record the initial pH.
  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the fresh solution by HPLC to determine the initial concentrations of creatine and creatinine. This will serve as the baseline.
  • Aliquoting: Dispense the remaining stock solution into multiple, single-use cryovials to avoid repeated freeze-thaw cycles of the entire batch.
  • Freeze-Thaw Cycles:
  • Place the aliquots in a freezer at a controlled temperature (e.g., -20°C) for a defined period (e.g., 24 hours).
  • Thaw the aliquots at room temperature or in a controlled water bath to a consistent temperature.
  • This constitutes one freeze-thaw cycle.
  • Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, take a set of aliquots and analyze them for creatine and creatinine content using HPLC. Measure the pH of the thawed solution.
  • Data Analysis: Compare the concentrations of creatine and creatinine and the pH at each freeze-thaw cycle to the initial (Time Zero) measurements.

3. Data Presentation:

Table 1: Effect of Freeze-Thaw Cycles on this compound Concentration and pH

Number of Freeze-Thaw CyclesCreatine Concentration (mg/mL)% of Initial Creatine ConcentrationCreatinine Concentration (mg/mL)pH
0 (Initial)[Insert Data]100%[Insert Data][Insert Data]
1[Insert Data][Insert Data][Insert Data][Insert Data]
3[Insert Data][Insert Data][Insert Data][Insert Data]
5[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

Creatine Creatine in Solution FreezeThaw Freeze-Thaw Cycle Creatine->FreezeThaw Degradation Accelerated Degradation Creatine->Degradation pH_Shift pH Shift (Acidification) FreezeThaw->pH_Shift Cryo Cryoconcentration FreezeThaw->Cryo pH_Shift->Degradation Precipitation Precipitation Cryo->Precipitation Inaccurate_Conc Inaccurate Concentration Precipitation->Inaccurate_Conc Creatinine Creatinine (Degradation Product) Degradation->Creatinine

Caption: Logical relationship of factors affecting solution integrity.

cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Data Analysis Prep Prepare Creatinine Monohydrate Solution Initial_Analysis Initial Analysis (T=0) - HPLC - pH Prep->Initial_Analysis Aliquot Aliquot into Single-Use Vials Initial_Analysis->Aliquot Freeze Freeze (-20°C, 24h) Aliquot->Freeze Thaw Thaw (RT, 24h) Freeze->Thaw 1 Cycle Thaw->Freeze Repeat for n cycles Cycle_Analysis Post-Cycle Analysis - HPLC - pH Thaw->Cycle_Analysis Compare Compare Results to T=0 Cycle_Analysis->Compare Assess Assess Degradation and Concentration Change Compare->Assess

Caption: Experimental workflow for freeze-thaw stability testing.

References

Technical Support Center: Addressing Variability in Experimental Results with Creatinine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving creatinine (B1669602) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability when working with creatinine monohydrate in aqueous solutions?

A1: The primary sources of variability stem from its limited solubility and its degradation to creatinine, its inactive byproduct.[1][2] The rate of this degradation is significantly influenced by the pH and temperature of the solution.[1][3]

Q2: How can I improve the dissolution of this compound?

A2: To improve dissolution, you can warm the solvent, as the solubility of this compound in water increases with temperature.[1][3] Additionally, using micronized this compound, which has a smaller particle size, can lead to faster dissolution.[4] Vigorous and consistent agitation, such as using a magnetic stirrer, is also recommended.[4]

Q3: What is the optimal pH for maintaining the stability of a this compound solution?

A3: this compound is most stable in neutral to slightly alkaline solutions. At a neutral pH of 7.0, it is relatively stable.[1] Lowering the pH (acidic conditions) significantly accelerates its degradation to creatinine.[1][3]

Q4: How should I store my this compound solutions to minimize degradation?

A4: For short-term storage (within the same day), solutions can be kept at room temperature. For longer-term storage, it is best to store the solution at 4°C to slow the degradation to creatinine.[1][4] It is also crucial to use sterile water or buffer and consider filter-sterilizing the solution for long-term storage to prevent microbial growth.[4]

Q5: My this compound solution is cloudy after cooling. What should I do?

A5: Cloudiness or precipitation after cooling indicates that a supersaturated solution was likely formed by heating. To resolve this, you can gently warm the solution and agitate it until the precipitate redissolves before use. For future preparations, consider preparing the solution at the intended storage temperature or ensure the final concentration does not exceed the solubility limit at that temperature.[4]

Troubleshooting Guides

Issue 1: Poor or Slow Dissolution of this compound
Possible Cause Troubleshooting Step
Low Solvent Temperature Gently warm the aqueous solvent (e.g., to 30-40°C) to increase solubility. Avoid boiling, as this can accelerate degradation.[1][4]
Inadequate Agitation Use a magnetic stirrer for consistent and vigorous mixing. For smaller volumes, vortexing can be effective.[4]
Large Particle Size Use micronized this compound, which has a smaller particle size and larger surface area for faster dissolution.[4]
Issue 2: Precipitation in this compound Solution
Possible Cause Troubleshooting Step
Supersaturated Solution If heating was used for dissolution, ensure the final concentration is below the solubility limit at the storage temperature. If precipitation occurs, gently warm and agitate the solution before use.[4]
pH Shift Ensure the pH of your solution is appropriate. Significant shifts in pH can affect solubility.
Microbial Contamination For long-term experiments, prepare solutions with sterile water/buffer and filter-sterilize (0.22 µm filter). Store at 4°C.[4]
Issue 3: Suspected Degradation of this compound
Possible Cause Troubleshooting Step
Low pH of Solution Maintain a neutral to slightly alkaline pH for your solution. Creatinine is more stable at a neutral pH of 7.0.[1]
High Storage Temperature Store stock solutions at 4°C to minimize the rate of degradation to creatinine.[1][4]
Prolonged Storage in Solution Prepare fresh solutions for your experiments whenever possible. If storing, do so at 4°C and for the shortest duration necessary.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
46[1][3]
2014[1][3]
5034[1][3]
6045[1]

Table 2: Effect of pH on Creatinine Degradation in Solution at 25°C (after 3 days)

pHDegradation (%)
7.5Relatively Stable[1]
6.5Relatively Stable[1]
5.54[1][3]
4.512[1][3]
3.521[1][3]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, stable stock solution of this compound for use in cell culture or other sensitive applications.

Materials:

  • This compound powder

  • Sterile, deionized water or appropriate sterile buffer

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter and sterile syringe

Methodology:

  • Determine the desired concentration of your stock solution, ensuring it does not exceed the solubility limit at your intended storage temperature (refer to Table 1).

  • In a sterile conical tube, add the calculated amount of this compound powder.

  • Add the appropriate volume of sterile water or buffer.

  • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.

  • Stir the solution until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied to aid dissolution if necessary.[4]

  • Once dissolved, remove the stir bar.

  • Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Label the tube with the compound name, concentration, and date of preparation.

  • Store the stock solution at 4°C.[4] Before use, visually inspect for any precipitation. If present, warm the solution to 37°C and agitate to redissolve.

Protocol 2: Quantification of Creatinine Using a Colorimetric Assay (Jaffe Reaction)

Objective: To determine the concentration of creatinine in a sample, which can be used to assess the degradation of this compound.

Materials:

  • Creatinine standard solution

  • Picric acid solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Patient/experimental samples

  • Spectrophotometer or microplate reader

Methodology:

  • Preparation of a Protein-Free Filtrate (if using serum samples):

    • To 1 mL of serum, add 1 mL of sodium tungstate (B81510) reagent and 1 mL of sulfuric acid reagent. Mix well.

    • Centrifuge for 5 minutes at 1500 RPM.

    • Collect the supernatant (protein-free filtrate) for the assay.[5]

  • Assay Procedure:

    • Prepare a blank, a series of creatinine standards, and your samples in separate test tubes or microplate wells.

    • To each tube/well, add the appropriate volumes of distilled water, working standard, or sample filtrate.

    • Add picric acid solution to all tubes/wells.

    • Add NaOH solution to all tubes/wells to initiate the color reaction.

    • Mix well and allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.[5]

  • Measurement:

    • Measure the absorbance of the reddish-colored complex at 510 nm using a spectrophotometer or microplate reader, using the blank to zero the instrument.[5]

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the creatinine concentration of your samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: Weigh This compound dissolve Dissolve in Aqueous Solvent start->dissolve agitate Agitate (e.g., Magnetic Stirrer) dissolve->agitate warm Gentle Warming (Optional, <40°C) dissolve->warm filter Filter Sterilize (0.22 µm) agitate->filter check_dissolution Fully Dissolved? agitate->check_dissolution agitate->check_dissolution warm->agitate store Store at 4°C filter->store end_prep Stable Solution Ready for Use store->end_prep check_clarity Solution Clear After Cooling? store->check_clarity store->check_clarity check_stability Concerned about Degradation? end_prep->check_stability end_prep->check_stability check_dissolution->agitate No: Increase Agitation/ Warming/Use Micronized check_dissolution->filter Yes check_clarity->warm No: Re-warm & Check Concentration check_clarity->end_prep Yes check_stability->end_prep No quantify Quantify Creatinine (e.g., Colorimetric Assay) check_stability->quantify Yes: Quantify Creatinine check_stability->quantify

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

References

challenges in measuring intracellular creatinine monohydrate concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Measuring Intracellular Creatinine (B1669602) Monohydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring intracellular creatinine monohydrate concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring intracellular creatinine?

A1: The main analytical techniques for quantifying intracellular creatinine include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and traditional colorimetric methods like the Jaffe reaction.[1][2] LC-MS/MS is often considered the reference method due to its high specificity and sensitivity, which minimizes interference.[3][4] Enzymatic assays offer improved specificity over colorimetric methods and are available in convenient kit formats.[1][5] Fluorescent probes are also an emerging technology for highly sensitive detection.[6][7][8]

Q2: Why are my intracellular creatinine yields consistently low?

A2: Consistently low yields are often a result of procedural issues during sample preparation. The most common causes include:

  • Incomplete Cell Lysis: A significant portion of the metabolites will remain trapped within intact cells if lysis is not complete.[9] It is crucial to validate your lysis method for your specific cell type.[9]

  • Metabolite Leakage: Metabolites can leak from cells during the quenching or harvesting steps, leading to underestimation.[10] This is particularly critical for adherent cells during detachment.[9][11]

  • Metabolite Degradation: Creatine (B1669601) and other metabolites can be unstable. Sample processing steps, such as drying, can lead to degradation or loss of the analyte.[12] It is vital to quench metabolic activity rapidly and keep samples cold.[12][13]

Q3: How do I choose the right cell lysis and metabolite extraction method?

A3: The choice of method is critical and depends on the cell type and the specific metabolites of interest.[11][14]

  • Lysis: For cultured cells, chemical lysis using a reagent buffer is common.[5][15] More robust methods like sonication or bead beating are effective but can generate heat, potentially degrading sensitive metabolites.[9]

  • Extraction: The solvent system used for extraction has a significant impact on metabolite recovery.[14] For instance, a two-phase system with methyl tert-butyl ether (MTBE) and a methanol:chloroform mixture has shown high efficiency for global metabolomics, covering both polar and non-polar metabolites.[11] It is recommended to consult literature and optimize the protocol for your specific experimental needs.[14]

Q4: How can I be sure my cell lysis is complete?

A4: Verifying lysis efficiency is a critical quality control step. You can use several methods:

  • Microscopic Examination: This is the most direct way to visually confirm the absence of intact cells. Using a stain like trypan blue can help differentiate between lysed and intact cells.[9]

  • Protein Quantification: A high concentration of protein in the supernatant after centrifugation (e.g., measured by a Bradford or BCA assay) indicates successful release of intracellular contents.[9]

  • Nucleic Acid Release: Measuring the amount of DNA or RNA in the lysate supernatant via spectrophotometry can also confirm cell disruption.[9]

Q5: What is the importance of normalization in intracellular metabolite studies?

A5: Normalization is essential to correct for variability between samples, such as differences in cell number or volume.[16] Without proper normalization, it is difficult to make accurate comparisons between different experimental conditions. Common normalization strategies include cell count, total protein concentration, or the use of stable isotope-labeled internal standards.[16][17]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Problem 1: High Variability Between Replicates
  • Possible Cause: Inconsistent sample handling, especially during cell harvesting and quenching. The detachment method for adherent cells can introduce significant variability.[9][11]

  • Solution: Standardize your protocol meticulously. Ensure every replicate is processed identically and rapidly. For adherent cells, consider using a gentle harvesting method like water disruption, which has shown good reproducibility.[11] Minimize the time between harvesting and quenching metabolic activity.[13]

  • Possible Cause: Instability of metabolites in the autosampler during analysis.

  • Solution: Monitor signal responses relative to injection order. Use quality control (QC) samples and appropriate stable isotopically labeled internal standards (ISTDs) to correct for any changes.[12]

Problem 2: Poor Sensitivity or Signal-to-Noise Ratio
  • Possible Cause: The chosen analytical method lacks the required sensitivity for the low intracellular concentrations.

  • Solution: Switch to a more sensitive method. For example, if using a colorimetric assay, consider an optimized fluorimetric enzymatic assay or, ideally, an LC-MS/MS-based method.[3][5]

  • Possible Cause: Matrix effects suppressing the analyte signal, particularly in LC-MS/MS.

  • Solution: Optimize the sample cleanup and extraction procedure to remove interfering substances. The use of isotopically-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.[12]

Problem 3: Interference from Other Compounds
  • Possible Cause: The analytical method is not specific for creatinine. The Jaffe (alkaline picrate) method is well-known for its susceptibility to interference from non-creatinine chromogens like glucose, proteins, and certain drugs.[1][18]

  • Solution: Use a more specific assay. Enzymatic methods are less prone to these interferences.[1][19] For the highest specificity, LC-MS/MS is recommended as it separates creatinine from other molecules based on both retention time and mass-to-charge ratio.[3][4][20]

Data Presentation: Comparison of Analytical Methods

The table below summarizes key quantitative parameters for different creatinine detection methods.

Method Principle Typical Detection Limit / Range Advantages Disadvantages Citations
LC-MS/MS Chromatographic separation followed by mass-based detection1 ng/mL (urine); 0.3-20 mg/dL (dried blood spot)High specificity and sensitivity, considered the reference methodRequires expensive instrumentation and expertise[3][4][21]
Enzymatic Assay (Fluorimetric) Coupled enzyme reactions producing a fluorescent product0.5 µM to 50 µMHigh sensitivity, more specific than Jaffe, suitable for automationCan have interferences (e.g., from bilirubin (B190676) in some older versions)[5][22]
Enzymatic Assay (Colorimetric) Coupled enzyme reactions producing a colored product4 µM to 1000 µMGood specificity, simpler than LC-MS/MS, available as kitsLower sensitivity than fluorimetric or MS methods[5][23]
Fluorescent Probes Specific binding of a probe to creatinine causing a change in fluorescence54 nM to 0.5 µMVery high sensitivity, potential for real-time measurementsMay require probe synthesis, potential for off-target binding[6][7][24]
Jaffe Reaction Reaction of creatinine with alkaline picrateVaries widelySimple, low costProne to significant interference from many compounds[2][18][25]

Experimental Protocols

Protocol 1: Intracellular Creatinine Extraction and Measurement using an Enzymatic Assay Kit

This protocol is adapted from a general procedure for using a commercial enzymatic assay kit for intracellular measurements.[5]

  • Cell Harvesting:

    • For suspension cells, pellet 0.1–2 million cells by centrifugation.

    • For adherent cells, detach using a gentle method (e.g., scraping on ice) and pellet by centrifugation.

  • Washing: Quickly wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular media. Centrifuge and immediately remove all PBS.

  • Lysis and Extraction:

    • Prepare the kit's Working Reagent according to the manufacturer's instructions. This reagent should contain a lysis agent.

    • Add 120 µL of the Working Reagent directly to the cell pellet.

    • Vortex the sample for 1 minute to ensure complete lysis, then incubate at room temperature for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 rpm for 5 minutes to pellet cell debris.

  • Measurement:

    • Transfer 100 µL of the clear supernatant to a 96-well plate.

    • Prepare standards in the same plate according to the kit's instructions.

    • Read the optical density (e.g., at 570 nm) or fluorescence (e.g., at Ex/Em = 530/590 nm) on a plate reader.

  • Quantification: Calculate the creatinine concentration based on the standard curve. Normalize the result to the initial cell number or protein concentration of the pellet.

Protocol 2: Isotope Ratio-Based LC-MS/MS for Absolute Quantification

This protocol provides a framework for absolute quantification using stable isotope labeling.[13][26]

  • Cell Culture: Grow cells in a medium where a primary carbon source (e.g., glucose) is uniformly labeled with a stable isotope (e.g., ¹³C) until near-complete isotopic enrichment is achieved.

  • Metabolism Quenching: Rapidly quench metabolic activity. For bacteria or suspension cells, this can involve plunging the culture into a cold non-aqueous solution (e.g., -40°C methanol). For adherent cells, quickly aspirate the medium and add a cold extraction solvent.

  • Extraction:

    • Prepare an extraction solvent (e.g., acetonitrile/methanol/water mixture) containing known concentrations of unlabeled (¹²C) this compound and other metabolite standards.

    • Add the cold extraction solvent to the quenched cells.

    • Incubate to allow for complete extraction of intracellular metabolites.

  • Sample Processing:

    • Collect the cell extract.

    • Centrifuge at high speed to remove cell debris and precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extract using an LC-MS/MS system.

    • Determine the peak area ratio of the endogenously produced ¹³C-labeled creatinine to the ¹²C-unlabeled internal standard.

  • Calculation:

    • Calculate the absolute amount of intracellular creatinine using the following formula: Amount (endogenous) = (Ratio of ¹³C-labeled / ¹²C-unlabeled) × Amount (unlabeled standard)

    • Determine the intracellular concentration by dividing the absolute amount by the total intracellular volume of the cells extracted.

Visualizations

Logical and Experimental Workflows

cluster_prep Sample Preparation cluster_analysis Analysis start Cell Culture (Adherent or Suspension) harvest Harvest Cells (e.g., Scrape, Centrifuge) start->harvest wash Wash with Cold PBS harvest->wash quench_lysis Quench Metabolism & Lyse Cells wash->quench_lysis extract Extract Metabolites (e.g., Solvent w/ ISTD) quench_lysis->extract clarify Clarify Lysate (Centrifugation) extract->clarify analysis Analytical Measurement (LC-MS/MS or Enzymatic Assay) clarify->analysis Supernatant quant Quantification (vs. Standard Curve / ISTD) analysis->quant norm Normalization (per cell count / protein) quant->norm data Final Concentration norm->data

Caption: General workflow for intracellular creatinine measurement.

start Low or No Creatinine Signal lysis_check Is Cell Lysis Complete? start->lysis_check method_check Is Assay Method Sensitive Enough? lysis_check->method_check Yes optimize_lysis Optimize Lysis Protocol: - Change method - Increase incubation time - Verify with microscopy lysis_check->optimize_lysis No degradation_check Was Sample Handling Rapid & Cold? method_check->degradation_check Yes change_method Switch to More Sensitive Method: (e.g., Colorimetric -> LC-MS/MS) method_check->change_method No improve_handling Improve Sample Prep: - Minimize time to quenching - Use ice-cold reagents - Avoid sample drying degradation_check->improve_handling No re_evaluate Re-evaluate Results degradation_check->re_evaluate Yes optimize_lysis->start Re-run Experiment change_method->start Re-run Experiment improve_handling->start Re-run Experiment

Caption: Troubleshooting flowchart for low creatinine signal.

Biochemical Pathway

arginine Arginine agat_label AGAT (in Kidney) arginine->agat_label glycine Glycine glycine->agat_label ga Guanidinoacetate gamt_label GAMT (in Liver) ga->gamt_label sam S-adenosyl methionine (SAM) sam->gamt_label creatine Creatine sah S-adenosyl homocysteine ornithine Ornithine agat_label->ga agat_label->ornithine Forms gamt_label->creatine gamt_label->sah Forms

Caption: Simplified pathway of creatine biosynthesis.

References

Validation & Comparative

Creatinine Monohydrate vs. Anhydrous Creatinine: A Comparative Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that influences formulation, stability, and bioavailability. Creatine (B1669601), a widely studied compound, is commercially available in two primary forms: creatinine (B1669602) monohydrate and anhydrous creatinine. This guide provides an objective comparison of their solubility and stability, supported by experimental data and detailed methodologies, to inform selection for research and formulation purposes.

Chemical Structure and Composition

The fundamental difference between the two forms lies in the presence of a water molecule. Creatinine monohydrate (C₄H₉N₃O₂·H₂O) is creatine complexed with one molecule of water, which accounts for approximately 12% of its weight.[1] In contrast, anhydrous creatinine (C₄H₉N₃O₂) is pure creatine, with the water molecule removed.[2] This distinction is crucial as it affects the concentration of active creatine per gram. Anhydrous creatine provides 100% creatine by weight, whereas the monohydrate form provides approximately 88%.[1][3]

The conversion from this compound to the anhydrous form is typically achieved by heating to around 100°C to drive off the water of crystallization.[3][4]

G cluster_process Form Conversion CM This compound (C₄H₉N₃O₂·H₂O) AC Anhydrous Creatinine (C₄H₉N₃O₂) CM->AC  Heating (~100°C)   AC->CM  Hydration   Water Water (H₂O)

Figure 1: Conversion between this compound and Anhydrous Creatinine.

Comparative Solubility

The solubility of a compound is a critical factor in formulation, particularly for liquid dosage forms and for ensuring adequate dissolution for absorption. While both forms of creatine are considered moderately soluble in water, there are nuances to their behavior.

Anhydrous creatine, being pure creatine, has a slightly higher solubility in water at room temperature compared to this compound when measured by the mass of the compound. However, when normalized for the actual amount of creatine, the difference is minimal. The solubility of both forms is significantly influenced by temperature, with a near-linear increase in solubility as the temperature rises.[3][4]

Table 1: Solubility in Water at Various Temperatures

FormTemperatureSolubility (g/L)
This compound4°C (39.2°F)~6 g/L[3][4]
This compound20°C (68°F)~14 g/L[4]
This compound50°C (122°F)~34 g/L[3][4]
Anhydrous Creatine ("Creatine")18°C (64.4°F)~13.3 g/L[5][6]
Anhydrous Creatine ("Creatine")25°C (77°F)~14 g/L[7]

Note: Solubility data for "creatine" is used for the anhydrous form as it represents the pure compound.

Comparative Stability

Stability is paramount for ensuring the shelf-life and efficacy of a compound. The degradation product of concern for creatine is creatinine, an inactive waste product formed via intramolecular cyclization.

Solid-State Stability

In their solid, powdered forms, both this compound and anhydrous creatinine are very stable.[3]

  • This compound : Shows no significant degradation to creatinine over years, even at elevated temperatures like 40°C (104°F) for over three years.[3]

  • Anhydrous Creatinine : Due to the absence of water, it may exhibit enhanced stability in conditions of high humidity, where the monohydrate form could be more susceptible to clumping or degradation.

Stability in Aqueous Solution

Once dissolved, the stability of creatine is no longer dependent on its original form (monohydrate or anhydrous). The rate of degradation to creatinine in solution is primarily governed by pH and temperature.[3]

  • Effect of pH : Creatine is most stable at a neutral pH (around 7.0). As the pH decreases (becomes more acidic), the rate of degradation significantly increases.[3]

  • Effect of Temperature : Higher temperatures accelerate the degradation process in solution.

Table 2: Stability Profile Summary

ConditionThis compoundAnhydrous CreatinineKey Factor
Solid State (Room Temp) Highly StableHighly StableN/A
Solid State (High Humidity) Susceptible to clumpingMore StablePresence of H₂O
Aqueous Solution Degrades to CreatinineDegrades to CreatininepH, Temperature

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Gravimetric Method

This method determines the concentration of a solute in a saturated solution at a specific temperature.

Materials:

  • This compound or Anhydrous Creatinine

  • Distilled or Deionized Water

  • Thermostatic water bath

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Pre-weighed evaporating dishes or watch glasses

  • Drying oven

Procedure:

  • Equilibration: Set the thermostatic water bath to the desired temperature (e.g., 25°C). Place a sealed conical flask containing distilled water in the bath to equilibrate.

  • Saturation: Add an excess amount of the creatine compound to the temperature-equilibrated water. The presence of undissolved solid is necessary to ensure saturation.

  • Stirring: Stopper the flask and agitate it (e.g., using a magnetic stirrer) within the water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Allow the solution to settle. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred. Filter the sample if necessary.

  • Weighing: Transfer the collected filtrate into a pre-weighed evaporating dish and record the total weight.

  • Evaporation: Place the dish in a drying oven set to a temperature that will evaporate the water without degrading the creatine (e.g., 70-80°C).

  • Drying to Constant Weight: Dry the sample until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

  • Calculation: The solubility (in g/L) is calculated from the final weight of the dry solute and the initial volume of the filtrate.

G start Start step1 Add excess creatine to water at temp (T) start->step1 step2 Agitate in thermostatic bath to equilibrium (24h) step1->step2 step3 Withdraw known volume (V) of clear supernatant step2->step3 step4 Transfer to pre-weighed dish (W_initial) step3->step4 step5 Evaporate solvent in drying oven step4->step5 step6 Dry to constant final weight (W_final) step5->step6 step7 Calculate Solubility: (W_final - W_initial) / V step6->step7 end End step7->end

Figure 2: Experimental workflow for gravimetric solubility determination.
Protocol 2: Stability Assessment by HPLC

This method quantifies the amount of creatine that has degraded into creatinine over time under specific storage conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (or similar reverse-phase column)

  • Reference standards for creatine and creatinine

  • Mobile phase (e.g., aqueous phosphate (B84403) buffer)

  • Prepared creatine solutions (stored under test conditions: specific pH, temperature)

  • Autosampler vials

Procedure:

  • Solution Preparation: Prepare solutions of the creatine compound at a known concentration in buffers of desired pH.

  • Storage: Store the prepared solutions under controlled conditions (e.g., refrigerated at 4°C, room temperature at 25°C, elevated temperature at 40°C).

  • HPLC Method Setup:

    • Mobile Phase: Prepare and degas the mobile phase (e.g., 0.2% monopotassium phosphate adjusted to pH 6.6).[8]

    • Column: Install a C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Detector: Set the UV detector to a wavelength of 210 nm.[8][9]

  • Calibration: Prepare a series of standard solutions of known concentrations for both creatine and creatinine. Inject these standards to generate a calibration curve for each compound.

  • Sample Analysis: At specified time intervals (e.g., Day 0, Day 3, Day 7, etc.), withdraw an aliquot from each stored sample solution.

  • Injection: Inject the sample into the HPLC system.

  • Data Acquisition: Record the chromatogram. The retention times will distinguish between creatine and its degradation product, creatinine.

  • Quantification: Using the calibration curves, determine the concentration of creatine and creatinine in each sample at each time point. The decrease in creatine concentration and the corresponding increase in creatinine concentration indicate the rate of degradation.

Conclusion for the Target Audience

For researchers and drug development professionals, the choice between this compound and anhydrous creatinine depends on the specific application.

  • Solubility: The difference in aqueous solubility between the two forms is not practically significant for most applications, especially when considering the effect of temperature. For formulations requiring rapid dissolution in cool liquids, micronized forms of either compound may be more beneficial than choosing one form over the other based on solubility alone.

  • Stability: In the solid state, anhydrous creatinine offers a marginal advantage, particularly if the final product will be stored in environments with high humidity. However, this compound's solid-state stability is excellent and sufficient for most standard applications.[3] Once in solution, the stability profiles are identical, and formulation strategies should focus on maintaining a neutral pH to minimize degradation to creatinine.

Ultimately, this compound remains the industry's gold standard due to its extensive body of research, established safety profile, and high stability.[2][3] Anhydrous creatinine serves as a viable alternative, primarily offering a higher concentration of creatine by weight, which could be advantageous in dose-sensitive formulations or to reduce tablet/capsule size. The decision should be based on formulation requirements, cost, and desired product characteristics.

References

Creatine Monohydrate vs. Creatine Ethyl Ester: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of sports nutrition and ergogenic aids, creatine (B1669601) stands out as one of the most researched supplements for enhancing high-intensity performance and muscle mass. While creatine monohydrate (CM) is the most studied form, various formulations have been developed to purportedly improve its bioavailability and efficacy. Among these, creatine ethyl ester (CEE) has been prominently marketed with claims of superior absorption and reduced side effects. This guide provides an objective, data-driven comparison of the efficacy of creatine monohydrate versus creatine ethyl ester, focusing on key experimental findings relevant to researchers, scientists, and drug development professionals.

Chemical Stability and Bioavailability: A Foundational Disparity

Creatine monohydrate is recognized for its high bioavailability and stability during digestion, with studies indicating that nearly 99% of an oral dose is either absorbed by muscle tissue or excreted.[1] Conversely, creatine ethyl ester was designed with the hypothesis that adding an ester group would increase its lipophilicity, thereby enhancing absorption and cell permeability.[1]

However, extensive research has demonstrated that CEE is chemically unstable in both the acidic environment of the stomach and at the neutral pH of the bloodstream.[1] Instead of being efficiently delivered to muscle cells, a significant portion of CEE rapidly and non-enzymatically degrades into its inactive waste product, creatinine (B1669602).[1][2][3] This fundamental instability severely compromises its bioavailability and leads to lower levels of active creatine reaching the target tissues.[1][2]

Comparative Analysis of Experimental Data

The most definitive research comparing the two forms comes from a 2009 study by Spillane and colleagues, which provides a direct head-to-head comparison in non-resistance-trained males over a seven-week period. The key findings from this and related studies are summarized below.

Data Presentation: Quantitative Outcomes

The following tables present quantitative data adapted from the pivotal study by Spillane et al. (2009), comparing a placebo (PLA), creatine monohydrate (CRT), and creatine ethyl ester (CEE).

Table 1: Serum Creatine and Creatinine Levels (Mean ± SD)

Time PointGroupSerum Creatine (mg/dL)Serum Creatinine (mg/dL)
Day 0 PLA0.25 ± 0.41.10 ± 0.1
CRT0.14 ± 0.21.04 ± 0.2
CEE0.00 ± 0.01.06 ± 0.2
Day 6 PLA0.13 ± 0.21.01 ± 0.1
CRT0.81 ± 0.51.05 ± 0.2
CEE0.00 ± 0.01.83 ± 0.4†
Day 27 PLA0.00 ± 0.01.02 ± 0.1
CRT0.65 ± 0.61.03 ± 0.2
CEE0.00 ± 0.01.95 ± 0.5†
Day 48 PLA0.00 ± 0.01.05 ± 0.1
CRT0.55 ± 0.5*1.06 ± 0.2
CEE0.00 ± 0.01.96 ± 0.4†

Data adapted from Spillane et al. (2009).[4][5] *Significantly higher than PLA and CEE groups (p < 0.05).[4] †Significantly higher than PLA and CRT groups (p < 0.001).[1][4][5]

Table 2: Total Muscle Creatine Content (Mean ± SD)

Time PointGroupTotal Muscle Creatine (mmol/kg dry weight)
Day 0 PLA109.9 ± 15.3
CRT115.3 ± 20.1
CEE112.4 ± 15.8
Day 48 PLA110.1 ± 18.2
CRT138.7 ± 17.5
CEE129.5 ± 19.4

Data adapted from Spillane et al. (2009).[4][5] *Significantly higher than PLA group (p < 0.05). The increase in the CRT group was greater than in the CEE group, though not statistically different between the two creatine groups in this study.[1][4]

Table 3: Body Composition and Performance Outcomes

Interpretation of Data: The data unequivocally show that CEE supplementation leads to a dramatic increase in serum creatinine, the waste product of creatine metabolism.[1][4][5] This supports the chemical instability data, indicating that CEE is largely converted to creatinine before it can be utilized by muscle.[1] While both CM and CEE increased total muscle creatine content compared to placebo, CM resulted in higher serum creatine levels, suggesting more efficient transport and availability.[4][5] The lack of superior effect of CEE on muscle mass and strength, despite marketing claims, demonstrates that it offers no ergogenic advantage over creatine monohydrate.[2][4][6]

Experimental Protocols: The Spillane et al. (2009) Study

To provide context for the data, the detailed methodology from this benchmark study is outlined below.

  • Participants: Thirty healthy, non-resistance-trained males were recruited and matched for fat-free mass.[4]

  • Study Design: A randomized, double-blind, placebo-controlled design was employed over a 48-day period.[4]

  • Group Allocation: Participants were randomly assigned to one of three groups:

    • PLA: Placebo (Maltodextrose)

    • CRT: Creatine Monohydrate

    • CEE: Creatine Ethyl Ester

  • Supplementation Regimen:

    • Loading Phase (Days 1-5): Subjects ingested a daily dose of 0.30 g/kg of fat-free body mass (approximately 20 g/day ).[4][5]

    • Maintenance Phase (Days 6-48): Subjects ingested a daily dose of 0.075 g/kg of fat-free body mass (approximately 5 g/day ).[4][5]

  • Resistance Training: All participants engaged in a supervised, periodized heavy resistance training program four days per week for the duration of the study (seven weeks).[4]

  • Key Measurements:

    • Blood Analysis: Serum samples were collected at days 0, 6, 27, and 48 to determine creatine and creatinine concentrations via spectrophotometry.[4]

    • Muscle Biopsies: Muscle tissue was extracted from the vastus lateralis at days 0 and 48 to assess total muscle creatine content using spectrophotometric analysis.[4]

    • Body Composition: Dual-energy X-ray absorptiometry (DEXA) was used to measure total body mass, fat-free mass, fat mass, and percent body fat at days 0, 6, 27, and 48.[4]

    • Muscle Performance: Maximal strength (1-repetition max on bench press and leg press) and anaerobic power (Wingate test) were assessed at days 0, 6, 27, and 48.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Creatine supplementation is understood to influence anabolic signaling pathways within muscle cells, which are critical for muscle protein synthesis and hypertrophy.

cluster_1 Core Signaling Cascade cluster_2 Downstream Effects IGF-1 IGF-1 PI3K PI3K IGF-1->PI3K Resistance Training Resistance Training Resistance Training->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy Leads to Creatine Creatine Creatine->IGF-1 Creatine->Akt May Enhance

Creatine's potential influence on the Akt/mTOR signaling pathway.

cluster_workflow Experimental Workflow: Spillane et al. (2009) A Participant Recruitment (30 non-resistance-trained males) B Randomized Group Assignment (Placebo, CM, CEE) A->B C Baseline Testing (Day 0) (Blood, Muscle Biopsy, Body Comp, Strength) B->C D Supplementation Loading Phase (Days 1-5) C->D Training Resistance Training (4x/week for 7 weeks) E Testing (Day 6) (Blood, Body Comp, Strength) D->E F Supplementation Maintenance Phase (Days 6-48) E->F G Testing (Day 27) (Blood, Body Comp, Strength) F->G H Final Testing (Day 48) (Blood, Muscle Biopsy, Body Comp, Strength) G->H I Data Analysis H->I

A simplified workflow of the Spillane et al. (2009) comparative study.

Conclusion for the Research Community

The available scientific evidence overwhelmingly supports creatine monohydrate as the superior form for increasing muscle creatine stores.[1] Claims of enhanced bioavailability and efficacy for creatine ethyl ester are not substantiated by experimental data.[1][2][6] To the contrary, CEE has been shown to be unstable in physiological conditions, leading to its degradation into creatinine rather than its uptake by muscle cells.[1] This results in significantly elevated serum creatinine levels, which can be misleading in clinical assessments of renal function, without providing the ergogenic benefits associated with increased intramuscular creatine.[1][4] For researchers, scientists, and drug development professionals, creatine monohydrate remains the most effective, reliable, and scientifically validated form of creatine for enhancing muscle creatine uptake and performance.

References

A Comparative In Vitro Analysis of Creatine Monohydrate and Alternative Ergogenic Aids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro ergogenic effects of creatine (B1669601) monohydrate against two popular alternatives: beta-alanine (B559535) and caffeine (B1668208). The information presented is curated from various scientific studies to aid in research and development endeavors.

Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of creatine monohydrate, beta-alanine, and caffeine on key parameters related to muscle cell physiology. It is important to note that the data is compiled from different studies with varying experimental conditions.

Parameter Creatine Monohydrate Beta-Alanine Caffeine Cell Line Citation
Myoblast Proliferation No significant increase over control in serum-containing media.Data not available from direct comparative studies.No significant impact at physiological levels.Myogenic Satellite Cells, C2C12[1][2]
Myotube Differentiation/Fusion Increased differentiation compared to control cultures.Data not available from direct comparative studies.No significant impact at physiological levels.Myogenic Satellite Cells, C2C12[1][2]
Myotube Diameter Data not available from direct comparative studies.Data not available from direct comparative studies.38% reduction with 5 mM caffeine for 6h.C2C12[3]
Protein Synthesis Increased rates of sarcoplasmic and myofibrillar protein synthesis.Data not available from direct comparative studies.41% decrease with 0.5 mM caffeine.C2C12[4]
ATP Levels Increased intracellular ATP levels.Data not available from direct comparative studies.Data on direct ATP level comparison is limited.C2C12[5]
Oxygen Consumption Data not available from direct comparative studies.Significantly increased oxygen consumption.Data on direct oxygen consumption comparison is limited.C2C12[6]
Signaling Pathway Modulation Creatine Monohydrate Beta-Alanine Caffeine Cell Line Citation
mTOR Pathway Enhanced mTORC1 signaling.Data not available from direct comparative studies.Can inhibit mTOR signaling, though effects may be dose-dependent.C2C12[4][7]
AMPK Pathway Data not available from direct comparative studies.Data not available from direct comparative studies.Can activate AMPK signaling.C2C12[8][9]
PPAR Pathway Data not available from direct comparative studies.Increased PPARβ/δ protein expression.Data not available from direct comparative studies.C2C12[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

C2C12 Myoblast Culture and Differentiation

1. Cell Culture:

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 70-80% confluency, they are passaged using trypsin-EDTA.

2. Differentiation:

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium when the myoblasts reach near-confluence.

  • Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • The differentiation medium is typically replaced every 24-48 hours.

  • Myotube formation is observed over several days.

In Vitro Muscle Hypertrophy Assay (Myotube Diameter Measurement)
  • C2C12 myoblasts are seeded in multi-well plates and differentiated into myotubes as described above.

  • Differentiated myotubes are treated with the test compounds (creatine monohydrate, beta-alanine, or caffeine) at various concentrations for a specified duration (e.g., 24-48 hours).

  • Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

  • Myotubes are stained with an antibody against a muscle-specific protein (e.g., myosin heavy chain) and a nuclear counterstain (e.g., DAPI).

  • Images of the myotubes are captured using a fluorescence microscope.

  • The diameter of multiple myotubes per field of view is measured using image analysis software (e.g., ImageJ).

  • The average myotube diameter for each treatment group is calculated and compared to the control group.

ATP Quantification Assay
  • C2C12 cells are seeded in a multi-well plate and differentiated into myotubes.

  • Myotubes are treated with the ergogenic aids for the desired time.

  • Intracellular ATP levels are measured using a commercial ATP luminescence-based assay kit.

  • The assay is based on the luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.

  • Luminescence is measured using a luminometer, and ATP concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Pathway Activation
  • Differentiated C2C12 myotubes are treated with the test compounds.

  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with non-fat milk or bovine serum albumin (BSA).

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., Akt, mTOR, p70S6K, AMPK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the ergogenic effects of creatine monohydrate, beta-alanine, and caffeine, as well as a general experimental workflow for their in vitro evaluation.

Creatine_Signaling_Pathway cluster_cell Muscle Cell Creatine Creatine Monohydrate CellMembrane SatelliteCells Satellite Cell Activation Creatine->SatelliteCells PI3K PI3K IGF1 IGF-1 IGF1->PI3K Akt Akt/PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->ProteinSynthesis Myonuclei Increased Myonuclei SatelliteCells->Myonuclei

Caption: Creatine Monohydrate Signaling Pathway in Muscle Cells.

BetaAlanine_Signaling_Pathway cluster_cell Muscle Cell BetaAlanine Beta-Alanine CellMembrane CarnosineSynthase Carnosine Synthase BetaAlanine->CarnosineSynthase PPAR PPARβ/δ BetaAlanine->PPAR Carnosine Carnosine CarnosineSynthase->Carnosine Buffering Intracellular Buffering (pH) Carnosine->Buffering OxidativeMetabolism Increased Oxidative Metabolism PPAR->OxidativeMetabolism

Caption: Beta-Alanine Signaling Pathway in Muscle Cells.

Caffeine_Signaling_Pathway cluster_cell Muscle Cell Caffeine Caffeine CellMembrane CaMK CaMK Caffeine->CaMK AMPK AMPK CaMK->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy AMPK->Autophagy ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis

Caption: Caffeine Signaling Pathway in Muscle Cells.

Experimental_Workflow Start Start: C2C12 Myoblast Culture Differentiation Induce Differentiation (2% Horse Serum) Start->Differentiation Treatment Treat Myotubes with Ergogenic Aids Differentiation->Treatment Analysis Analysis Treatment->Analysis Hypertrophy Hypertrophy Assay (Myotube Diameter) Analysis->Hypertrophy ATP ATP Quantification Analysis->ATP Signaling Western Blot (Signaling Pathways) Analysis->Signaling

Caption: General Experimental Workflow for In Vitro Evaluation.

References

A Head-to-Head Analysis for Researchers: Creatine Monohydrate vs. Creatine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides an objective, data-driven comparison of Creatine (B1669601) Monohydrate (CrM) and Creatine Hydrochloride (Cr-HCl) for researchers, scientists, and professionals in drug development. It focuses on physicochemical properties, stability, pharmacokinetics, and physiological efficacy, supported by experimental data and detailed protocols.

Note on Terminology: This guide compares Creatine Monohydrate and Creatine Hydrochloride. Creatinine (B1669602) is the metabolic breakdown product of creatine and is typically measured as a marker of renal function.

Introduction and Chemical Structures

Creatine is a pivotal organic compound that facilitates the recycling of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, particularly in tissues with high energy demands like skeletal muscle and the brain.[1] Its most studied and widely used supplemental form is Creatine Monohydrate (CrM), a creatine molecule bound to one molecule of water.[2] Creatine Hydrochloride (Cr-HCl) is a newer salt form where creatine is bound to a hydrochloride molecule.[3][4] This structural difference is the basis for claims of Cr-HCl's superior solubility and bioavailability.[5] This guide will dissect these claims through a review of available scientific evidence.

Physicochemical Properties

The fundamental differences between CrM and Cr-HCl begin at the molecular level, directly influencing their behavior in aqueous solutions. Key distinguishing properties are solubility and the percentage of active creatine by mass.

PropertyCreatine Monohydrate (CrM)Creatine Hydrochloride (Cr-HCl)Source(s)
Creatine Content by Mass ~88-90%~78%[4][6]
Solubility in Water (20-25°C) ~14 g/LClaimed to be 10 to 41 times higher than CrM[2][6][7]
pH of Solution Neutral (~7.0)Acidic (Lowers solution pH)[8][9]

Cr-HCl's significantly higher aqueous solubility is its most prominent and scientifically supported advantage.[10] The attachment of the hydrochloride salt creates a more acidic molecule that dissolves more readily in water.[2][3][9] In one report, Cr-HCl exhibited a 41-fold greater water solubility than CrM.[7] However, it is crucial to note that Cr-HCl provides less creatine on a gram-for-gram basis compared to CrM.[4][6]

Stability Profile

The stability of creatine is critical for its efficacy, as it can degrade into the inactive compound creatinine. This degradation is highly dependent on pH and temperature.

  • Solid Form: In its solid powder form, Creatine Monohydrate is exceptionally stable, showing no significant degradation to creatinine even after years of storage at elevated temperatures (40°C).[8]

  • Aqueous Solution: The stability of creatine decreases significantly in aqueous solutions. The rate of degradation is not concentration-dependent but is heavily influenced by pH.[8] Creatine is relatively stable at a neutral pH but degrades more rapidly as the pH becomes more acidic.[8] For instance, at 25°C, after three days, creatine degradation was observed to be 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[8]

While Cr-HCl's increased solubility is due to its acidic nature, this same property could theoretically accelerate its degradation to creatinine once in solution. However, in the highly acidic environment of the stomach (pH 1.5-3.5), both forms are subject to degradation, though the rapid absorption of creatine likely mitigates extensive breakdown.[11]

Pharmacokinetics and Bioavailability

Proponents of Cr-HCl claim its superior solubility leads to enhanced absorption and bioavailability, allowing for smaller, "micro-doses".[5] However, the available research presents a more nuanced picture.

The bioavailability of Creatine Monohydrate is already exceptionally high, with studies indicating that over 99% of an oral dose is absorbed.[5] A single 5-gram oral dose of CrM in healthy adults results in a peak plasma creatine level of approximately 120 mg/L within 1-2 hours.[1]

While the high solubility of Cr-HCl suggests potentially faster or more efficient absorption, there is a lack of robust human clinical trials to confirm that this translates to superior bioavailability or higher muscle creatine content compared to CrM.[6][7] When dosages are matched for their actual creatine content, studies have generally found no significant differences in outcomes like strength and lean body mass, challenging the claim that Cr-HCl is more effective in vivo.[6][11]

Physiological Efficacy: A Comparative Analysis

The ultimate measure of a creatine supplement is its ability to increase intramuscular creatine stores and enhance performance. Direct comparative studies between CrM and Cr-HCl are limited but provide valuable insights.

A study comparing CrM and Cr-HCl supplementation alongside resistance training found that both groups showed significant and similar improvements in strength, hypertrophy, and hormonal responses (e.g., increases in GH and IGF-1).[10] The study concluded that Cr-HCl demonstrated no additional benefit over the well-established CrM.[10] Therefore, despite marketing claims, the current body of evidence does not support the superiority of Cr-HCl for enhancing athletic performance or improving body composition when compared to CrM at equivalent creatine doses.[6][11]

Signaling Pathway and Experimental Workflows

To understand the function and evaluation of these compounds, it is essential to visualize the key biological pathways and experimental designs.

Creatine's primary role is to act as a temporal and spatial energy buffer through the Creatine Kinase (CK) and Phosphocreatine (PCr) system.[12] CK reversibly catalyzes the transfer of a phosphate (B84403) group from ATP to creatine, forming PCr.[13] This reaction stores high-energy phosphate bonds. During intense metabolic activity, PCr rapidly donates its phosphate group to ADP to regenerate ATP, sustaining cellular energy supply.[1][12]

Creatine_Kinase_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) mtCK mtCK ATP_prod->mtCK ATP PCr Phosphocreatine (PCr) mtCK->PCr PCr Cr Creatine (Cr) Cr->mtCK Cr cCK cCK PCr->cCK PCr cCK->Cr Cr ATP_regen ATP cCK->ATP_regen ATP ATP_util ATP Utilization (e.g., Myosin ATPase) ADP ADP ATP_util->ADP ADP->cCK ADP ATP_regen->ATP_util

Caption: The Creatine Kinase (CK)/Phosphocreatine (PCr) energy shuttle.

Evaluating the bioavailability of different creatine forms requires a rigorous pharmacokinetic (PK) study to measure how the substance is absorbed, distributed, metabolized, and excreted over time.

PK_Workflow cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis & Modeling A Subject Recruitment (Healthy Volunteers, Crossover Design) B Baseline Sampling (t=0 blood draw) A->B C Oral Administration (CrM or Cr-HCl, Equimolar Doses) B->C D Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 6, 8h post-dose) C->D E Plasma Separation (Centrifugation) D->E F Bioanalytical Assay (LC-MS/MS for Creatine Quantification) E->F G Pharmacokinetic Modeling F->G H Parameter Comparison (AUC, Cmax, Tmax) G->H

Caption: Workflow for a comparative pharmacokinetic study of creatine forms.

Detailed Experimental Protocols

Objective: To quantify and compare the equilibrium solubility of Creatine Monohydrate and Creatine Hydrochloride in purified water at a controlled temperature.

Materials:

  • Creatine Monohydrate (powder, >99% purity)

  • Creatine Hydrochloride (powder, >99% purity)

  • Deionized water (18.2 MΩ·cm)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 25°C ± 0.5°C)

  • Analytical balance (± 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • 0.22 µm syringe filters

  • Pipettes and standard laboratory glassware

Methodology:

  • Preparation: Add an excess amount of solute (e.g., 500 mg of CrM or Cr-HCl) to separate vials. This ensures that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette 10.0 mL of deionized water into each vial containing the creatine compound.

  • Equilibration: Securely cap the vials and place them on the orbital shaker set to 25°C and a constant agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours to ensure equilibrium solubility is reached.

  • Sample Collection: After 24 hours, stop the shaker and allow the vials to stand undisturbed for 2 hours to let undissolved solute settle.

  • Filtration and Dilution: Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with deionized water to bring the concentration within the quantifiable range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of creatine.[14] A typical method uses a C18 column with a phosphate buffer mobile phase and UV detection at ~210-220 nm.

  • Calculation: Calculate the solubility (in g/L) by multiplying the measured concentration by the dilution factor. Perform the experiment in triplicate for each compound and report the mean ± standard deviation.

Objective: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of a single oral dose of Creatine Monohydrate versus an equimolar dose of Creatine Hydrochloride.

Study Design: Randomized, double-blind, crossover study.

Participants: Healthy adult volunteers (n=12-18), with a washout period of at least one week between study arms.

Materials:

  • Creatine Monohydrate and Creatine Hydrochloride capsules (doses calculated to provide an identical molar amount of creatine).

  • Placebo capsules.

  • Blood collection tubes (e.g., lithium heparin).

  • Centrifuge, freezer (-80°C).

  • LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) for bioanalysis.

Methodology:

  • Screening and Enrollment: Recruit healthy subjects who have abstained from creatine supplements for at least 30 days. Obtain informed consent.

  • Study Visit 1 (Arm A):

    • Subjects arrive at the clinical site after an overnight fast.

    • A baseline (t=0) blood sample is collected.

    • Subjects ingest the first assigned supplement (e.g., CrM) with a standardized volume of water.

    • Serial blood samples are collected at specified time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

  • Sample Processing: Immediately after collection, centrifuge blood samples to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Washout Period: A minimum 7-day washout period is observed where subjects resume their normal diet without creatine supplementation.

  • Study Visit 2 (Arm B): The protocol from Visit 1 is repeated with the second supplement (e.g., Cr-HCl).

  • Bioanalysis: Plasma samples from all time points are analyzed for creatine concentration using a validated LC-MS/MS method. This technique provides high sensitivity and specificity.[15]

  • Pharmacokinetic Analysis: For each subject and each supplement, plot plasma concentration versus time. Calculate the following PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the PK parameters between the CrM and Cr-HCl groups.

Conclusion

A comprehensive analysis reveals that while Creatine Hydrochloride (Cr-HCl) possesses significantly higher aqueous solubility than Creatine Monohydrate (CrM), the claims of its superior bioavailability and physiological efficacy are not currently supported by robust scientific evidence.[6][7]

  • Solubility: Cr-HCl is the clear leader, which may reduce gastrointestinal issues for some users and improve mixability in formulations.[2]

  • Bioavailability & Efficacy: Creatine Monohydrate has exceptionally high bioavailability (>99%), leaving little room for improvement.[5] Direct comparative studies show that when doses are matched for creatine content, Cr-HCl offers no significant advantage over CrM in enhancing strength, hypertrophy, or performance.[10]

For the research and development community, Creatine Monohydrate remains the "gold standard" due to its extensive body of research demonstrating safety and efficacy, high creatine content by weight, and cost-effectiveness.[5][12] Cr-HCl serves as a viable, more soluble alternative, but further well-controlled human clinical trials are required to substantiate claims of its superiority in vivo.

References

A Comparative Analysis of Creatine Monohydrate and Beta-Alanine on Muscle Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of creatine (B1669601) monohydrate and beta-alanine (B559535) on muscle carnosine concentrations. The information presented is based on experimental data from scientific literature to assist researchers, scientists, and professionals in drug development in understanding the distinct and synergistic roles of these two popular ergogenic aids.

Executive Summary

Beta-alanine is the direct and rate-limiting precursor to muscle carnosine, and its supplementation has been consistently shown to significantly increase intramuscular carnosine levels.[1][2][3][4] Creatine monohydrate, while a potent ergogenic aid for enhancing high-intensity exercise performance through the phosphocreatine (B42189) energy system, does not directly increase muscle carnosine concentrations in healthy, athletic populations. Some studies have even shown no change in muscle carnosine levels after creatine supplementation.[5][6] Therefore, for the specific purpose of elevating muscle carnosine, beta-alanine is the effective compound.

Data Presentation: Quantitative Analysis of Muscle Carnosine Changes

The following table summarizes the quantitative data from a key study that directly compared the effects of beta-alanine, creatine monohydrate, and their combination on muscle carnosine levels in recreationally active females over a 28-day period.

Supplementation GroupDosageMean Change in Muscle Carnosine (%)
Beta-Alanine (BA)0.1 g/kg/day of β-ALA (average of 6.1 ± 0.7 g/day )+35.3%
Creatine (CRE)Loading phase (week 1): 0.3 g/kg/day of creatine. Maintenance phase (weeks 2-4): 0.1 g/kg/day of creatine.+0.72%
BA + Creatine (BAC)0.1 g/kg/day of β-ALA (average of 6.1 ± 0.7 g/day ) + Creatine (loading and maintenance phases as above)+42.5%
Placebo (PLA)Maltodextrin and dextrose+13.9%

Data adapted from a 2014 study on recreationally active females.[5]

Experimental Protocols

Supplementation Protocol

A randomized, double-blind, placebo-controlled design was utilized in the comparative study.[5]

  • Beta-Alanine (BA) Group: Received 0.1 g/kg of body weight per day of beta-alanine for 28 days.[5]

  • Creatine (CRE) Group: Underwent a creatine loading phase of 0.3 g/kg of body weight per day for the first 7 days, followed by a maintenance phase of 0.1 g/kg of body weight per day for the remaining 21 days.[5]

  • Beta-Alanine + Creatine (BAC) Group: Received both beta-alanine and creatine according to the dosages described above.[5]

  • Placebo (PLA) Group: Received a placebo (maltodextrin and dextrose) following the same dosing schedule as the active groups.[5]

Muscle Biopsy and Carnosine Measurement

Muscle biopsy samples are typically obtained from the vastus lateralis muscle under local anesthesia.

  • Sample Collection: A small incision is made, and a muscle sample (approximately 100-200 mg) is extracted using a biopsy needle.

  • Sample Handling: The muscle tissue is immediately blotted to remove excess blood, and any visible connective or adipose tissue is dissected away. The sample is then rapidly frozen in liquid nitrogen and stored at -80°C until analysis.

  • Analysis - High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for quantifying muscle carnosine.[7]

    • The frozen muscle sample is freeze-dried and powdered.

    • The powdered muscle is homogenized in a solution to extract the carnosine.

    • The homogenate is then centrifuged, and the supernatant is filtered.

    • The filtered extract is injected into an HPLC system for separation and quantification of carnosine.

  • Analysis - Proton Magnetic Resonance Spectroscopy (¹H-MRS): This is a non-invasive technique that can also be used to measure muscle carnosine levels.[8][9]

Signaling Pathways and Experimental Workflows

Carnosine Synthesis Pathway

The synthesis of carnosine in skeletal muscle is a straightforward enzymatic reaction.

Carnosine_Synthesis cluster_blood Bloodstream cluster_muscle Muscle Cell BetaAlanine_blood Beta-Alanine BetaAlanine_muscle Beta-Alanine BetaAlanine_blood->BetaAlanine_muscle Transport LHistidine_blood L-Histidine LHistidine_muscle L-Histidine LHistidine_blood->LHistidine_muscle Transport CarnosineSynthase Carnosine Synthase BetaAlanine_muscle->CarnosineSynthase LHistidine_muscle->CarnosineSynthase Carnosine Carnosine CarnosineSynthase->Carnosine ATP-dependent synthesis Experimental_Workflow Recruitment Participant Recruitment (e.g., Recreationally Active Individuals) Baseline Baseline Measurements - Muscle Biopsy (Vastus Lateralis) - Performance Tests Recruitment->Baseline Randomization Randomization Baseline->Randomization BA_Group Group 1: Beta-Alanine (BA) Randomization->BA_Group CRE_Group Group 2: Creatine (CRE) Randomization->CRE_Group BAC_Group Group 3: BA + Creatine (BAC) Randomization->BAC_Group PLA_Group Group 4: Placebo (PLA) Randomization->PLA_Group Supplementation 28-Day Supplementation Period BA_Group->Supplementation CRE_Group->Supplementation BAC_Group->Supplementation PLA_Group->Supplementation Post_Testing Post-Supplementation Measurements - Muscle Biopsy - Performance Tests Supplementation->Post_Testing Analysis Data Analysis - HPLC for Muscle Carnosine - Statistical Comparison Post_Testing->Analysis

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Creatinine Monohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of creatinine (B1669602) monohydrate is paramount in various stages of drug development and clinical research, serving as a critical biomarker for renal function and muscle metabolism. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Methodologies: A Detailed Look at Experimental Protocols

The choice of analytical method can significantly impact the reliability and sensitivity of creatinine monohydrate quantification. Below are detailed experimental protocols for both HPLC-UV and LC-MS/MS, synthesized from established methodologies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method offers a robust and cost-effective approach for the quantification of this compound.

Sample Preparation (Human Plasma):

  • Into a microcentrifuge tube, pipette 200 µL of human plasma.

  • To precipitate plasma proteins, add 400 µL of acetonitrile (B52724).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Chromatographic Conditions:

  • HPLC System: An Agilent 1100 HPLC system (or equivalent) with a UV detector.[2]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1] Alternatively, for enhanced retention of polar analytes like creatinine, a porous graphitic carbon column can be employed.[3]

  • Mobile Phase: An isocratic mobile phase is often preferred for its simplicity and reproducibility. A common mobile phase consists of a potassium phosphate (B84403) monobasic solution (e.g., 50 mM), with the pH adjusted as needed.[1][4] Another option is a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 96.95:3:0.05 v/v/v).[3]

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[2][4]

  • Detection: UV absorbance is monitored at a wavelength of 220 nm or 234 nm.[2][4]

  • Injection Volume: 25 µL of the prepared sample is injected.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for many bioanalytical applications.

Sample Preparation (Human Urine):

  • To a 1 mL aliquot of a human urine sample, add 10 µL of formic acid.

  • Stir the mixture and then centrifuge at 10,000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.22 µm polyethersulfone membrane.

  • Spike a 5 µL aliquot of the filtered urine with 100 µL of an internal standard solution (e.g., creatinine-d3 at 1 µg/mL).

  • Bring the total volume to 10 mL with water in an amber volumetric flask.

  • Inject a 5 µL aliquot of the final diluted sample onto the LC-MS/MS system.[5]

Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: An API 4000 triple quadrupole mass spectrometer coupled with an Agilent 1200 liquid chromatography system (or equivalent).[6]

  • Column: An Agilent Zorbax Eclipse XDB-C18 column (2.1 × 150 mm, 3.5 µm) is a suitable choice.[5]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50/50, v/v) is effective for separation.[5]

  • Flow Rate: A flow rate of 0.6 mL/min can be used.[7]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for creatinine and its internal standard, ensuring high selectivity.

Performance Comparison: HPLC vs. LC-MS/MS

The cross-validation of these two methods reveals distinct performance characteristics. The following table summarizes key quantitative data to facilitate a direct comparison.

Performance MetricHPLC-UVLC-MS/MSKey Advantages of LC-MS/MS
Linearity Range 0.204 - 1.02 mg/mL (r > 0.999)[4]1 - 2000.0 ng/mL[5]Wider dynamic range, enabling quantification of trace amounts.
Lower Limit of Quantification (LLOQ) 5 mg/L in plasma[1]0.99 ng/mL in urine[5]Significantly higher sensitivity for low-concentration samples.
Precision (RSD) Below 6%[1]Below 3% (intra- and interday)[5]Greater reproducibility and reliability of results.
Accuracy Below 12%[1]Average bias of 1.06%[6]Higher accuracy due to reduced matrix effects and interferences.
Selectivity Susceptible to interference from compounds with similar UV absorbance.Highly selective due to monitoring of specific mass transitions.Minimizes the risk of false positives and inaccurate quantification.
Analysis Time Typically 5-10 minutes per sample.[3]Can be as fast as 1.1 to 3 minutes per sample.[6][7]Increased sample throughput.

Visualizing the Cross-Validation Workflow

To illustrate the logical flow of a cross-validation study comparing HPLC and LC-MS/MS for this compound analysis, the following diagram outlines the key experimental stages.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Comparison and Validation Sample This compound Spiked Matrix (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration SupernatantCollection->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS DataAcquisition Data Acquisition & Processing HPLC->DataAcquisition LCMS->DataAcquisition PerformanceMetrics Comparison of Performance Metrics (Linearity, Accuracy, Precision, LLOQ) DataAcquisition->PerformanceMetrics Correlation Correlation Analysis PerformanceMetrics->Correlation Conclusion Method Cross-Validation Conclusion Correlation->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound. HPLC offers a reliable and cost-effective solution suitable for routine analysis where high sensitivity is not a primary requirement. However, for applications demanding superior sensitivity, selectivity, and accuracy, particularly in complex biological matrices, LC-MS/MS is the unequivocally superior method.[8][9] The enhanced performance of LC-MS/MS in terms of a lower limit of quantification, wider linear range, and greater precision makes it the preferred choice for regulated bioanalysis and clinical studies where data integrity is of utmost importance. The choice between these methods should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary considerations.

References

A Guide to Placebo-Controlled Trial Design for Creatine Monohydrate Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential elements for designing robust placebo-controlled trials for creatine (B1669601) monohydrate supplementation studies. It outlines key experimental protocols, presents comparative data from existing research, and visualizes critical pathways to aid in the design and interpretation of future studies.

Core Principles of Trial Design

Placebo-controlled trials are the gold standard for evaluating the efficacy and safety of creatine monohydrate. A well-designed study minimizes bias and allows for a clear determination of the supplement's effects. Key components of such a trial include a double-blind, randomized design where neither the participants nor the investigators know who is receiving the creatine and who is receiving a placebo.[1][2][3] Cross-over designs, where participants receive both treatments in a sequential, randomized order with a washout period in between, are also a powerful methodology.[1][2][3]

Experimental Protocols

A successful trial hinges on meticulously planned and executed protocols. The following sections detail the critical steps involved.

Participant Selection and Screening

The target population should be clearly defined based on the research question. This may include athletes, older adults, or individuals with specific health conditions.[4] Inclusion and exclusion criteria must be specific to ensure a homogenous study group and to minimize confounding variables. For instance, studies often recruit healthy, physically active individuals and may exclude those with pre-existing kidney conditions.[5]

Randomization and Blinding

Randomization is crucial for eliminating selection bias. Participants should be randomly assigned to either the creatine or placebo group using a computer-generated sequence.[6] To maintain the integrity of the study, both participants and researchers should be blinded to the treatment allocation (double-blinding).[1][3][7] This is typically achieved by using a placebo that is identical in appearance, taste, and smell to the creatine supplement.[5]

Placebo Selection

The choice of placebo is critical for maintaining the blind. Commonly used placebos in creatine studies include maltodextrin (B1146171) or dextrose, as they can mimic the texture and sweetness of creatine monohydrate powder.[5][7] It is essential that the placebo is inert and does not have any physiological effects that could influence the study's outcomes.

Supplementation Protocol

The dosing strategy for creatine monohydrate typically involves a loading phase followed by a maintenance phase.[5]

  • Loading Phase: A common approach is to administer 20 grams of creatine per day, often divided into four 5-gram doses, for 5-7 days. This strategy is designed to rapidly saturate the muscles with creatine.[5]

  • Maintenance Phase: Following the loading phase, a lower daily dose of 3-5 grams is sufficient to maintain elevated intramuscular creatine stores for the duration of the study.[5]

The placebo group should follow an identical dosing schedule with the placebo substance.

Outcome Measures

A variety of outcome measures are used to assess the effects of creatine supplementation. These can be broadly categorized as:

  • Performance Measures: These include assessments of muscle strength (e.g., one-repetition maximum), power output, and exercise capacity.[8]

  • Body Composition: Changes in lean body mass, fat mass, and total body water are often measured using techniques like dual-energy X-ray absorptiometry (DXA).

  • Biochemical Markers: Blood and urine samples can be analyzed for levels of creatine, creatinine, and markers of muscle damage or inflammation.[9]

  • Muscle Biopsies: This invasive technique allows for the direct measurement of intramuscular creatine and phosphocreatine (B42189) concentrations.

  • Cognitive Function: Some studies have investigated the effects of creatine on cognitive processes, particularly in populations like vegetarians or older adults.[1][2][3]

Quantitative Data Comparison

The following tables summarize quantitative data from placebo-controlled trials of creatine monohydrate supplementation.

Table 1: Effects on Muscle Strength and Performance

Outcome MeasureCreatine Group (Mean Change)Placebo Group (Mean Change)Study Population
Bench Press 1-RM+6.85 kg+3.54 kgResistance-trained males
Squat 1-RM+9.76 kg+5.78 kgResistance-trained males
Peak Power Output+8%+3%Elite male athletes
Total Work (Cycling)+12%+5%Recreationally active adults

Table 2: Effects on Body Composition

Outcome MeasureCreatine Group (Mean Change)Placebo Group (Mean Change)Study Population
Lean Body Mass+1.8 kg+0.7 kgHealthy young adults
Fat Mass-0.6 kg-0.2 kgHealthy young adults
Total Body Water+1.5 L+0.5 LHealthy young adults

Table 3: Effects on Muscle Creatine Content

Outcome MeasureCreatine Group (Mean Change)Placebo Group (Mean Change)Study Population
Muscle Creatine (mmol/kg dry weight)+23.5+2.1Untrained males
Muscle Phosphocreatine (mmol/kg dry weight)+15.2+1.5Untrained males

Signaling Pathways

Creatine supplementation is understood to influence several cellular signaling pathways, most notably the mTOR pathway, which is a key regulator of muscle protein synthesis.

Creatine Creatine Monohydrate PCr ↑ Phosphocreatine (PCr) Creatine->PCr ATP_Regen ↑ ATP Regeneration PCr->ATP_Regen Energy ↑ Cellular Energy Status ATP_Regen->Energy mTOR mTOR Activation Energy->mTOR Protein_Syn ↑ Muscle Protein Synthesis mTOR->Protein_Syn Hypertrophy Muscle Hypertrophy Protein_Syn->Hypertrophy

Caption: Creatine enhances cellular energy, activating mTOR and muscle growth.

Experimental Workflow

The logical flow of a placebo-controlled trial for creatine supplementation is depicted below.

Screening Participant Screening Baseline Baseline Testing Screening->Baseline Randomization Randomization Baseline->Randomization Creatine_Group Creatine Group Randomization->Creatine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Supplementation Supplementation Period Creatine_Group->Supplementation Placebo_Group->Supplementation Midpoint Mid-point Testing Supplementation->Midpoint Post_Testing Post-intervention Testing Supplementation->Post_Testing Midpoint->Supplementation Analysis Data Analysis Post_Testing->Analysis

Caption: Workflow of a placebo-controlled creatine supplementation trial.

By adhering to these rigorous trial design principles and methodologies, researchers can generate high-quality evidence to further elucidate the effects of creatine monohydrate supplementation.

References

A Comparative Guide to the Neuroprotective Effects of Different Creatine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its supplementation has been extensively investigated for ergogenic benefits and, more recently, for its neuroprotective potential in a variety of neurological disorders. This guide provides a comparative analysis of the neuroprotective effects of different forms of creatine, with a focus on the available experimental data. While creatine monohydrate is the most studied form, other formulations have been developed with claims of improved solubility, bioavailability, and efficacy. Here, we objectively evaluate these claims in the context of neuroprotection.

Overview of Creatine's Neuroprotective Mechanisms

Creatine's neuroprotective effects are attributed to several key mechanisms, primarily revolving around its role in cellular energy metabolism. By increasing the intracellular pool of phosphocreatine, creatine supplementation enhances the capacity of the creatine kinase system to buffer ATP levels, which is crucial for neuronal survival under conditions of metabolic stress.[1][2] This energy-buffering capacity helps to maintain ion gradients, neuronal membrane potentials, and calcium homeostasis, thereby mitigating excitotoxicity.[2][3] Furthermore, creatine has been shown to exert antioxidant effects, reduce the production of reactive oxygen species (ROS), and inhibit the mitochondrial permeability transition, a key event in apoptotic cell death.[4][5][6]

Comparative Efficacy of Different Creatine Forms

The vast majority of research on creatine's neuroprotective effects has utilized creatine monohydrate.[7][8] Other forms, such as creatine ethyl ester (CEE), creatine hydrochloride (HCl), and buffered creatine, have been developed to potentially enhance creatine's physicochemical properties and bioavailability. However, there is a significant lack of direct comparative studies evaluating the neuroprotective efficacy of these different forms. The available evidence largely focuses on pharmacokinetics and athletic performance, with creatine monohydrate consistently emerging as the most effective and well-researched option.[9][10][11]

Creatine Monohydrate

Creatine monohydrate is the gold standard for creatine supplementation, with a wealth of preclinical and clinical data supporting its neuroprotective effects.[6][7] Studies in animal models of Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury have demonstrated that creatine monohydrate supplementation can improve neuronal survival, enhance motor function, and delay disease progression.[2][12][13][14]

Creatine Ethyl Ester (CEE)

CEE was designed to have greater lipophilicity than creatine monohydrate, with the hypothesis that this would lead to enhanced absorption and cell permeability.[10] However, research has shown that CEE is unstable in the acidic environment of the stomach and is rapidly degraded to creatinine, an inactive byproduct.[9][10] Consequently, CEE is less effective at increasing muscle and, presumably, brain creatine levels compared to creatine monohydrate.[10][11] There is a lack of studies specifically investigating the neuroprotective effects of CEE.

Creatine Hydrochloride (HCl)

Creatine HCl is purported to have higher water solubility than creatine monohydrate, which may reduce gastrointestinal side effects for some individuals. While it is a bioavailable source of creatine, there is no scientific evidence to suggest that it is more effective than creatine monohydrate at increasing creatine stores or providing neuroprotection.[11][15]

Buffered Creatine

Buffered creatine formulations contain an alkaline powder intended to improve the stability of creatine in the stomach. However, studies have not shown buffered creatine to be more effective than creatine monohydrate in terms of increasing creatine uptake or improving performance.[16] Its potential advantages for neuroprotection remain uninvestigated.

Quantitative Data on Neuroprotective Effects of Creatine Monohydrate

The following table summarizes key quantitative data from preclinical studies on the neuroprotective effects of creatine monohydrate in various models of neurological disorders. Due to the lack of comparative studies, data for other creatine forms is not available.

Model Creatine Monohydrate Dose Key Findings Reference
Huntington's Disease (R6/2 transgenic mice) 2% in diet17% increase in mean survival[12]
Huntington's Disease (Malonate-induced striatal lesions in rats) 1% in diet50% reduction in lesion volume[13]
Parkinson's Disease (MPTP-induced dopamine (B1211576) depletion in mice) 2% in diet40% protection against dopamine depletion[14]
Amyotrophic Lateral Sclerosis (G93A transgenic mice) 2% in diet15% increase in survival[14]
Traumatic Brain Injury (controlled cortical impact in mice) 1% in diet for 4 weeks36% reduction in cortical damage[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of creatine.

In Vivo Model of Huntington's Disease
  • Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.

  • Treatment: Mice are fed a diet supplemented with 2% creatine monohydrate or a control diet starting at 3 weeks of age.

  • Behavioral Assessment: Motor performance is assessed weekly using a rotarod apparatus. The latency to fall from the rotating rod is recorded.

  • Neuropathological Analysis: At the end of the study, brains are harvested and processed for histological analysis. Striatal neuron size and the number of huntingtin-positive aggregates are quantified using immunohistochemistry and stereological methods.

  • Outcome Measures: Survival, body weight, motor performance, brain atrophy, and neuronal pathology are compared between the creatine-supplemented and control groups.

In Vitro Model of Excitotoxicity
  • Cell Culture: Primary cortical neurons are cultured from embryonic day 15-17 mouse fetuses.

  • Treatment: Neurons are pre-incubated with creatine monohydrate (5 mM) for 24 hours prior to excitotoxic insult.

  • Excitotoxic Insult: Neurons are exposed to N-methyl-D-aspartate (NMDA; 100 µM) for 30 minutes in a magnesium-free buffer.

  • Assessment of Neuronal Viability: 24 hours after the insult, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting live and dead cells using fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1).

  • Outcome Measures: The percentage of viable neurons is compared between creatine-treated and untreated cultures.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in creatine's neuroprotective effects and a general experimental workflow for their investigation.

Creatine_Neuroprotection_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Creatine_ext Creatine Creatine_int Creatine Creatine_ext->Creatine_int Transporter PCr Phosphocreatine (PCr) Creatine_int->PCr CK ATP ATP PCr->ATP Energy Buffering Mito Mitochondrion PCr->Mito Energy Shuttle ATP->PCr Ca Improved Ca2+ Homeostasis ATP->Ca ADP ADP ADP->PCr CK Creatine Kinase (CK) Mito->ATP ROS Reduced ROS Production Mito->ROS MPT Inhibition of Mitochondrial Permeability Transition (MPT) Mito->MPT Apoptosis Reduced Apoptosis ROS->Apoptosis MPT->Apoptosis Ca->Apoptosis Survival Increased Neuronal Survival Apoptosis->Survival

Caption: Creatine's neuroprotective signaling pathway.

Experimental_Workflow cluster_Model Model System cluster_Treatment Treatment cluster_Analysis Analysis cluster_Outcome Outcome InVivo In Vivo Model (e.g., Transgenic Mice) Creatine Creatine Supplementation (Different Forms) InVivo->Creatine Control Control/Placebo InVivo->Control InVitro In Vitro Model (e.g., Neuronal Culture) InVitro->Creatine InVitro->Control Behavior Behavioral/Functional Assessment Creatine->Behavior Biochem Biochemical Assays (e.g., ATP, ROS) Creatine->Biochem Histo Histological/Imaging Analysis Creatine->Histo Control->Behavior Control->Biochem Control->Histo Efficacy Comparative Neuroprotective Efficacy Behavior->Efficacy Biochem->Efficacy Histo->Efficacy

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

The available scientific evidence strongly supports the neuroprotective effects of creatine, primarily through the extensive study of creatine monohydrate. Its ability to enhance cellular energy metabolism and mitigate secondary injury cascades makes it a promising therapeutic agent for a range of neurodegenerative and neurological conditions. While various other forms of creatine have been marketed with claims of superior properties, there is a notable lack of rigorous, comparative experimental data to support these claims in the context of neuroprotection. Based on the current body of evidence, creatine monohydrate remains the most scientifically validated form for neuroprotective applications. Future research should include head-to-head comparative studies to definitively evaluate the neuroprotective efficacy of different creatine formulations.

References

statistical analysis of performance improvements from creatinine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine (B1669601) monohydrate stands as one of the most extensively researched and utilized ergogenic aids in the realm of sports nutrition and clinical applications. Its efficacy in augmenting muscle performance, particularly in activities requiring short bursts of high-intensity effort, is well-documented in scientific literature. This guide provides a comprehensive statistical analysis of performance improvements attributable to creatine monohydrate supplementation, offering a comparative look at its effects against placebo and detailing the underlying physiological mechanisms and experimental protocols.

Quantitative Analysis of Performance Improvements

Creatine monohydrate supplementation has consistently demonstrated statistically significant improvements in various performance metrics. The following tables summarize the quantitative data from multiple studies, showcasing the extent of these enhancements.

Table 1: Improvement in Maximal Power and Strength

Performance MetricPopulationSupplementation ProtocolImprovement vs. Placebo
Maximal Power/StrengthGeneralShort-term (5-7 days, 20 g/day )5-15%
Work during maximal effort muscle contractionsGeneralShort-term (5-7 days, 20 g/day )5-15%
Single-effort sprint performanceGeneralShort-term (5-7 days, 20 g/day )1-5%
Repetitive sprint performanceGeneralShort-term (5-7 days, 20 g/day )5-15%
Bench Press 1 RMResistance-trained males6 weeksSignificant increase
Back Squat 1 RMResistance-trained men12 weeksSignificant improvement
Jump Squat PerformanceResistance-trained men12 weeksImproved performance
Upper-body strengthAdults < 50 years4-12 weeks, 2-10 g/day 4.43 kg increase
Lower-body strengthAdults < 50 years4-12 weeks, 2-10 g/day 11.35 kg increase

Table 2: Effect Size on Lower and Upper Limb Strength

ExerciseOverall Effect Size
Back Squat Strength0.336
Leg Press Strength0.297
Quadriceps Strength0.266
Global Lower Limb Strength0.266
Bench Press Strength0.265
Chest Press Strength0.677
Pectoral Exercise0.289
Global Upper Limb Strength0.317

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. Below are detailed protocols from key experiments investigating the effects of creatine monohydrate.

Protocol 1: Short-Term Creatine Loading on Strength and Power
  • Objective: To assess the effects of a 5-day creatine loading phase on anaerobic power and muscular strength.

  • Participants: Young adult males with resistance training experience.

  • Supplementation Protocol: Participants were administered 20 grams of creatine monohydrate per day, divided into four 5-gram doses, for a duration of 5 days. The placebo group received a calorically equivalent placebo (e.g., carboxymethyl cellulose) following the same dosing schedule.[1]

  • Performance Testing:

    • Anaerobic Power: Wingate test to measure average anaerobic power.

    • Muscular Strength: One-repetition maximum (1RM) testing for the back squat.

  • Key Findings: Significant improvements in both average anaerobic power and back squat strength were observed in the creatine group compared to the placebo group after the 5-day loading period.[2]

Protocol 2: Long-Term Creatine Supplementation with Resistance Training
  • Objective: To evaluate the impact of 12 weeks of creatine supplementation combined with a periodized resistance training program on muscle strength and body composition.

  • Participants: Resistance-trained men.

  • Supplementation Protocol: The experimental group received a loading dose of 25 grams of creatine monohydrate per day for the first week, followed by a maintenance dose of 5 grams per day for the remaining 11 weeks.[3] The control group ingested a placebo.

  • Intervention: All participants engaged in a structured, periodized heavy resistance training program for 12 weeks.

  • Performance and Body Composition Measures:

    • Strength: 1RM for bench press and back squat.

    • Body Composition: Assessed for changes in fat-free mass.

  • Key Findings: The creatine supplementation group demonstrated significantly greater increases in bench press and squat strength, as well as fat-free mass, compared to the resistance training-only group.[4]

Signaling Pathways and Mechanisms of Action

Creatine exerts its ergogenic effects through various physiological pathways. The primary mechanism involves increasing intramuscular phosphocreatine (B42189) (PCr) stores, which enhances the regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[5] This rapid ATP resynthesis is critical during high-intensity, short-duration exercises.

Beyond its role in energy metabolism, creatine supplementation has been shown to influence key signaling pathways involved in muscle protein synthesis and hypertrophy. One of the most notable is the Akt/mTOR pathway.

Creatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Growth Factors (e.g., IGF-1) Growth Factors (e.g., IGF-1) Akt Akt Growth Factors (e.g., IGF-1)->Akt  Activates Creatine Creatine PCr PCr Creatine->PCr  Creatine Kinase Creatine->Akt  Influences ATP ATP PCr->ATP  Regenerates ADP ADP ATP->ADP  Energy for Contraction mTOR mTOR Akt->mTOR  Activates p70S6K p70S6K mTOR->p70S6K  Activates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis  Promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: Creatine's dual role in energy metabolism and anabolic signaling.

Evidence suggests that creatine supplementation can enhance the activation of the Akt/mTOR pathway, potentially through increased expression of insulin-like growth factor 1 (IGF-1).[6] This leads to increased phosphorylation of downstream targets like p70S6K, a key regulator of protein synthesis, ultimately contributing to muscle growth.[6]

Experimental Workflow

The standardized workflow for a randomized controlled trial investigating creatine monohydrate is depicted below. This process ensures the objective evaluation of its effects on performance.

Experimental_Workflow cluster_planning Phase 1: Planning & Recruitment cluster_intervention Phase 2: Intervention cluster_data Phase 3: Data Collection & Analysis Participant Recruitment Participant Recruitment Baseline Testing Baseline Testing Participant Recruitment->Baseline Testing Randomization Randomization Baseline Testing->Randomization Creatine Group Creatine Group Randomization->Creatine Group Placebo Group Placebo Group Randomization->Placebo Group Supplementation Period Supplementation Period Creatine Group->Supplementation Period Placebo Group->Supplementation Period Post-Intervention Testing Post-Intervention Testing Supplementation Period->Post-Intervention Testing Data Analysis Data Analysis Post-Intervention Testing->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: Standard workflow for a creatine supplementation clinical trial.

References

A Comparative Guide to Meta-Analyses on Creatine Monohydrate and Muscle Strength

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine (B1669601) monohydrate stands as one of the most researched and consistently effective ergogenic aids for improving muscle strength and performance. Numerous meta-analyses have synthesized the results of individual clinical trials to provide a clearer, quantitative picture of its efficacy. This guide compares the findings and methodologies of several key meta-analyses, offering an objective overview supported by experimental data.

Primary Mechanism of Action: The Phosphocreatine (B42189) Shuttle

Creatine supplementation increases intramuscular creatine stores, enhancing the capacity of the phosphocreatine (PCr) energy shuttle.[1][2] This system is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, during high-intensity, short-duration exercise.[3] By facilitating the transport of high-energy phosphate (B84403) from mitochondria to the sites of ATP utilization (myofibrils), the PCr system acts as both a spatial energy shuttle and a temporal energy buffer, maintaining ATP homeostasis during intense muscular contraction.[4][5][6]

PCr_Shuttle Diagram 1: The Phosphocreatine (PCr) Energy Shuttle cluster_mito Mitochondria cluster_cyto Cytosol (Myofibril) Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK Mito_ADP ADP Cr_in Creatine (Cr) Cr_in->mtCK Enters PCr_out Phosphocreatine (PCr) PCr_in Phosphocreatine (PCr) PCr_out->PCr_in Diffusion mtCK->Mito_ADP mtCK->PCr_out Cyto_ATP ATP Contraction Muscle Contraction Cyto_ATP->Contraction Cyto_ADP ADP cCK cCK Cyto_ADP->cCK PCr_in->cCK Cr_out Creatine (Cr) Cr_out->Cr_in Diffusion cCK->Cyto_ATP cCK->Cr_out Contraction->Cyto_ADP Clinical_Trial_Workflow Diagram 2: Typical Clinical Trial Workflow Recruitment Participant Recruitment (Based on inclusion/exclusion criteria) Screening Baseline Screening (Health, fitness level) Recruitment->Screening Pre_Test Pre-Intervention Strength Testing (1-RM) Screening->Pre_Test Randomization Randomization Group_Cr Creatine Group (Supplementation Protocol) Randomization->Group_Cr Group_Pla Placebo Group (e.g., Maltodextrin) Randomization->Group_Pla Intervention Supervised Resistance Training (Identical for both groups) Group_Cr->Intervention Group_Pla->Intervention Post_Test Post-Intervention Strength Testing (1-RM) Intervention->Post_Test Pre_Test->Randomization Analysis Data Analysis (Compare strength changes) Post_Test->Analysis

References

A Comparative Guide to Biomarkers for Assessing Creatine Monohydrate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers used to assess the efficacy of creatine (B1669601) monohydrate supplementation. It is intended to assist researchers, scientists, and drug development professionals in selecting appropriate biomarkers and methodologies for their studies. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Creatine Monohydrate Efficacy

Creatine monohydrate is a widely used dietary supplement known for its ergogenic effects, particularly in enhancing anaerobic exercise performance.[1] Its primary mechanism of action involves increasing intramuscular stores of creatine and phosphocreatine (B42189) (PCr), which act as a rapid energy buffer to regenerate adenosine (B11128) triphosphate (ATP) during high-intensity activities.[1][2] Validating the efficacy of creatine supplementation in research and clinical settings requires the use of reliable biomarkers that can quantify its physiological impact. This guide focuses on the most established and relevant biomarkers for this purpose.

Key Biomarkers for Creatine Efficacy

The following biomarkers are commonly used to evaluate the effects of creatine monohydrate supplementation.

Muscle Phosphocreatine (PCr)

An increase in muscle phosphocreatine concentration is a direct and primary indicator of creatine supplementation's efficacy.[3] Skeletal muscle stores approximately 95% of the body's total creatine and phosphocreatine.[2] Supplementation can increase these stores by 20-40%.[2]

Serum and Urine Creatinine (B1669602)

Creatinine is a breakdown product of creatine and phosphocreatine.[4] While often used as a marker for kidney function, its levels can be influenced by creatine supplementation. An increase in serum and urine creatinine can indicate increased creatine turnover, but this must be interpreted cautiously as it does not necessarily signify renal dysfunction.[4][5]

Plasma Creatine

Measuring plasma creatine concentration provides insights into the absorption and bioavailability of ingested creatine.[6][7] Following a single oral dose of creatine monohydrate, peak plasma levels are typically observed within 1-2 hours.[2]

Myostatin

Myostatin is a protein that negatively regulates muscle growth.[8] Some studies suggest that creatine supplementation, particularly when combined with resistance training, can lead to a decrease in serum myostatin levels, potentially contributing to increased muscle mass.[9][10]

Quantitative Data Comparison

The following tables summarize the expected quantitative changes in key biomarkers following creatine monohydrate supplementation based on findings from various studies.

Table 1: Muscle Phosphocreatine (PCr) and Creatine Levels

BiomarkerBaseline (mmol/kg dry muscle)Post-Supplementation (mmol/kg dry muscle)Percentage IncreaseStudy PopulationCitations
Total Muscle Creatine~120Up to 16020-40%General[2]
Muscle PhosphocreatineVariesSignificant Increase7-35%Young vs. Old Men[11]

Table 2: Serum and Urine Biomarkers

BiomarkerBaselinePost-SupplementationKey ConsiderationsCitations
Serum CreatinineNormal RangeIncreased, but within normal rangeCan be influenced by creatine metabolism, not solely indicative of renal function.[12][13][12][13]
Urine CreatinineVariesIncreasedCan be used to monitor compliance and creatine turnover.[11][14][11][14]
Plasma Creatine2–12 mg/LPeak ~120 mg/L (1-2h post 5g dose)Reflects absorption kinetics of different creatine forms.[2][6][2][6]

Table 3: Myostatin Levels

BiomarkerConditionChange with Creatine + Resistance TrainingCitations
Serum MyostatinHealthy MalesSignificant Decrease[9]
Muscle Myostatin mRNAResistance-Trained RatsNo significant additional effect beyond training[10][[“]]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative experimental protocols for the key biomarkers.

Measurement of Muscle Phosphocreatine (PCr)

Method: ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) - A non-invasive technique for in vivo quantification of phosphorus-containing metabolites.[16][17]

Protocol:

  • Subject Preparation: The subject is positioned within the MRI scanner, and a surface coil is placed over the muscle of interest (e.g., gastrocnemius).

  • Baseline Measurement: Resting state ³¹P-MRS spectra are acquired to determine baseline levels of PCr, ATP, and inorganic phosphate (B84403) (Pi).

  • Exercise Protocol: The subject performs a standardized exercise protocol (e.g., plantar flexion) to deplete PCr stores.

  • Post-Exercise Measurement: Immediately following exercise, dynamic ³¹P-MRS spectra are acquired at regular intervals (e.g., every 6 seconds) to measure the rate of PCr resynthesis.[18]

  • Data Analysis: The post-exercise PCr recovery rate is calculated, which serves as an index of mitochondrial function.[16][19]

Alternative Method: Muscle Biopsy - The gold standard for direct quantification, but its invasive nature limits its application.[16]

Protocol:

  • Anesthesia: The skin and underlying fascia over the target muscle are anesthetized.

  • Biopsy: A small muscle sample is obtained using a biopsy needle.

  • Sample Processing: The muscle sample is rapidly frozen in liquid nitrogen to halt metabolic processes and stored at -80°C for later analysis.[16]

Measurement of Serum and Urine Creatinine

Method: Colorimetric Assay (Jaffe Reaction) or High-Performance Liquid Chromatography (HPLC).[20][21]

Protocol (Colorimetric Assay for Urine):

  • Sample Collection: A 24-hour or morning void urine sample is collected.[22]

  • Sample Preparation: Urine samples are diluted (e.g., 1:10 or 1:20) with pure water.[21]

  • Standard Curve Preparation: A series of creatinine standards of known concentrations are prepared.

  • Reaction: Samples and standards are incubated with an alkaline picrate (B76445) solution, leading to the formation of a colored complex.[23]

  • Measurement: The absorbance is measured using a spectrophotometer at approximately 490-500 nm.[21]

  • Quantification: The creatinine concentration in the samples is determined by comparing their absorbance to the standard curve.

Measurement of Plasma Creatine

Method: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) Spectroscopy.[24]

Protocol (HPLC):

  • Blood Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., lithium heparin).

  • Plasma Separation: Plasma is separated from blood cells by centrifugation.

  • Sample Preparation: Plasma proteins are precipitated, and the supernatant is collected for analysis.

  • Chromatography: The prepared sample is injected into an HPLC system with a suitable column (e.g., C18).

  • Detection: Creatine is detected using a UV detector.

  • Quantification: The concentration of creatine is determined by comparing the peak area to that of a known standard.

Measurement of Serum Myostatin

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol:

  • Blood Collection and Serum Separation: Whole blood is collected and allowed to clot. Serum is then separated by centrifugation.

  • Assay Procedure:

    • A microplate pre-coated with a myostatin-specific antibody is used.

    • Serum samples and standards are added to the wells and incubated.

    • A biotin-conjugated anti-myostatin antibody is added, followed by streptavidin-HRP.

    • A substrate solution is added, and the color development is proportional to the amount of myostatin present.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength.

  • Quantification: The concentration of myostatin in the samples is calculated based on the standard curve.

Visualizations

To better illustrate the relationships between creatine supplementation, its metabolic pathways, and the experimental validation process, the following diagrams are provided.

Creatine_Metabolism_and_Action cluster_supplementation Oral Supplementation cluster_circulation Circulation cluster_muscle_cell Muscle Cell cluster_excretion Excretion Creatine Monohydrate Creatine Monohydrate Plasma Creatine Plasma Creatine Creatine Monohydrate->Plasma Creatine Absorption Intramuscular Creatine Intramuscular Creatine Plasma Creatine->Intramuscular Creatine Uptake Phosphocreatine (PCr) Phosphocreatine (PCr) Intramuscular Creatine->Phosphocreatine (PCr) Creatine Kinase Creatinine Creatinine Intramuscular Creatine->Creatinine Non-enzymatic conversion ATP ATP Phosphocreatine (PCr)->ATP donates P to ADP ADP ADP ATP->ADP Muscle Contraction Creatine Kinase Creatine Kinase Urine Urine Creatinine->Urine

Caption: The metabolic pathway of creatine supplementation.

Myostatin_Signaling_Pathway Creatine + Resistance Training Creatine + Resistance Training Myostatin Myostatin Creatine + Resistance Training->Myostatin Decreases Activin Receptor IIB (ActRIIB) Activin Receptor IIB (ActRIIB) Myostatin->Activin Receptor IIB (ActRIIB) Binds to Smad2/3 Phosphorylation Smad2/3 Phosphorylation Activin Receptor IIB (ActRIIB)->Smad2/3 Phosphorylation Nuclear Translocation Nuclear Translocation Smad2/3 Phosphorylation->Nuclear Translocation Inhibition of Myogenesis Inhibition of Myogenesis Nuclear Translocation->Inhibition of Myogenesis Muscle Hypertrophy Muscle Hypertrophy Inhibition of Myogenesis->Muscle Hypertrophy Prevents

Caption: The myostatin signaling pathway and the influence of creatine.

Biomarker_Validation_Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Biomarker Analysis cluster_evaluation Data Evaluation Randomized Controlled Trial Randomized Controlled Trial Placebo Group Placebo Group Randomized Controlled Trial->Placebo Group Creatine Group Creatine Group Randomized Controlled Trial->Creatine Group Baseline Samples (Blood, Urine, Muscle) Baseline Samples (Blood, Urine, Muscle) Placebo Group->Baseline Samples (Blood, Urine, Muscle) Creatine Group->Baseline Samples (Blood, Urine, Muscle) Post-Intervention Samples Post-Intervention Samples Baseline Samples (Blood, Urine, Muscle)->Post-Intervention Samples PCr (31P-MRS) PCr (31P-MRS) Post-Intervention Samples->PCr (31P-MRS) Creatinine (HPLC/Colorimetric) Creatinine (HPLC/Colorimetric) Post-Intervention Samples->Creatinine (HPLC/Colorimetric) Myostatin (ELISA) Myostatin (ELISA) Post-Intervention Samples->Myostatin (ELISA) Statistical Analysis Statistical Analysis PCr (31P-MRS)->Statistical Analysis Creatinine (HPLC/Colorimetric)->Statistical Analysis Myostatin (ELISA)->Statistical Analysis Comparison of Groups Comparison of Groups Statistical Analysis->Comparison of Groups Correlation with Performance Correlation with Performance Comparison of Groups->Correlation with Performance

Caption: A typical experimental workflow for biomarker validation.

References

Creatine Monohydrate's Influence on Muscle Tissue: A Comparative Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of skeletal muscle adaptation is paramount. Creatine (B1669601) monohydrate, a widely utilized dietary supplement, has been extensively studied for its ergogenic effects, particularly its role in enhancing muscle mass and performance. This guide provides a comparative transcriptomic overview of muscle tissue with and without creatine monohydrate supplementation, supported by experimental data and detailed methodologies.

This analysis delves into the genetic reprogramming induced by creatine, offering insights into the signaling pathways and cellular processes that are modulated. By presenting quantitative data from key studies, this guide aims to equip researchers with a deeper understanding of creatine's mechanism of action at the molecular level.

Quantitative Transcriptomic Data

A seminal study by Safdar et al. (2008) provides a comprehensive look at the changes in gene expression in human skeletal muscle following short-term creatine monohydrate supplementation. The study utilized cDNA microarrays to identify genes that were significantly upregulated. The findings reveal a broad impact on genes involved in cellular osmolarity, signal transduction, cytoskeletal remodeling, and metabolic pathways.[1][2]

Below is a summary of key upregulated genes, categorized by their primary function. The fold change represents the increase in mRNA expression in the creatine-supplemented group compared to the placebo group.

Gene CategoryGene NameFold ChangePrimary Function
Osmosensing & Signal Transduction Mitogen-activated protein kinase kinase kinase 3 (MAP3K3)1.5Cellular stress response, signal transduction
Dual specificity phosphatase 6 (DUSP6)1.6Regulation of MAP kinase signaling
Sphingosine kinase 1 (SPHK1)5.0Cell growth, proliferation, and survival
Cytoskeleton Remodeling Integrin alpha 1 (ITGA1)1.8Cell adhesion, signal transduction
Myosin light chain kinase (MYLK)1.4Muscle contraction and cytoskeletal organization
Protein & Glycogen Synthesis Insulin-like growth factor 1 (IGF-1)1.3Muscle growth and protein synthesis
Glycogen synthase kinase 3 beta (GSK3B)1.4Glycogen metabolism and cell signaling
Satellite Cell Proliferation & Differentiation Myogenic factor 5 (MYF5)1.7Regulation of muscle cell differentiation
Cyclin D1 (CCND1)1.9Cell cycle progression
DNA Replication & Repair Proliferating cell nuclear antigen (PCNA)1.5DNA replication and repair
DNA polymerase delta 1, catalytic subunit (POLD1)1.4DNA synthesis
RNA Transcription Control Activating transcription factor 4 (ATF4)1.6Transcriptional regulation in response to stress
Eukaryotic translation initiation factor 4E (EIF4E)1.3Initiation of protein synthesis
Cell Survival B-cell lymphoma 2 (BCL2)1.4Inhibition of apoptosis
X-linked inhibitor of apoptosis (XIAP)1.3Regulation of programmed cell death

Experimental Protocols

The following section outlines a typical experimental protocol for a comparative transcriptomic study of muscle tissue, drawing from methodologies employed in studies like Safdar et al. (2008).

Subject Recruitment and Supplementation
  • Participants: Healthy, recreationally active individuals are recruited.

  • Design: A randomized, double-blind, placebo-controlled crossover design is often employed.

  • Supplementation Protocol:

    • Loading Phase: 20 grams of creatine monohydrate or a placebo (e.g., maltodextrin) per day for 5-7 days.

    • Maintenance Phase: 5 grams of creatine monohydrate or placebo per day for the remainder of the study period.

    • Washout Period: A washout period of several weeks is implemented between treatments in a crossover design.

Muscle Biopsy
  • Muscle tissue samples are obtained from a suitable muscle, such as the vastus lateralis, under local anesthesia.

  • Biopsies are taken at baseline (before supplementation) and after the supplementation period.

  • The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

RNA Isolation and Quality Control
  • Total RNA is extracted from the muscle tissue samples using a suitable method, such as the TRIzol reagent method.

  • The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer). High-quality RNA with an RNA Integrity Number (RIN) above a certain threshold (e.g., 7.0) is used for downstream applications.

Transcriptomic Analysis (cDNA Microarray)
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.

  • Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the creatine and placebo groups. A fold change cut-off and a p-value threshold are used to determine statistical significance.

Visualizing the Molecular Impact

To better understand the logical flow of the experimental process and the key signaling pathways affected by creatine monohydrate, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow

Experimental_Workflow cluster_Phase1 Subject Recruitment & Supplementation cluster_Phase2 Sample Collection cluster_Phase3 Molecular Analysis cluster_Phase4 Data Interpretation Recruitment Recruit Healthy Participants Randomization Randomize into Groups (Creatine vs. Placebo) Recruitment->Randomization Supplementation Supplementation Period (Loading & Maintenance) Randomization->Supplementation Biopsy_Post Muscle Biopsy (Post-Supplementation) Supplementation->Biopsy_Post Biopsy_Pre Muscle Biopsy (Baseline) RNA_Isolation RNA Isolation from Muscle Tissue Biopsy_Post->RNA_Isolation QC RNA Quality Control (RIN Assessment) RNA_Isolation->QC Microarray cDNA Microarray Analysis QC->Microarray Data_Analysis Bioinformatic & Statistical Analysis Microarray->Data_Analysis Gene_Identification Identify Differentially Expressed Genes Data_Analysis->Gene_Identification Pathway_Analysis Pathway & Functional Enrichment Analysis Gene_Identification->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

IGF-1 and Akt/mTOR Signaling Pathway

Creatine supplementation has been shown to influence key anabolic signaling pathways, including the Insulin-like Growth Factor-1 (IGF-1) and Akt/mTOR pathway. This pathway is a central regulator of muscle protein synthesis and hypertrophy.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_outcome Cellular Outcome Creatine Creatine Monohydrate IGF1 IGF-1 Creatine->IGF1 Upregulates IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Gene_Expression ↑ Gene Expression (e.g., MYF5, CCND1) Akt->Gene_Expression p70S6K p70S6K mTORC1->p70S6K eIF4E eIF4E-BP1 mTORC1->eIF4E Protein_Synthesis ↑ Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Hypertrophy Muscle Hypertrophy Gene_Expression->Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Creatine's influence on IGF-1/Akt/mTOR signaling.

References

Safety Operating Guide

Proper Disposal of Creatinine Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatinine (B1669602) monohydrate is a nitrogenous organic acid derivative widely used in biomedical and pharmaceutical research. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] Some safety data sheets (SDS) indicate that it may cause skin and eye irritation.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of creatinine monohydrate in a research setting.

Core Disposal Principles

The foundation of safe chemical disposal rests on a hierarchy of practices. Before proceeding with any disposal method, laboratory personnel must be familiar with these core principles:

  • Regulatory Assessment : The generator of the waste is responsible for determining if a discarded chemical is classified as hazardous.[1] It is essential to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]

  • Proper Containerization : Chemicals intended for disposal should be kept in their original containers whenever possible.[5] If the original container is not viable, a suitable, compatible, and clearly labeled replacement must be used.[1] Waste should not be mixed.[1]

  • Waste Minimization : Employ practices that reduce the volume of chemical waste generated. This can include ordering the smallest necessary quantities, sharing surplus chemicals with other labs, and reducing the scale of experiments.[6]

Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Pre-Disposal Assessment & Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS) : Always review the product-specific SDS for handling and hazard information.

  • Assess Local Regulations : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office and review local and national regulations.[4]

  • Wear Appropriate PPE : At a minimum, wear safety glasses with side-shields and chemical-resistant gloves.[3] Handle the material in accordance with good industrial hygiene and safety practices.[3][4]

Step 2: Disposal of Unused or Expired this compound

This procedure applies to pure, uncontaminated this compound.

  • Containerize Securely : Ensure the chemical is in a sealed, clearly labeled container.[1] Do not mix it with other waste streams.[5]

  • Contact a Licensed Disposal Company : The primary and recommended method is to arrange for disposal through a licensed professional waste disposal service.[1][2][3]

  • Alternative Disposal Routes : If permitted by your institution and local regulations, other options may include:

    • Licensed Landfill : Burial in a licensed landfill.[7]

    • Licensed Incineration : Burning in a chemical incinerator, sometimes after being mixed with a combustible solvent.[3][7]

Step 3: Spill Management and Disposal

In the event of a spill, immediate and proper cleanup is necessary.

  • Ensure Area Safety : Evacuate personnel to safe areas if necessary and ensure the space is well-ventilated.[1][3]

  • Contain the Spill : Prevent the spillage from entering drains, sewers, or water courses.[3][5][7]

  • Clean Up the Spill :

    • Avoid generating dust during cleanup.[2][3]

    • Use mechanical means (e.g., sweep or shovel) to pick up the dry material.[2][3][7]

  • Package for Disposal : Place the collected residue and any contaminated absorbent materials into a suitable, sealed, and clearly labeled container for disposal.[1][2]

  • Dispose of as Chemical Waste : Follow the procedure outlined in Step 2 for the disposal of the collected spill waste.

Step 4: Disposal of Contaminated Labware and Empty Containers
  • Contaminated Labware : Items such as gloves, wipes, and plasticware contaminated with this compound should be collected in double, robust plastic bags, sealed individually, labeled, and disposed of through your institution's chemical waste program.[8]

  • Uncleaned Containers : Handle empty, uncleaned containers as you would the product itself.[5] They should be disposed of as unused product.[2][3]

  • Rinsed Containers : A container that held this compound may be considered empty and disposable as regular trash only after it has been triple-rinsed with a suitable solvent (like water).[9] The rinseate (the rinsing liquid) must be collected and disposed of as hazardous chemical waste.[9] Deface the label on the empty container before discarding it.[9][10]

Disposal Method Summary

While no specific quantitative data on the ecotoxicity of this compound is available in the provided search results, the following table summarizes the recommended disposal pathways and key considerations.[1]

Waste TypeDisposal MethodKey Considerations
Pure/Unused/Expired Product Licensed Disposal CompanyRecommended Method. Ensures regulatory compliance.[1][2]
Licensed Landfill/IncinerationPermissible in some jurisdictions; consult local regulations.[3][7]
Spilled Material & Cleanup Debris Licensed Disposal CompanyCollect all material, label clearly, and dispose of as chemical waste.[2][3]
Contaminated Labware Chemical Waste CollectionSegregate from other waste streams; package in sealed bags.[8]
Empty Containers Dispose of as unused productDefault method for uncleaned containers.[2][3]
Triple-Rinse & Regular TrashOnly if permitted; rinseate must be collected as hazardous waste.[9]

Experimental Protocols

The disposal procedures for chemical products like this compound are guided by established regulatory standards and safety data sheets, not by experimental research protocols.[1] Therefore, no experimental protocols for disposal are cited.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assess cluster_actions cluster_ppe cluster_container cluster_disposal start Identify this compound Waste assess_type Assess Waste Type start->assess_type pure_prod Unused / Expired Product assess_type->pure_prod Pure spill Spill / Cleanup Debris assess_type->spill Spill contam Contaminated Labware / Empty Container assess_type->contam Contaminated ppe Wear Appropriate PPE (Gloves, Safety Glasses) pure_prod->ppe containerize Package in a sealed, labeled, compatible container. Do not mix wastes. pure_prod->containerize spill->ppe spill->containerize contam->ppe rinse_cont Container Triple-Rinsed? contam->rinse_cont check_regs Consult Institutional & Local Regulations containerize->check_regs rinse_cont->containerize No trash Dispose of Container in Regular Trash (Deface Label) rinse_cont->trash Yes collect_rinse Collect Rinseate as Hazardous Waste trash->collect_rinse collect_rinse->check_regs dispose Arrange pickup by Licensed Disposal Company check_regs->dispose

Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Creatinine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Creatinine monohydrate, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance by all sources, some safety data sheets (SDS) indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to the following PPE and safety guidelines is crucial.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesMust be worn at all times in the laboratory to protect from dust particles.
Hand Protection Disposable GlovesNitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing from spills.
Respiratory Dust Mask/RespiratorRecommended when handling large quantities or when dust generation is likely. A particulate filter is advised.

Engineering Controls and Hygiene:

Control MeasureDescription
Ventilation Handle in a well-ventilated area. Use of a fume hood is recommended for procedures that may generate dust.
Eyewash Station An accessible and functioning eyewash station should be available in the immediate work area.
Safety Shower A safety shower should be accessible for use in case of significant skin contact.
Hand Washing Wash hands thoroughly with soap and water after handling this compound.[3][4]
Work Area Keep the work area clean and tidy to minimize contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe workflow.

Step-by-Step Handling Procedure:

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the label is intact and legible.

    • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2][3][5]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][5]

    • Store away from incompatible materials.

  • Preparation and Use:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Work in a designated area, preferably in a fume hood or a well-ventilated space, to minimize dust inhalation.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates airborne dust.

    • If preparing a solution, add the powder to the solvent slowly to prevent splashing.

  • Spill Management:

    • In case of a spill, evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, gently sweep up the spilled powder, avoiding dust generation.[1][3]

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area with a wet cloth or paper towels and dispose of them as chemical waste.

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Procedure:

  • Unused or Expired Product:

    • Do not dispose of solid this compound down the drain.

    • Place the chemical in its original container or a clearly labeled, sealed container.[3]

    • Dispose of as chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[3]

  • Contaminated Materials:

    • Any materials used for cleaning up spills (e.g., paper towels, gloves) should be placed in a sealed bag and disposed of as chemical waste.

    • Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected for disposal as chemical waste.

  • Solutions:

    • Aqueous solutions of this compound should be collected in a designated waste container and disposed of through the facility's chemical waste management program.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for emergency situations.

Safe Handling Workflow for this compound A Receiving: Inspect container for damage B Storage: Cool, dry, well-ventilated area in a tightly sealed container A->B C Preparation: Don appropriate PPE (lab coat, gloves, safety glasses) B->C D Handling: Work in a well-ventilated area, avoid dust generation C->D E Use: Weighing and preparation of solutions D->E F Disposal: Collect waste in a labeled, sealed container E->F G Final Disposal: Dispose through a licensed waste management company F->G Emergency Response for this compound Exposure A Exposure Event B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Wash affected area with soap and water for 15 minutes B->E Yes F Rinse eyes with water for 15 minutes at an eyewash station C->F Yes G Move to fresh air D->G Yes H Seek medical attention if irritation persists E->H F->H G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.